13-HODE methyl ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H34O3 |
|---|---|
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+ |
InChI Key |
ZVMLLPSSQZSZOA-GDVMHIJESA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 13-HODE Methyl Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadeca-9,11-dienoic acid (13-HODE) methyl ester is the methyl ester derivative of 13-HODE, a significant metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] While it exists in different stereoisomeric forms, the 13(S)-HODE isomer is of particular biological interest. 13(S)-HODE methyl ester serves as a valuable analytical standard for its parent compound due to its increased lipophilicity, facilitating its use in various experimental settings.[2] The parent compound, 13(S)-HODE, is implicated in a range of physiological and pathological processes, including the regulation of cellular adhesion, cancer cell proliferation, and inflammatory responses.[3][4] This technical guide provides a comprehensive overview of 13-HODE methyl ester, focusing on its chemical properties, synthesis, and the biological activities of its parent compound, with detailed experimental protocols and data presented for researchers in drug development and life sciences.
Chemical and Physical Properties
13(S)-HODE methyl ester is a neutral, more lipophilic form of 13(S)-HODE.[2] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₁₉H₃₄O₃ |
| Molecular Weight | 310.5 g/mol |
| CAS Number | 109837-85-6 |
| Appearance | A solution in ethanol |
| λmax | 234 nm |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml |
| Storage | -20°C |
Table 1: Chemical and physical properties of 13(S)-HODE methyl ester.[2][5]
Experimental Protocols
Synthesis of 13(S)-HODE Methyl Ester
The synthesis of 13(S)-HODE methyl ester is typically achieved through the esterification of 13(S)-HODE. A general protocol is outlined below.
Materials:
-
13(S)-HODE
-
Anhydrous methanol
-
Acid catalyst (e.g., sulfuric acid or hydrogen chloride in methanol)[6]
-
Anhydrous dichloromethane (optional)
-
Dicyclohexylcarbodiimide (DCC) (for alternative method)[7]
-
4-Dimethylaminopyridine (DMAP) (for alternative method)[7]
-
tert-Butyl alcohol (for alternative method)[7]
-
Diethyl ether
-
Petroleum ether
-
Silica gel for column chromatography
Protocol (Fischer Esterification): [6][8]
-
Dissolve 13(S)-HODE in an excess of anhydrous methanol.
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid or a solution of HCl in methanol).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the 13(S)-HODE methyl ester with an organic solvent such as diethyl ether.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Alternative Protocol (DCC/DMAP Esterification): [7]
-
Dissolve 13(S)-HODE, tert-butyl alcohol, and a catalytic amount of DMAP in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC to the cooled solution and stir for 5 minutes at 0°C.
-
Remove the ice bath and continue stirring at room temperature for 3 hours.
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea.
-
Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) and then with water.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
Caption: Workflow for the synthesis and purification of 13(S)-HODE methyl ester.
Purification of 13(S)-HODE Methyl Ester by HPLC
High-performance liquid chromatography (HPLC) is a standard method for the purification of 13(S)-HODE methyl ester.[9][10]
Materials:
-
Crude 13(S)-HODE methyl ester
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water, hexane, 2-propanol)
-
C18 reverse-phase HPLC column[11]
-
HPLC system with a UV detector
-
Dissolve the crude 13(S)-HODE methyl ester in a suitable solvent (e.g., methanol or the mobile phase).
-
Filter the sample through a 0.22 µm filter before injection.
-
Set up the HPLC system with a C18 column and a mobile phase appropriate for the separation of fatty acid methyl esters. A common mobile phase is a gradient of acetonitrile and water.
-
Set the UV detector to 234 nm, the λmax of 13-HODE.
-
Inject the sample onto the column and run the separation.
-
Collect the fractions corresponding to the peak of 13(S)-HODE methyl ester.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Confirm the purity of the final product using analytical HPLC or GC-MS.
Cell Adhesion Assay
The effect of 13(S)-HODE on tumor cell adhesion to endothelial cells can be assessed using a cell adhesion assay.[3][12][13]
Materials:
-
Tumor cells
-
Endothelial cells (e.g., HUVECs)
-
48-well or 96-well tissue culture plates
-
Serum-free cell culture medium
-
13(S)-HODE
-
BSA (Bovine Serum Albumin) for blocking
-
Crystal violet solution or a fluorescent dye (e.g., CyQuant® GR Dye)[14]
Protocol: [12]
-
Seed endothelial cells in a 48-well or 96-well plate and grow to confluence.
-
Pre-treat the confluent endothelial cell monolayer with varying concentrations of 13(S)-HODE (e.g., 0.1 to 10 µM) in serum-free medium for a specified time (e.g., 1 hour).
-
Label the tumor cells with a fluorescent dye if using a fluorescence-based detection method.
-
Wash the endothelial cells to remove any unbound 13(S)-HODE.
-
Add the tumor cell suspension to each well of the plate containing the pre-treated endothelial cells.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent tumor cells.
-
Quantify the number of adherent cells. For crystal violet staining, fix the cells with methanol, stain with crystal violet, and then solubilize the dye to measure absorbance at 590 nm. For fluorescently labeled cells, lyse the cells and measure fluorescence.
PPARγ Luciferase Reporter Assay
The activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) by 13(S)-HODE can be determined using a luciferase reporter assay.[4][15]
Materials:
-
Cells transfected with a PPARγ reporter construct (containing a PPAR response element driving a luciferase gene) and a control reporter vector (e.g., Renilla luciferase).
-
13(S)-HODE
-
Positive control (e.g., Rosiglitazone)
-
Dual-Luciferase® Reporter Assay System[16]
-
Luminometer
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with varying concentrations of 13(S)-HODE or the positive control for 6-24 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Add the Luciferase Assay Reagent II (LAR II) to the cell lysate to measure the firefly luciferase activity.
-
Add the Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold activation relative to the vehicle-treated control.
Western Blot Analysis of the mTOR Pathway
The effect of 13(S)-HODE on the mTOR signaling pathway can be investigated by Western blotting to detect changes in the phosphorylation status of key pathway proteins.[17][18][19]
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
13(S)-HODE
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against total and phosphorylated forms of mTOR, S6K, and 4E-BP1
-
HRP-conjugated secondary antibodies
-
Protein electrophoresis and blotting equipment
-
Chemiluminescence detection reagents
-
Treat cells with 13(S)-HODE at various concentrations and time points.
-
Lyse the cells in cold lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-mTOR, mTOR, p-S6K, S6K) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Biological Activity and Signaling Pathways
While this compound is primarily used as an analytical standard, its parent compound, 13(S)-HODE, exhibits significant biological activities.
Regulation of Cell Adhesion
13(S)-HODE is known to inhibit the adhesion of tumor cells to the endothelium at concentrations around 1 µM.[1] This effect is thought to be mediated by its influence on the expression and localization of adhesion molecules.[19]
| Cell Line | Treatment | Effect on Adhesion | Reference |
| Various Tumor Cells | 13(S)-HODE (~1 µM) | Inhibition of adhesion to endothelium | [1] |
Table 2: Effect of 13(S)-HODE on tumor cell adhesion.
PPARγ Agonist Activity
13(S)-HODE acts as an endogenous ligand and agonist for PPARγ, a nuclear receptor involved in the regulation of lipid metabolism and inflammation.[21] However, it has also been reported to down-regulate PPAR-δ to induce apoptosis in colorectal cancer cells.[4]
| HODE Isomer | PPARγ Agonist Activity |
| 13-(Z,E)-HODE | Higher activity |
| 13-(E,E)-HODE | Lower activity |
Table 3: Differential PPARγ agonist activity of 13-HODE isomers.
Inhibition of the mTOR Signaling Pathway
Recent studies have identified a direct interaction between 13-S-HODE and the mechanistic target of rapamycin (mTOR), a key regulator of cell growth and proliferation.[22] 13-S-HODE binds to the mTOR protein, inhibiting its kinase activity in an ATP-competitive manner.[22] This inhibition of mTOR signaling leads to a suppression of cancer cell growth.[22]
Caption: 13(S)-HODE inhibits the mTOR signaling pathway.
Down-regulation of IRGpIIb/IIIa Receptor Expression
13(S)-HODE has been shown to down-regulate the expression of the integrin receptor IRGpIIb/IIIa on tumor cells.[1] This receptor is crucial for cell adhesion and metastasis, and its down-regulation by 13(S)-HODE contributes to the anti-adhesive properties of this lipid mediator.
Conclusion
This compound is an essential tool for researchers studying the biological roles of its parent compound, 13(S)-HODE. The information and protocols provided in this guide offer a solid foundation for investigating the synthesis, purification, and the diverse biological activities of this important lipid metabolite. The ability of 13(S)-HODE to modulate key signaling pathways involved in cell adhesion and growth, such as the mTOR and PPAR pathways, highlights its potential as a target for therapeutic intervention in diseases like cancer. Further research into the precise mechanisms of action of 13(S)-HODE will undoubtedly open new avenues for drug discovery and development.
References
- 1. caymanchem.com [caymanchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Binding of 13-HODE and 5-, 12- and 15-HETE to endothelial cells and subsequent platelet, neutrophil and tumor cell adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-δ to induce apoptosis in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. researchgate.net [researchgate.net]
- 16. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 17. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 19. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ccrod.cancer.gov [ccrod.cancer.gov]
- 21. The 15-lipoxygenase-1 product 13-S-hydroxyoctadecadienoic acid down-regulates PPAR-delta to induce apoptosis in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to 13-HODE Methyl Ester: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-hydroxy-9Z,11E-octadecadienoic acid methyl ester (13-HODE methyl ester), a critical lipid metabolite. This document details its chemical structure, physicochemical properties, biological roles, and relevant experimental methodologies.
Core Chemical and Physical Properties
This compound is the methyl ester derivative of 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid formed through the action of 15-lipoxygenase.[1][2][3][4][5] The esterification of the carboxylic acid group makes the molecule more lipophilic and suitable for use as an analytical standard.[1][2][3][4][5]
| Property | Value | Reference(s) |
| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | [6][7][8] |
| Synonyms | 13(S)-HODE methyl ester, 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester | [1][9][7] |
| CAS Number | 109837-85-6 | [1][5][9][7][10][11][12] |
| Molecular Formula | C₁₉H₃₄O₃ | [1][3][5][8][10][11][12][13] |
| Molecular Weight | 310.5 g/mol | [1][2][5][6][8][11][13] |
| Appearance | A solution in ethanol | [1][5][11] |
| Purity | ≥98% | [5][11][13] |
| UV λmax | 234 nm | [1][5][11][13][14] |
| Storage Temperature | -20°C | [2][4][5] |
| Stability | ≥ 2 years | [1] |
| Solvent | Solubility | Reference(s) |
| DMF | 50 mg/ml | [1][2][3][4][5][11] |
| DMSO | 50 mg/ml | [1][2][3][4][5][11] |
| Ethanol | 50 mg/ml | [1][2][3][4][5][11] |
| PBS (pH 7.2) | 1 mg/ml | [1][2][3][4][5][11] |
Biological Significance and Signaling Pathways
13-HODE is a bioactive lipid that plays a significant role in various physiological and pathological processes. It is produced by endothelial cells, leukocytes, and tumor cells.[1][2][3][4][5] The biological effects of its parent compound, 13(S)-HODE, include the inhibition of tumor cell adhesion to the endothelium and the downregulation of the IRGpIIb/IIIa receptor.[1][2][3][4][5]
Regulation of Cell Adhesion
13-HODE is considered a vessel wall chemorepellent factor.[1][3] Its levels are inversely related to the adhesivity of the vessel wall.[14] It is believed to induce conformational changes in the vitronectin receptor, an integrin adhesion molecule, thereby reducing its ability to bind to its ligands.[14] This mechanism is crucial in modulating the thrombogenicity of the injured vessel wall surface.[14] The ratio of intracellular 13-HODE to 15-hydroxyeicosatetraenoic acid (15-HETE) appears to be a key regulator of tumor cell adhesivity.[15]
Interaction with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
13(S)-HODE acts as a ligand for PPARγ, a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolism.[16][17][18] The binding of 13-HODE to the PPARγ ligand-binding domain can activate the receptor, leading to the transcription of target genes.[14][17] Interestingly, different isomers of HODE exhibit varying levels of PPARγ agonist activity.[14]
Inhibition of the mTOR Signaling Pathway
Recent studies have identified 13-S-HODE as a direct inhibitor of the mechanistic target of rapamycin (mTOR) protein kinase. By binding to the catalytic ATP-binding domain of mTOR, 13-S-HODE competitively inhibits its kinase activity. This inhibition leads to a reduction in mTOR signaling, which is known to be a key pathway in promoting cell growth and proliferation, particularly in cancer cells.
Experimental Protocols
This section provides an overview of common experimental methodologies for the synthesis, purification, analysis, and biological investigation of this compound. These are intended as a guide and may require optimization for specific experimental contexts.
Chemoenzymatic Synthesis of 13(S)-HODE
A common approach for the synthesis of 13(S)-HODE involves a chemoenzymatic method starting from linoleic acid.[19]
Materials:
-
Linoleic acid
-
Soybean lipoxygenase
-
Borate buffer (pH 9.5)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
p-Anisaldehyde solution (for TLC visualization)
-
Silica gel for column chromatography
Procedure Outline:
-
Enzymatic Oxidation: Dissolve linoleic acid in borate buffer. Cool the mixture to 0°C and bubble oxygen through it. Add soybean lipoxygenase and incubate.
-
Reduction: After the reaction, reduce the resulting hydroperoxide intermediate by adding NaBH₄ at 0°C.
-
Extraction: Acidify the reaction mixture and extract the product with diethyl ether.
-
Purification: Concentrate the organic phase and purify the 13(S)-HODE by silica gel column chromatography.
-
Esterification: The purified 13(S)-HODE can then be esterified to 13(S)-HODE methyl ester using standard methods, such as reaction with methanolic HCl.
Purification by High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a common method for the purification of fatty acid methyl esters.[20][21][22][23][24]
Instrumentation and Reagents:
-
HPLC system with a UV or evaporative light-scattering detector (ELSD)
-
C18 reversed-phase column
-
Acetonitrile
-
Water
-
Dichloromethane or Chloroform
General Protocol:
-
Dissolve the crude this compound in a suitable solvent.
-
Inject the sample onto the C18 column.
-
Elute with a gradient of acetonitrile and water, potentially with the addition of dichloromethane or chloroform for better resolution of polyunsaturated fatty acid methyl esters.[20]
-
Monitor the elution profile at 234 nm (for UV detection) or using an ELSD.
-
Collect the fractions corresponding to the this compound peak.
-
Evaporate the solvent to obtain the purified product.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of fatty acid methyl esters.[1][6][11][25]
Instrumentation and Reagents:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary GC column suitable for FAME analysis (e.g., DB-FastFAME, Carbowax-type)
-
Helium carrier gas
-
Internal standard (for quantification)
General Protocol:
-
Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., hexane).
-
Inject the sample into the GC.
-
Use a temperature gradient program to separate the components. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.[11]
-
The mass spectrometer is operated in either scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).[1][11]
-
Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum will show characteristic fragment ions.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the structure of this compound.[26][27]
Instrumentation and Reagents:
-
High-field NMR spectrometer
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
Expected ¹H NMR signals:
-
Signals corresponding to the methyl ester protons.
-
Signals for the protons of the conjugated diene system.
-
A signal for the proton on the carbon bearing the hydroxyl group.
-
Signals for the aliphatic chain protons.
Expected ¹³C NMR signals:
-
A signal for the carbonyl carbon of the methyl ester.
-
Signals for the carbons of the conjugated diene.
-
A signal for the carbon attached to the hydroxyl group.
-
Signals for the aliphatic carbons.
Western Blot Analysis of mTOR Pathway Activation
To investigate the effect of this compound on the mTOR signaling pathway, Western blotting can be used to measure the phosphorylation status of key downstream targets.[3][10][28][29][30]
Materials:
-
Cell line of interest (e.g., cancer cell line)
-
This compound
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-total-mTOR)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure Outline:
-
Cell Treatment: Treat cells with varying concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a valuable tool for researchers studying lipid signaling and its implications in health and disease. Its well-defined chemical and physical properties, coupled with its significant biological activities, make it a key molecule of interest in fields ranging from cancer biology to cardiovascular research. The experimental methodologies outlined in this guide provide a foundation for the synthesis, purification, analysis, and functional characterization of this important lipid metabolite. Further research into the detailed molecular mechanisms of 13-HODE and its derivatives will undoubtedly uncover new therapeutic opportunities.
References
- 1. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 2. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 13(S)-HODE methyl ester [synhet.com]
- 8. 13(S)-HODE methyl ester | C19H34O3 | CID 11012363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 11. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regulation of tumor cell adhesion by intracellular 13-HODE: 15-HETE ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. gcms.cz [gcms.cz]
- 26. researchgate.net [researchgate.net]
- 27. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 28. pubcompare.ai [pubcompare.ai]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 13-HODE Methyl Ester
CAS Number: 109837-85-6
This guide provides a comprehensive overview of 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) methyl ester, a critical lipid metabolite, for researchers, scientists, and professionals in drug development. It covers its physicochemical properties, detailed experimental protocols, and its role in key signaling pathways.
Physicochemical and Spectroscopic Data
13(S)-HODE methyl ester is the methyl ester form of 13(S)-HODE, a metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1][2] It is often used as an analytical standard for 13(S)-HODE due to its increased stability and lipophilicity.[1][2]
| Property | Value |
| CAS Number | 109837-85-6[1][2][3][4] |
| Molecular Formula | C₁₉H₃₄O₃[1][2] |
| Formula Weight | 310.5 g/mol [1][2] |
| Purity | Typically ≥98% |
| Appearance | A solution in ethanol[1][2] |
| Solubility | DMF: ~50 mg/mL, DMSO: ~50 mg/mL, Ethanol: ~50 mg/mL, PBS (pH 7.2): ~1 mg/mL[1][2] |
| UV Maximum Absorbance (λmax) | 234 nm[1] |
| Storage Conditions | Store at -20°C[1] |
| Stability | ≥ 2 years at -20°C[1] |
Experimental Protocols
Synthesis of 13(S)-HODE Methyl Ester
A common method for the synthesis of 13-HODE methyl ester involves the reduction of the corresponding ketodienoic compound.
Materials:
-
Methyl 13-oxo-9Z,11E-octadecadienoate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve methyl 13-oxo-9Z,11E-octadecadienoate in methanol.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring.
-
Continue stirring at 0°C for 20-30 minutes.
-
Quench the reaction by adding a saturated sodium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product using silica gel column chromatography or HPLC.
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation and Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile in water is commonly used. For example, a gradient from 50% acetonitrile/water to 100% acetonitrile.
-
Flow Rate: 1 mL/min
-
Detection: UV detector set at 234 nm.
-
Injection Volume: 10-20 µL
Procedure:
-
Dissolve the crude this compound in the initial mobile phase solvent.
-
Filter the sample through a 0.22 µm syringe filter.
-
Inject the sample onto the HPLC system.
-
Collect the fractions corresponding to the peak with the expected retention time for this compound.
-
Combine the collected fractions and evaporate the solvent to obtain the purified product.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Preparation from Cells:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable method (e.g., sonication in methanol).
-
Add an internal standard (e.g., 13-HODE-d4).
-
Perform lipid extraction, for example, using a modified Bligh-Dyer method with chloroform, methanol, and water.
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in the LC mobile phase for analysis.
LC-MS/MS Parameters:
-
LC Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of methanol and water, both containing a small amount of acetic acid or formic acid.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
13-HODE: Precursor ion (m/z 295.2) to product ions (e.g., m/z 195.1).
-
Internal Standard (13-HODE-d4): Precursor ion (m/z 299.2) to product ions.
-
Signaling Pathways and Mechanisms of Action
13-HODE is a bioactive lipid that modulates several key signaling pathways involved in cancer, atherosclerosis, and inflammation.
Inhibition of mTOR Signaling in Cancer
13-S-HODE has been shown to directly bind to the mTOR (mechanistic target of rapamycin) protein kinase and inhibit its activity in an ATP-competitive manner. This inhibition leads to a downstream reduction in the phosphorylation of mTORC1 substrates like S6K1, ultimately suppressing cancer cell proliferation.
Activation of PPARγ Signaling in Atherosclerosis
In macrophages, 13(S)-HODE acts as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ). Activation of PPARγ leads to the increased expression of the scavenger receptor CD36 and the fatty acid-binding protein aP2. This, in turn, promotes the uptake of oxidized low-density lipoprotein (oxLDL) and contributes to the formation of foam cells, a hallmark of atherosclerotic plaques.
Inhibition of Catalase Activity and Promotion of Liver Steatosis
Recent studies have shown that 13-HODE can directly bind to and inhibit the enzymatic activity of catalase. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the sterol regulatory element-binding protein 1 (SREBP1). Activated SREBP1 promotes the expression of genes involved in fatty acid synthesis, contributing to the development of liver steatosis.
Experimental Workflows
General Workflow for Cell-Based Assays
This diagram outlines a typical workflow for investigating the effects of this compound on cultured cells.
Workflow for Investigating the Effect on mTOR Signaling
This workflow details the steps to specifically assess the impact of 13-S-HODE on the mTOR signaling pathway in cancer cells.
References
Biological Synthesis of 13-HODE Methyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the metabolism of linoleic acid. It plays a significant role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer progression. While 13-HODE itself has been the subject of extensive research, its methyl ester derivative, 13-HODE methyl ester, is also of interest, particularly in analytical and pharmacological contexts. This technical guide provides an in-depth overview of the biological synthesis of 13-HODE and explores the potential pathways for the formation of its methyl ester. It includes detailed experimental protocols, quantitative data, and visual representations of the relevant signaling pathways and workflows.
Biological Synthesis of 13-Hydroxyoctadecadienoic Acid (13-HODE)
The primary route for the biological synthesis of 13-HODE is the enzymatic oxidation of linoleic acid by lipoxygenases (LOXs), with a key enzyme being 15-lipoxygenase-1 (ALOX15). This process results in the stereospecific formation of 13(S)-HODE.
The 15-Lipoxygenase (ALOX15) Pathway
The synthesis of 13(S)-HODE from linoleic acid via the ALOX15 pathway involves two main steps:
-
Hydroperoxidation: ALOX15 catalyzes the insertion of molecular oxygen into linoleic acid at the C13 position, forming 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This reaction is highly stereospecific.
-
Reduction: The unstable 13(S)-HpODE is then rapidly reduced to the more stable 13(S)-HODE by cellular peroxidases, such as glutathione peroxidases.
Other Biosynthetic Pathways
While the ALOX15 pathway is the major source of 13(S)-HODE, other enzymes can also contribute to its formation:
-
Cyclooxygenases (COX-1 and COX-2): These enzymes, primarily known for their role in prostaglandin synthesis, can also metabolize linoleic acid to produce 13(S)-HODE.
-
Non-enzymatic Oxidation: Reactive oxygen species (ROS) can lead to the non-enzymatic peroxidation of linoleic acid, resulting in a racemic mixture of 13-HODE isomers.
Putative Biological Synthesis of this compound
Direct evidence for a specific enzyme that methylates 13-HODE in biological systems is limited. However, the existence of fatty acid methyltransferases suggests a plausible enzymatic pathway for the formation of this compound.
S-Adenosyl-L-Methionine (SAM)-Dependent Methylation
A class of enzymes known as S-adenosyl-L-methionine (SAM)-dependent methyltransferases (EC 2.1.1.15) catalyze the transfer of a methyl group from SAM to a variety of substrates, including fatty acids. It is hypothesized that a member of this enzyme family could be responsible for the methylation of the carboxylic acid group of 13-HODE to form this compound. This reaction would produce S-adenosyl-L-homocysteine (SAH) as a byproduct.
dot
Caption: Biosynthesis of 13(S)-HODE and its putative methylation.
Quantitative Data
The production of 13-HODE can vary significantly depending on the cell type and stimulus. The following tables summarize some reported quantitative data.
Table 1: 13-HODE Production in Different Cell Types
| Cell Type | Stimulus | 13-HODE Concentration | Reference |
| Human Macrophages | Oxidative Stress | Increased levels | [1][2] |
| Human Endothelial Cells | Unstimulated | Basal levels present | [2] |
| Human Platelets | - | Predominantly 13-HODE produced | [2] |
| Drosophila Larvae | Standard Diet | 107 ± 45 pg/mg |
Table 2: Kinetic Parameters of 15-Lipoxygenase
| Substrate | Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Linoleic Acid | Rabbit Reticulocytes | 130 | 12.5 | [3] |
| Arachidonic Acid | Human 15-LOX-2 | - | - | [4] |
Experimental Protocols
15-Lipoxygenase (15-LOX) Activity Assay
This spectrophotometric assay measures the activity of 15-LOX by detecting the formation of the conjugated diene in the product, 13-HpODE, which absorbs light at 234 nm.
Materials:
-
15-Lipoxygenase enzyme solution
-
Linoleic acid substrate solution
-
Borate buffer (0.2 M, pH 9.0)
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare the linoleic acid substrate solution in borate buffer.
-
Add the 15-LOX enzyme solution to a cuvette containing the borate buffer.
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm over time.
-
The rate of increase in absorbance is proportional to the enzyme activity.
dot
Caption: Workflow for a typical 15-lipoxygenase activity assay.
Quantification of 13-HODE by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method allows for the sensitive and specific quantification of 13-HODE in biological samples.
Sample Preparation:
-
Lipid Extraction: Extract total lipids from the biological sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Saponification (Optional): To release esterified 13-HODE, treat the lipid extract with a base (e.g., KOH).
-
Solid-Phase Extraction (SPE): Purify the sample using an SPE cartridge to remove interfering substances.
LC-MS Analysis:
-
Chromatographic Separation: Separate the lipid extract using a reverse-phase C18 column.
-
Mass Spectrometric Detection: Use a mass spectrometer operating in negative ion mode to detect and quantify 13-HODE based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.
Analysis of this compound
The analysis of this compound typically involves gas chromatography-mass spectrometry (GC-MS) after a derivatization step.
Derivatization:
-
Extract lipids from the biological sample as described above.
-
Convert the carboxylic acid group of 13-HODE to its methyl ester using a methylating agent (e.g., diazomethane or BF3-methanol).
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column for separation.
-
The eluting compounds are then introduced into a mass spectrometer for identification and quantification based on their retention time and mass spectrum.
Signaling Pathways of 13-HODE
13-HODE exerts its biological effects by modulating various signaling pathways, primarily through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and potentially through the inhibition of the mechanistic target of rapamycin (mTOR).
PPARγ Signaling Pathway
13(S)-HODE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in lipid metabolism, inflammation, and cell differentiation.[1][2][5]
dot
Caption: Activation of the PPARγ signaling pathway by 13(S)-HODE.
mTOR Signaling Pathway
Recent studies suggest that 13-S-HODE can directly bind to and inhibit the mTOR protein complex, a key regulator of cell growth, proliferation, and survival.[6]
dot
Caption: Proposed mechanism of mTOR signaling inhibition by 13-S-HODE.
Conclusion
The biological synthesis of 13-HODE is a well-characterized process primarily driven by the 15-lipoxygenase pathway. While the endogenous enzymatic formation of this compound remains an area for further investigation, the existence of fatty acid methyltransferases provides a strong rationale for its potential biological synthesis. Understanding the complete metabolic pathway of 13-HODE and its derivatives is crucial for elucidating their roles in health and disease and for the development of novel therapeutic strategies targeting these bioactive lipids. The experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cpi.vm.uni-freiburg.de [cpi.vm.uni-freiburg.de]
- 4. Kinetic and Structural Investigations of Novel Inhibitors of Human Epithelial 15-Lipoxygenase-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
An In-Depth Technical Guide to 13-HODE Methyl Ester: Discovery, History, and Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester, a critical derivative of the bioactive lipid mediator 13-HODE. While the biological significance is largely attributed to the free acid, the methyl ester has been instrumental in its study, serving as a key analytical standard and a more lipophilic tool for research. This document delves into the historical context of its parent compound's discovery, the subsequent development and application of the methyl ester, detailed experimental protocols, and its role in significant signaling pathways.
Discovery and History
The story of 13-HODE methyl ester is intrinsically linked to the discovery and exploration of its parent compound, 13-HODE. While a singular "discovery" paper for the methyl ester is not prominent in the literature, its emergence is a direct consequence of the analytical necessities that arose from the study of 13-HODE.
The Discovery of 13-HODE
13-HODE, a major metabolite of linoleic acid, was identified as a product of the 15-lipoxygenase (15-LOX) enzyme pathway in various mammalian tissues, including endothelial cells and leukocytes.[1][2][3] Its discovery was a significant step in understanding the metabolism of polyunsaturated fatty acids and their roles in cellular signaling. Early research focused on its biological activities, revealing its involvement in processes such as the inhibition of tumor cell adhesion and the modulation of platelet aggregation.[3][4]
The Emergence of this compound
Following the identification of 13-HODE, researchers required stable, well-characterized derivatives for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. Esterification of the carboxylic acid to its methyl ester increases the volatility of the compound, making it amenable to GC-MS analysis, a standard technique for the identification and quantification of fatty acids.
The synthesis and use of this compound as an analytical standard became common practice. It is a neutral, more lipophilic form of the free acid, which also allows for easier handling and preparation of standard solutions for chromatography.[2][3][5] Commercial suppliers now routinely provide highly purified 13(S)-HODE methyl ester for research purposes.[6]
Chemical and Physical Properties
A clear understanding of the chemical and physical properties of 13(S)-HODE methyl ester is crucial for its use in research.
| Property | Value | Source(s) |
| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | [6][7] |
| CAS Number | 109837-85-6 | [5][6][8] |
| Molecular Formula | C19H34O3 | [5][7] |
| Molecular Weight | 310.5 g/mol | [7] |
| Appearance | Solution in ethanol | [3][5] |
| Purity | ≥98% (commercially available) | [3][5] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2][5] |
| λmax | 234 nm | [3][5] |
| Storage | -20°C | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate synthesis, purification, and analysis of this compound, as well as for studying its biological context through its parent compound, 13-HODE.
Synthesis of this compound
This compound is typically prepared from its free acid, 13-HODE, which can be generated enzymatically from linoleic acid. A general protocol for the methylation of 13-HODE is as follows:
Protocol: Acid-Catalyzed Methylation of 13-HODE
-
Starting Material: Purified 13-HODE.
-
Reagents:
-
Anhydrous Methanol (CH3OH)
-
Acetyl Chloride (CH3COCl) or Boron Trifluoride-Methanol solution (BF3-MeOH)
-
Hexane
-
Saturated Sodium Bicarbonate solution (NaHCO3)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
Dissolve a known quantity of 13-HODE in a small volume of hexane in a glass reaction vial.
-
Prepare a 5% (v/v) solution of acetyl chloride in anhydrous methanol. Caution: This reaction is exothermic and should be performed in a fume hood.
-
Add the methanolic acetyl chloride solution to the 13-HODE solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the this compound with hexane (3 x volumes).
-
Pool the hexane extracts and wash with deionized water.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
Evaporate the hexane under a stream of nitrogen.
-
The resulting residue is this compound, which can be further purified by silica gel chromatography if necessary.
-
Analytical Characterization
The identity and purity of synthesized this compound must be confirmed using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Detection: UV detector at 234 nm, corresponding to the conjugated diene system of 13-HODE.[9]
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Derivatization: The hydroxyl group of this compound is often derivatized (e.g., silylation with BSTFA) to improve its volatility and chromatographic behavior.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Ionization: Electron Ionization (EI).
-
Analysis: The resulting mass spectrum will show characteristic fragmentation patterns for the derivatized this compound.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR and 13C NMR: Provide detailed structural information, confirming the presence of the methyl ester group, the hydroxyl group, and the specific configuration of the double bonds.[10]
-
Quantification of 13-HODE in Biological Samples
The quantification of endogenous 13-HODE often involves its conversion to the methyl ester for GC-MS analysis.
Protocol: Extraction and Derivatization of 13-HODE from Tissues
-
Homogenization: Homogenize the tissue sample in a suitable solvent system (e.g., Folch solution: chloroform/methanol 2:1 v/v) containing an internal standard (e.g., d4-13-HODE).
-
Lipid Extraction: Perform a liquid-liquid extraction to separate the lipid phase.
-
Saponification: Saponify the lipid extract using methanolic KOH to release esterified 13-HODE.
-
Acidification and Extraction: Acidify the sample and extract the free fatty acids with hexane.
-
Methylation: Methylate the extracted fatty acids using the protocol described in section 3.1.
-
Purification: Purify the fatty acid methyl esters (FAMEs) using solid-phase extraction (SPE).
-
Analysis: Analyze the purified FAMEs by GC-MS, quantifying this compound against the internal standard.[11]
Signaling Pathways and Biological Roles
While this compound is primarily a research tool, the biological activities of its parent compound, 13-HODE, are extensive and of significant interest in drug development. 13-HODE is a signaling molecule that interacts with several key cellular targets.
PPARγ Activation
13-HODE is a known agonist of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and metabolism.[12][13] The activation of PPARγ by 13-HODE leads to the transcriptional regulation of target genes involved in these processes.
Figure 1: 13-HODE Signaling through the PPARγ Pathway.
TRPV1 Receptor Modulation
13-HODE, along with other oxidized linoleic acid metabolites (OXLAMs), can also act on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a non-selective cation channel involved in pain perception and inflammation.[12]
Role in Cancer
The role of 13-HODE in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal cancer, it has been shown to have anti-proliferative and pro-apoptotic effects. Conversely, in other cancers like breast and prostate cancer, it may promote cell growth.[14] A recent study has highlighted that 13-S-HODE can suppress cancer cell growth by directly inhibiting the mTOR protein kinase.[14]
Figure 2: 13-S-HODE-mediated Inhibition of mTOR in Cancer Cells.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity and detection of 13-HODE.
Table 1: Biological Activities of 13-HODE
| Biological Effect | Concentration/Value | Cell/System Type | Source(s) |
| Inhibition of tumor cell adhesion to endothelium | ~1 µM | Endothelial cells, tumor cells | [3][5] |
| Inhibition of platelet aggregation (thrombin-induced) | 10 µM | Sheep platelets and endothelial cells | [4] |
| Down-regulation of IRGpIIb/IIIa receptor expression | Not specified | Tumor cells | [3][5] |
Table 2: Analytical Parameters for 13-HODE Quantification
| Parameter | Value | Analytical Method | Source(s) |
| Half-life of unesterified d4-13-HODE in rat plasma (IV injection) | 1 minute | Mass Spectrometry | [15][16] |
| Half-life of esterified d4-13-HODE in rat plasma (gavage) | 71 minutes | Mass Spectrometry | [15][16] |
Experimental Workflow: From Biological Sample to Data
The following diagram illustrates a typical experimental workflow for the analysis of 13-HODE from a biological sample.
Figure 3: General Experimental Workflow for 13-HODE Analysis.
Conclusion
This compound, while not possessing the intrinsic biological activity of its parent acid, is an indispensable tool in the field of lipidomics and cell signaling research. Its history is one of enabling discovery, providing the means to accurately identify and quantify 13-HODE in a multitude of biological systems. A thorough understanding of its properties, synthesis, and analytical applications, as outlined in this guide, is essential for any researcher investigating the multifaceted roles of oxidized linoleic acid metabolites in health and disease. The continued study of 13-HODE, facilitated by its methyl ester, holds promise for the development of novel therapeutic strategies targeting a range of pathological conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. 13(S)-HODE methyl ester [synhet.com]
- 7. 13(S)-HODE methyl ester | C19H34O3 | CID 11012363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Page loading... [guidechem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 13. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Linoleic acid-derived 13-hydroxyoctadecadienoic acid is absorbed and incorporated into rat tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
A Technical Guide to the Role of 13-HODE Methyl Ester in Inflammation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Hydroxyoctadecadienoic acid (13-HODE) is a critical lipid mediator derived from the oxygenation of linoleic acid, playing a multifaceted and often context-dependent role in inflammatory processes. While much of the biological activity is attributed to the free acid form, 13-HODE methyl ester serves as a vital research tool. As a more neutral and lipophilic analog, it is frequently used in experimental settings to study the effects of 13-HODE, presumably acting as a pro-drug that is hydrolyzed to the active free acid within the cellular environment. This guide provides a detailed examination of the synthesis, signaling pathways, and inflammatory functions of 13-HODE, supported by quantitative data, experimental protocols, and pathway diagrams to facilitate advanced research and drug development.
Introduction: 13-HODE and its Methyl Ester
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is metabolized into a variety of oxidized lipids known as oxylipins. Among these, 13-hydroxyoctadecadienoic acid (13-HODE) is a major product found in various tissues and implicated in numerous physiological and pathological processes, including inflammation, cancer, and cardiovascular disease.[1]
13-HODE exists in different stereoisomeric forms, primarily 13(S)-HODE and 13(R)-HODE, whose production pathways and biological activities can differ significantly.[1] The biological effects of 13-HODE are extensive, ranging from the modulation of immune cell function to the regulation of gene expression.[2]
This compound is the methyl ester derivative of 13-HODE.[3] This esterified form is less polar than the free acid, enhancing its ability to cross cell membranes. In research, it is often used as an analytical standard for quantification or as a tool to deliver 13-HODE to cells, where it is believed to be hydrolyzed by intracellular esterases to release the biologically active 13-HODE.[4] Therefore, this guide will focus on the inflammatory role of 13-HODE, with the understanding that this compound is a key reagent used to elucidate these functions.
Biosynthesis and Metabolism of 13-HODE
13-HODE can be generated through both enzymatic and non-enzymatic pathways, leading to the formation of different stereoisomers.
2.1 Enzymatic Synthesis The primary enzymatic route for 13(S)-HODE production involves the enzyme 15-lipoxygenase-1 (ALOX15).[1] This enzyme catalyzes the stereospecific insertion of oxygen into linoleic acid to form 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently and rapidly reduced by cellular peroxidases, such as glutathione peroxidase, to yield 13(S)-HODE.[1][5]
2.2 Non-Enzymatic Synthesis In conditions of high oxidative stress, linoleic acid can be oxidized non-enzymatically by reactive oxygen species (ROS).[1] This free-radical-mediated peroxidation is not stereospecific and results in a racemic mixture of 13(S)-HODE and 13(R)-HODE, along with other oxidized products like 9-HODE.[1][6] The presence of equal amounts of S and R isomers in tissues like mature atherosclerotic plaques is often considered an indicator of non-enzymatic, oxidative stress-driven formation.[1][2]
2.3 Metabolism to 13-oxo-ODE 13(S)-HODE can be further oxidized by a NAD+-dependent 13-HODE dehydrogenase to form 13-oxo-9Z,11E-octadecadienoic acid (13-oxo-ODE).[1][5] This metabolite is not merely an inactive breakdown product; it has its own distinct biological activities, including serving as a potent endogenous ligand for PPARγ.[5][7]
Signaling Pathways and Role in Inflammation
13-HODE exerts its effects through several mechanisms, most notably by activating the nuclear receptor PPARγ. Its role in inflammation is complex, with reports of both pro- and anti-inflammatory actions depending on the cellular context, disease stage, and specific stereoisomer.
3.1 Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) Activation PPARγ is a ligand-activated transcription factor that plays a key role in adipogenesis, glucose homeostasis, and the transcriptional regulation of inflammation.[8] Both 9-HODE and 13-HODE are recognized as endogenous ligands for PPARγ.[2][9]
Upon entering the cell, 13-HODE binds to the ligand-binding domain of PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding typically leads to the transcriptional repression of pro-inflammatory genes (e.g., those encoding for TNF-α, IL-6) and the upregulation of genes involved in lipid uptake and metabolism (e.g., CD36).[2] This PPARγ-mediated pathway is considered a major contributor to the anti-inflammatory and protective effects of 13-HODE, particularly in the context of early-stage atherosclerosis.[2]
3.2 Pro-Inflammatory Actions Despite its well-documented PPARγ-mediated anti-inflammatory effects, 13-HODE can also exhibit pro-inflammatory properties.
-
Adhesion Molecule Expression: Studies have shown that 13-HODE can induce the expression of Intercellular Adhesion Molecule-1 (ICAM-1) in human umbilical vein endothelial cells (HUVECs).[10] This effect promotes the adhesion of leukocytes to the endothelium, a critical early step in the inflammatory cascade.
-
Chemotaxis: 13-HODE acts as a moderately strong chemoattractant for neutrophils, potentially contributing to the recruitment of these inflammatory cells to sites of injury or infection.[1]
-
TRPV1 Activation: Along with other oxidized linoleic acid metabolites (OXLAMs), 13-HODE can stimulate the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor involved in pain perception and neurogenic inflammation.[1]
Quantitative Data Summary
The biological effects of 13-HODE are concentration-dependent. The following table summarizes key quantitative findings from the literature.
| Parameter | Value / Finding | Experimental Context | Reference |
| ICAM-1 Induction | Concentration-dependent up to 75 µM | Human Umbilical Vein Endothelial Cells (HUVEC) | [10] |
| Tumor Cell Adhesion | Inhibition observed at concentrations around 1 µM | Endothelial Cells | [4] |
| PPARγ Activation | Significant transcriptional activation | Dual-luciferase reporter assay | [8] |
| Correlation with Inflammation | Spearman Rank correlation (r) = 0.42 (P < 0.001) | Plasma levels in patients with Nonalcoholic Steatohepatitis (NASH) | [6] |
| Correlation with Steatosis | Spearman Rank correlation (r) = 0.36 (P < 0.01) | Plasma levels in patients with NASH | [6] |
| Correlation with Fibrosis | Spearman Rank correlation (r) = 0.36 (P = 0.01) | Plasma levels in patients with NASH | [6] |
Key Experimental Protocols
This section details methodologies for the analysis and functional characterization of 13-HODE.
5.1 Protocol: Quantification of 13-HODE Stereoisomers by Chiral LC-MS/MS
This method allows for the separation and quantification of 13(S)-HODE and 13(R)-HODE, which is crucial for distinguishing between enzymatic and non-enzymatic production pathways.
-
1. Lipid Extraction:
-
Homogenize tissue or plasma samples in a solvent mixture, typically chloroform:methanol (2:1, v/v), containing an antioxidant like butylated hydroxytoluene (BHT) to prevent ex vivo oxidation.
-
Add an internal standard (e.g., deuterated 13-HODE-d4) for accurate quantification.
-
Perform a liquid-liquid extraction (e.g., Folch method) to isolate the lipid phase.
-
Dry the lipid extract under a stream of nitrogen gas.
-
-
2. Saponification (Optional, for total HODE):
-
To measure HODEs esterified in complex lipids, resuspend the extract in methanolic NaOH and heat to hydrolyze the ester bonds.
-
Re-extract the liberated free fatty acids.
-
-
3. Chiral Chromatography:
-
4. Mass Spectrometry (MS/MS) Detection:
-
Couple the HPLC eluent to an electrospray ionization (ESI) source connected to a triple quadrupole mass spectrometer.
-
Operate in negative ion mode and monitor specific precursor-to-product ion transitions for 13-HODE (e.g., m/z 295 -> 195) and the internal standard using Multiple Reaction Monitoring (MRM).
-
-
5. Quantification:
-
Generate a standard curve using authentic 13(S)-HODE and 13(R)-HODE standards.
-
Calculate the concentration of each isomer in the sample by comparing its peak area ratio relative to the internal standard against the standard curve.
-
5.2 Protocol: PPARγ Reporter Gene Assay
This cell-based assay measures the ability of a compound like 13-HODE to activate the PPARγ receptor and induce transcription from a reporter gene.
-
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect the cells with two plasmids:
-
An expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple PPREs.
-
-
Co-transfect a third plasmid expressing a different reporter (e.g., Renilla luciferase, β-galactosidase) under a constitutive promoter to normalize for transfection efficiency.
-
-
2. Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (or the free acid), a positive control (e.g., Rosiglitazone), and a vehicle control (e.g., DMSO).
-
Incubate for an additional 18-24 hours.
-
-
3. Luciferase Assay:
-
Lyse the cells using a suitable lysis buffer.
-
Measure the activity of both luciferases (e.g., Firefly and Renilla) using a dual-luciferase assay system and a luminometer.
-
-
4. Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as fold activation relative to the vehicle control.
-
Plot the fold activation against the compound concentration to generate a dose-response curve and determine the EC50 value.
-
Conclusion and Future Directions
13-HODE, often studied using its methyl ester form, is a pivotal lipid mediator with a dualistic role in inflammation. Its ability to activate PPARγ provides a clear mechanism for anti-inflammatory and protective effects, particularly in chronic inflammatory settings like atherosclerosis. Conversely, its capacity to induce adhesion molecules and act as a chemoattractant highlights a potential pro-inflammatory role in acute responses.
For researchers and drug development professionals, several areas warrant further investigation:
-
Isomer-Specific Functions: A deeper understanding of the distinct biological roles of 13(S)-HODE versus 13(R)-HODE in different inflammatory diseases is needed.
-
Receptor Crosstalk: The interplay between PPARγ, TRPV1, and other potential receptors in mediating the overall effect of 13-HODE is not fully understood.
-
Therapeutic Potential: Modulating the 15-LOX/13-HODE/PPARγ axis presents a potential therapeutic strategy. Developing selective agonists for this pathway or inhibitors of 13-HODE's pro-inflammatory actions could offer new treatments for inflammatory disorders.
This guide provides a foundational framework for understanding the complex role of this compound in inflammation, offering the technical details necessary to drive future discoveries in this field.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Enantiomers: A Technical Guide to 13(S)-HODE and 13(R)-HODE Methyl Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleic acid, an essential omega-6 fatty acid, is a key component of cellular membranes and a precursor to a diverse array of signaling molecules. Among its many metabolites, the hydroxyoctadecadienoic acids (HODEs) have garnered significant attention for their potent and varied biological activities. In particular, the 13-hydroxy-9,11-octadecadienoic acid (13-HODE) enantiomers, 13(S)-HODE and 13(R)-HODE, exhibit distinct and often opposing physiological effects, making their individual study crucial for understanding their roles in health and disease. This technical guide provides an in-depth comparison of 13(S)-HODE and 13(R)-HODE, with a focus on their methyl ester derivatives, which are commonly used in research due to their increased stability and lipophilicity. We will delve into their synthesis, analytical separation, and differential biological activities, complete with detailed experimental protocols and data presented for clear comparison.
Physicochemical and Analytical Properties
The methyl ester forms of 13(S)-HODE and 13(R)-HODE are neutral, more lipophilic versions of the free acids, making them suitable as analytical standards.[1][2] Their structural similarity presents a significant analytical challenge, necessitating specialized techniques for their separation and quantification.
| Property | 13(S)-HODE Methyl Ester | 13(R)-HODE Methyl Ester | Reference |
| CAS Number | 109837-85-6 | Not individually assigned, part of racemic mixture | [1] |
| Molecular Formula | C19H34O3 | C19H34O3 | [1] |
| Molecular Weight | 310.5 g/mol | 310.5 g/mol | [1] |
| IUPAC Name | methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | methyl (9Z,11E,13R)-13-hydroxyoctadeca-9,11-dienoate | [3] |
| λmax | 234 nm | 234 nm | [1] |
| Purity | ≥98% (commercially available) | Not typically sold as a pure enantiomer | [1] |
| Storage | -20°C in ethanol | -20°C in ethanol | [1] |
Synthesis and Biosynthesis
The stereochemistry of 13-HODE is determined by its biosynthetic origin.
-
13(S)-HODE is primarily synthesized enzymatically by 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2). 15-LOX exhibits high stereospecificity, producing almost exclusively the (S)-enantiomer.
-
13(R)-HODE formation is associated with non-enzymatic, free radical-mediated oxidation of linoleic acid. Cytochrome P450 enzymes can also produce a racemic mixture of 13-HODE and 9-HODE, with a predominance of the (R)-enantiomer.
For laboratory use, chemo-enzymatic methods are employed for the synthesis of optically active 13(S)-HODE.[4][5]
Biological Activities and Signaling Pathways
The biological effects of 13(S)-HODE and 13(R)-HODE are not only distinct but often antagonistic, a direct consequence of their specific interactions with different cellular receptors and signaling pathways.
| Biological Effect | 13(S)-HODE | 13(R)-HODE | Reference |
| Cell Growth (Caco-2 cells) | Decreases cell growth and DNA synthesis | Increases cell growth and DNA synthesis (in the absence of FBS) | [6] |
| Apoptosis (Caco-2 cells) | Induces apoptosis | No apoptotic effect observed | [6] |
| Receptor Interaction | Ligand for Peroxisome Proliferator-Activated Receptor-γ (PPARγ) | Interacts with BLT receptors | [6] |
| Signaling Pathway Activation | PPARγ-mediated signaling | Activates ERK and CREB signaling pathways | [6] |
| Tumor Cell Adhesion | Inhibits tumor cell adhesion to endothelium | Not reported to have this effect | [1] |
| Prostate Cancer Growth | Promotes growth in some models via the 15-LOX-1/13(S)-HODE axis | Not reported to have this effect |
13(S)-HODE Signaling Pathway
13(S)-HODE exerts many of its effects through the activation of PPARγ, a nuclear receptor that regulates gene expression involved in lipid metabolism, inflammation, and cell differentiation.[6][7]
13(R)-HODE Signaling Pathway
In contrast, 13(R)-HODE has been shown to interact with BLT receptors, which are G-protein coupled receptors, leading to the activation of pro-proliferative signaling cascades.[6]
Experimental Protocols
Chiral Separation of 13(S)-HODE and 13(R)-HODE Methyl Esters by HPLC
Objective: To resolve and quantify the enantiomers of 13-HODE methyl ester.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)
-
Mobile Phase: Hexane/Isopropanol (e.g., 90:10 v/v)
-
This compound standard (racemic mixture)
-
Sample containing this compound enantiomers
Procedure:
-
Prepare the mobile phase and degas thoroughly.
-
Equilibrate the Chiralpak AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Set the UV detector to 234 nm.
-
Inject a known concentration of the racemic this compound standard to determine the retention times of the (S) and (R) enantiomers.
-
Inject the sample solution.
-
Identify and quantify the enantiomers in the sample by comparing their retention times and peak areas to those of the standard.
Quantification of 13(S)-HODE and 13(R)-HODE Methyl Esters by LC-MS/MS
Objective: To accurately quantify the concentration of each this compound enantiomer in a complex biological matrix.
Materials:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Chiral HPLC column as described above
-
Deuterated internal standard (e.g., 13-HODE-d4 methyl ester)
-
Solvents for mobile phase (e.g., methanol, water, formic acid)
-
Sample for analysis
Procedure:
-
Sample Preparation:
-
To the biological sample (e.g., cell culture supernatant, plasma), add a known amount of the deuterated internal standard.
-
Perform a liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the lipids.
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
-
-
LC Separation:
-
Perform chiral HPLC as described in the previous protocol, directing the column effluent to the mass spectrometer.
-
-
MS/MS Detection:
-
Use electrospray ionization (ESI) in negative ion mode.
-
Set up Multiple Reaction Monitoring (MRM) for the specific precursor-to-product ion transitions for this compound and the internal standard. For example:
-
This compound: Q1 (m/z 309.2) -> Q3 (e.g., m/z 195.1)
-
13-HODE-d4 methyl ester: Q1 (m/z 313.2) -> Q3 (e.g., m/z 198.1)
-
-
Optimize MS parameters such as collision energy and declustering potential for maximum sensitivity.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of the this compound enantiomers and a fixed concentration of the internal standard.
-
Calculate the concentration of each enantiomer in the sample based on the peak area ratio of the analyte to the internal standard.
-
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of 13(S)-HODE and 13(R)-HODE methyl esters on the proliferation of Caco-2 cells.
Materials:
-
Caco-2 cells
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
13(S)-HODE and 13(R)-HODE methyl esters
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed Caco-2 cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of 13(S)-HODE and 13(R)-HODE methyl esters in the appropriate cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the HODE methyl esters. Include a vehicle control (e.g., ethanol).
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To determine the induction of apoptosis by 13(S)-HODE and 13(R)-HODE methyl esters in Caco-2 cells.
Materials:
-
Caco-2 cells
-
6-well cell culture plates
-
13(S)-HODE and 13(R)-HODE methyl esters
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed Caco-2 cells in 6-well plates and treat with the desired concentrations of 13(S)-HODE and 13(R)-HODE methyl esters for a specified time.
-
Harvest the cells, including any floating cells in the medium, by trypsinization.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
Experimental Workflow
References
- 1. Peroxisome proliferator activated receptor gamma reporter gene assay [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. In vitro Permeability Enhancement in Intestinal Epithelial Cells (Caco-2) Monolayer of Water Soluble Quaternary Ammonium Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
An In-depth Technical Guide to the Signaling Pathways of 13-HODE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid metabolite derived from the oxygenation of linoleic acid, playing a significant role in a variety of physiological and pathological processes. Its methyl ester, 13-HODE methyl ester, is a more lipophilic and neutral form, often utilized as an analytical standard.[1] While direct signaling activity of this compound is not extensively documented, it is widely understood to serve as a prodrug, readily undergoing intracellular hydrolysis to its biologically active form, 13-HODE. This conversion is likely mediated by intracellular esterases, such as cholesterol esterase, which are known to act on fatty acid esters.[2] This guide focuses on the core signaling pathways initiated by the active form, 13-HODE, providing a comprehensive resource for researchers in lipid biology and drug development.
The primary signaling activities of 13-HODE are mediated through three key pathways: Peroxisome Proliferator-Activated Receptor gamma (PPARγ), G Protein-Coupled Receptor 132 (GPR132), and the mammalian Target of Rapamycin (mTOR) signaling cascade.
Data Presentation: Quantitative Insights into 13-HODE Signaling
The following tables summarize the available quantitative data for the interaction of 13-HODE with its key signaling targets. It is important to note that much of the existing research has focused on the free acid form, 13-HODE, and its enantiomers.
| Ligand | Target | Assay Type | Value | Cell Line/System | Reference |
| 9-HODE | GPR132 | IP-One Assay | EC50 = 7.5 µM | CHO-K1 | [3] |
| 13-HODE | GPR132 | β-arrestin recruitment | Less potent than 9-HODE | HEK293 | [4] |
| 13(S)-HODE | N/A | Inhibition of tumor cell adhesion | ~ 1 µM | N/A | [1][5] |
| Rosiglitazone | PPARγ | Luciferase Reporter Assay | EC50 = 225 nM | INDIGO Biosciences Reporter Cells | [6] |
Note: Specific EC50 values for 13-HODE with PPARγ are not consistently reported in the literature, though it is established as a ligand.[7][8]
Core Signaling Pathways of 13-HODE
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
13-HODE is a well-established endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation.[7][8] Upon binding to 13-HODE, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.
G Protein-Coupled Receptor 132 (GPR132) Signaling
GPR132, also known as G2A, is a receptor for oxidized fatty acids, including 9-HODE and 13-HODE.[3][9] While 9-HODE is a more potent agonist, 13-HODE also activates GPR132, leading to downstream signaling cascades.[4] Activation of GPR132, a Gq-coupled receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Mammalian Target of Rapamycin (mTOR) Signaling
Recent evidence suggests that 13(S)-HODE can directly interact with and inhibit the mTOR kinase, a central regulator of cell growth, proliferation, and metabolism.[10][11][12] Specifically, 13(S)-HODE has been shown to inhibit mTOR Complex 1 (mTORC1), leading to a reduction in the phosphorylation of its downstream targets, such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1). This inhibition of mTORC1 signaling can ultimately suppress cancer cell growth.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to investigate the signaling pathways of 13-HODE (and by extension, its methyl ester).
PPARγ Activation: Dual-Luciferase Reporter Assay
This assay is a highly sensitive method to quantify the activation of PPARγ in response to a ligand.[13][14]
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HepG2) in appropriate media.
-
Co-transfect cells with three plasmids:
-
A PPARγ expression vector.
-
A reporter plasmid containing a luciferase gene under the control of a PPRE promoter.
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
-
Treatment:
-
After 24-48 hours, treat the transfected cells with varying concentrations of this compound (or 13-HODE as a positive control) and a vehicle control.
-
Incubate for an additional 18-24 hours.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells using a passive lysis buffer.
-
Measure Firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis:
-
Calculate the ratio of Firefly to Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity against the ligand concentration to determine the EC50 value.
-
GPR132 Activation: Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GPR132.[15]
Methodology:
-
Cell Preparation:
-
Culture cells expressing GPR132 (e.g., CHO-K1 or HEK293 stably expressing GPR132).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader or flow cytometer.
-
-
Stimulation and Measurement:
-
Inject a solution of this compound (or 13-HODE) into the cell suspension.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Plot the change in fluorescence intensity over time.
-
The peak fluorescence intensity corresponds to the maximal calcium release.
-
Dose-response curves can be generated to determine the EC50.
-
mTOR Pathway Inhibition: Western Blot Analysis
Western blotting is a standard technique to detect and quantify the phosphorylation status of key proteins in the mTOR signaling pathway.[16][17][18][19][20]
Methodology:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., cancer cell lines) and treat with this compound for various time points and concentrations.
-
-
Protein Extraction:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated and total forms of mTOR, S6K, and 4E-BP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities to determine the relative levels of protein phosphorylation.
-
Conclusion
This compound serves as a valuable tool for studying the biological effects of 13-HODE due to its increased lipophilicity and likely conversion to the active free fatty acid within the cellular environment. The signaling pathways of 13-HODE, primarily through PPARγ and GPR132, and its inhibitory effects on the mTOR pathway, highlight its importance in cellular regulation and its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate roles of this bioactive lipid metabolite.
References
- 1. glpbio.com [glpbio.com]
- 2. pnas.org [pnas.org]
- 3. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. caymanchem.com [caymanchem.com]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. assaygenie.com [assaygenie.com]
- 15. youtube.com [youtube.com]
- 16. pubcompare.ai [pubcompare.ai]
- 17. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 18. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 19. ccrod.cancer.gov [ccrod.cancer.gov]
- 20. researchgate.net [researchgate.net]
function of 13-HODE methyl ester in cancer progression
An In-depth Technical Guide on the Function of 13-HODE Methyl Ester in Cancer Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
13-Hydroxyoctadecadienoic acid (13-HODE) is a critical bioactive lipid metabolite derived from the enzymatic oxidation of linoleic acid, primarily through the action of 15-lipoxygenase-1 (15-LOX-1). Its role in cancer progression is multifaceted and exhibits a striking tissue-specific dichotomy, functioning as both a tumor suppressor and a promoter. The methyl ester form, this compound, serves as a more lipophilic and neutral analog, frequently employed as an analytical standard in research settings.[1][2] This technical guide provides a comprehensive overview of the synthesis, metabolism, and signaling functions of 13-HODE in various cancers, with a focus on the underlying molecular mechanisms. We present quantitative data in structured tables, detail key experimental protocols, and provide visualizations of signaling pathways to offer a thorough resource for professionals in oncology research and drug development.
Introduction: The Linoleic Acid Metabolite 13-HODE
Linoleic acid, an essential omega-6 polyunsaturated fatty acid, is metabolized by a class of enzymes known as lipoxygenases (LOXs) into various bioactive eicosanoids. One of the most studied of these is 13-hydroxyoctadecadienoic acid (13-HODE). The synthesis of the 13(S)-HODE stereoisomer is predominantly catalyzed by the enzyme arachidonate 15-lipoxygenase (ALOX15), also known as 15-LOX-1.[3][4] This metabolite has been implicated in a wide array of cellular processes, including proliferation, apoptosis, adhesion, and differentiation.[5][6]
The function of 13-HODE in cancer is notably complex and context-dependent. In some malignancies, such as colorectal cancer, reduced levels of 13-HODE are associated with tumor progression, suggesting a tumor-suppressive role.[3][4][7] Conversely, in cancers like prostate cancer, elevated 13-HODE levels are linked to increased proliferation and severity, indicating a pro-tumorigenic function.[3][8] This guide will dissect these opposing roles and the signaling pathways that govern them.
This compound: It is important to clarify that most biological activities are attributed to the free acid form, 13-HODE. This compound is its corresponding methyl ester, a neutral, more lipophilic derivative.[1][2] This form is primarily used as a standard for analytical purposes, such as in chromatography and mass spectrometry, due to its improved stability and handling characteristics.[1][2]
Synthesis and Metabolism of 13-HODE
The metabolic pathway of 13-HODE begins with dietary linoleic acid and involves key enzymatic steps that regulate its production and degradation.
As illustrated, 15-LOX-1 converts linoleic acid into 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE), which is subsequently reduced by cellular peroxidases to form 13(S)-HODE.[3] The metabolism and inactivation of 13(S)-HODE can occur via oxidation by NAD+-dependent 13-HODE dehydrogenase to 13-oxo-octadecadienoic acid (13-oxo-ODE).[3][9] Studies have shown that the activity of 13-HODE dehydrogenase is decreased in colon adenomas and adenocarcinomas, which may contribute to altered 13-HODE signaling in these tissues.[9]
The Dichotomous Role of 13-HODE in Cancer
The impact of 13-HODE on cancer progression varies significantly across different cancer types, a phenomenon likely attributable to the differential expression of its downstream receptors and signaling partners in various tissues.
Tumor Suppressive Functions
In several cancers, including colorectal and certain breast cancers, 13-HODE acts as a tumor suppressor by inhibiting cell growth and inducing apoptosis.[3][4][10]
A. Inhibition of the mTOR Pathway: Recent findings have identified 13(S)-HODE as a direct inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and proliferation.[11][12] 13(S)-HODE binds directly to the ATP-binding catalytic domain of mTOR, acting as an ATP-competitive inhibitor.[4][11] This interaction suppresses mTOR signaling, leading to reduced cancer cell growth both in vitro and in tumor xenografts.[4][11][12]
B. Activation of PPARγ: 13(S)-HODE is a known endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a role in apoptosis and cell differentiation.[3][6] In colorectal cancer cells, the apoptotic effect of 13(S)-HODE is mediated through its activation of PPARγ.[6] This effect is diminished in the presence of a specific PPARγ antagonist, confirming the receptor's role in this pathway.[6]
Pro-Tumorigenic Functions
In contrast to its suppressive roles, 13-HODE has been shown to promote cancer progression in prostate and some breast cancers.[3]
A. Promotion of Cell Proliferation: In prostate cancer, 15-LOX-1 is often overexpressed, and its product, 13(S)-HODE, is associated with increased cell proliferation and tumor severity.[3] Similarly, 13(S)-HODE stimulates the proliferation of both estrogen receptor-positive (MCF-7) and -negative (MBA-MD-231) breast cancer cell lines.[3] Furthermore, the 13(R)-HODE enantiomer has been shown to increase cell growth in colorectal cancer cells by activating ERK and CREB signaling pathways.[6]
B. Metastasis and Angiogenesis: The 15-LOX-1/13(S)-HODE axis appears to promote prostate tumor vascularization by stimulating the production of vascular endothelial growth factor (VEGF).[3] However, other studies suggest that 13-HODE can inhibit cancer metastasis by preventing the adhesion of tumor cells to the endothelium.[13] This highlights the deeply contextual nature of 13-HODE's function.
Quantitative Data on 13-HODE in Cancer
The following tables summarize key quantitative findings from studies on 13-HODE's effects on cancer cells and its levels in tumor tissues.
Table 1: Effect of 13(S)-HODE on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| RKO, HT-29 | Colorectal | Not specified | Inhibited proliferation, induced cell cycle arrest and apoptosis | [4][7] |
| Caco-2 | Colorectal | Not specified | Decreased cell growth and DNA synthesis | [6] |
| MCF-7 | Breast (ER+) | Dose-dependent | Inhibited cell growth, induced apoptosis and cell cycle arrest | [10] |
| MDA-MB-231 | Breast (ER-) | Dose-dependent | Inhibited cell growth, induced apoptosis and cell cycle arrest |[10] |
Table 2: 13-S-HODE Levels in Human Tumor vs. Normal Tissues
| Cancer Type | Measurement Method | Finding | P-value | Reference |
|---|---|---|---|---|
| Colon | ELISA | 3.3-fold lower in tumors vs. normal tissue | P = 0.0167 | [4][7] |
| Colon | Immunohistochemistry | Significantly decreased staining in tumors vs. normal tissue | P = 0.0001 | [7] |
| Prostate | Immunohistochemistry | Detectable in adenocarcinoma; absent in adjacent normal tissue | Not specified |[8] |
Key Experimental Protocols
Reproducible and accurate methodologies are crucial for studying the role of lipid mediators like 13-HODE. Below are outlines of common protocols.
Quantification of 13-S-HODE in Tissues by ELISA
This protocol provides a method for extracting and quantifying 13-S-HODE from tissue samples.
-
Homogenization: Place frozen tissue specimen in 250 µl of phosphate-buffered saline (PBS) at 4°C. Homogenize at low speed for 1 minute and centrifuge at 2100 x g for 30 seconds.[7]
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford assay.[7]
-
Acidification & Extraction: Acidify the solution to a pH of 3.5-4.0 with 0.2 M HCl. Extract the organic phase using water-saturated ethyl acetate.[7]
-
ELISA: Following the manufacturer's instructions for a commercial 13-S-HODE ELISA kit, use the extracted sample to determine the concentration. Normalize the results to the total protein content (e.g., ng/µg protein).[7]
Analysis of Apoptosis by Annexin-V-FITC Staining
This flow cytometry-based assay is used to detect apoptosis in cells treated with 13-S-HODE.
-
Cell Treatment: Culture cancer cells (e.g., MCF-7, MDA-MB-231) and treat with various concentrations of 13(S)-HODE for a specified time (e.g., 24-48 hours).[10]
-
Cell Harvesting: Harvest cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a culture tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within 1 hour. Differentiate between viable cells (Annexin V- & PI-), early apoptotic cells (Annexin V+ & PI-), and late apoptotic/necrotic cells (Annexin V+ & PI+).
Cell Cycle Analysis by Propidium Iodide Staining
This protocol allows for the analysis of cell cycle distribution following treatment with 13-S-HODE.
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis protocol.[7]
-
Fixation: Wash cells with PBS and fix in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in the Sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.[7]
Conclusion and Future Directions
The role of 13-HODE in cancer progression is undeniably complex, with its effects being highly dependent on the specific cancer type and the cellular context. Evidence points to potent tumor-suppressive activities in cancers like colorectal, primarily through direct mTOR inhibition and PPARγ activation.[4][6][11] In contrast, it demonstrates pro-tumorigenic properties in prostate cancer by promoting proliferation.[3]
This dichotomy underscores the critical need for further research. Key areas for future investigation include:
-
Stereoisomer Specificity: Elucidating the distinct roles of the 13(S)-HODE and 13(R)-HODE enantiomers and their respective signaling pathways in different cancers.[5][6]
-
Receptor Expression: Understanding how the expression levels of receptors like PPARγ and other potential binding partners for 13-HODE vary across different tumor types and how this dictates the cellular response.
-
Therapeutic Targeting: Exploring the therapeutic potential of modulating the 15-LOX-1/13-HODE axis. This could involve developing 15-LOX-1 inhibitors for cancers where 13-HODE is pro-tumorigenic or, conversely, using stable 13-HODE analogs as a treatment for cancers where it is tumor-suppressive.
For drug development professionals, the 15-LOX-1/13-HODE pathway presents a promising, albeit challenging, target. A deeper understanding of its tissue-specific functions will be paramount to designing safe and effective therapeutic strategies.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Decreased levels of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in neoplastic tissue of human colon biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. The importance of linoleic acid metabolites in cancer metastasis and in the synthesis and actions of 13-HODE - PubMed [pubmed.ncbi.nlm.nih.gov]
13-HODE Methyl Ester and Endothelial Cell Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Hydroxyoctadecadienoic acid (13-HODE) is a significant lipoxygenase metabolite of linoleic acid produced by endothelial cells, leukocytes, and tumor cells.[1][2] This lipid mediator is implicated in a range of biological processes integral to vascular health and disease. Its methyl ester, 13-HODE methyl ester, is a neutral, more lipophilic derivative frequently utilized as an analytical standard for its parent compound.[1][2] While extensive research has elucidated the roles of 13(S)-HODE and its hydroperoxide precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE), in modulating endothelial cell function, a comprehensive review of the literature reveals a notable absence of studies directly investigating the biological effects of this compound on these cells.
This technical guide will provide a thorough overview of the known effects of the biologically active free acid, 13(S)-HODE, and its precursor, 13-HPODE, on endothelial cell function, serving as a foundational reference for researchers. It will detail the experimental protocols for key assays in the field and delineate the known signaling pathways. Given the current state of research, this guide will infer the potential, yet uninvestigated, activities of this compound, highlighting a significant knowledge gap and an opportunity for future investigation.
Introduction to 13-HODE and its Methyl Ester
13(S)-HODE is a product of the 15-lipoxygenase pathway acting on linoleic acid and is recognized for its role in regulating cellular adhesion and other vascular processes.[1][2] In contrast, its precursor, 13-HPODE, has been demonstrated to induce apoptosis and compromise the integrity of the endothelial barrier.[3][4] this compound, as a laboratory tool, facilitates the study of 13-HODE due to its increased stability and lipophilicity.[1][2] However, it is crucial to note that the esterification may alter its biological activity, and it is plausible that intracellular esterases could convert the methyl ester back to the active free acid, though this has not been explicitly demonstrated in endothelial cells.
Effects on Endothelial Cell Function: Insights from 13(S)-HODE and 13-HPODE
While direct data for this compound is unavailable, the extensive research on 13(S)-HODE and 13-HPODE provides a strong basis for understanding the potential impact of this class of molecules on endothelial cell biology.
Endothelial Cell Adhesion
13(S)-HODE has been identified as a key regulator of endothelial cell adhesiveness. At concentrations around 1 µM, it inhibits tumor cell adhesion to the endothelium.[1][2] This effect is thought to be mediated by its influence on the expression and/or activation of integrin receptors.[2]
Endothelial Cell Apoptosis
In stark contrast to the effects of 13-HODE, its precursor 13-HPODE is a potent inducer of apoptosis in endothelial cells.[3][4] This process is believed to be initiated through the activation of the intrinsic apoptotic pathway, which involves mitochondrial dysfunction.[3] The pro-apoptotic effect of 13-HPODE contributes to the breakdown of the endothelial barrier integrity.[3][4]
Endothelial Barrier Function
Studies have shown that 13-HPODE, but not 13-HODE, significantly reduces the integrity of the endothelial barrier.[3][4] This disruption of the endothelial monolayer is a critical event in the pathogenesis of various inflammatory vascular diseases.
Quantitative Data Summary
Due to the lack of direct studies on this compound, the following table summarizes the known quantitative effects of its related compounds on endothelial cell functions.
| Compound | Endothelial Cell Function | Assay | Concentration | Observed Effect | Reference |
| 13(S)-HODE | Tumor Cell Adhesion | In vitro adhesion assay | ~ 1 µM | Inhibition of adhesion | [1][2] |
| 13-HPODE | Apoptosis | Not specified | Not specified | Induction of apoptosis | [3][4] |
| 13-HPODE | Barrier Integrity | Not specified | Not specified | Decreased barrier integrity | [3][4] |
Signaling Pathways
The signaling mechanisms underlying the effects of 13-HODE and its derivatives are complex and not fully elucidated. A key pathway implicated in the actions of 13-HODE is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) signaling cascade. 13-HODE isomers have been shown to bind to and activate PPARγ, a nuclear receptor that plays a crucial role in regulating inflammation and lipid metabolism in the vasculature.[5] The activation of PPARγ by 13-HODE can lead to downstream effects on gene expression that influence endothelial cell function.
Signaling Pathway of 13-HODE in Endothelial Cells
Caption: 13(S)-HODE signaling through PPARγ activation in endothelial cells.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of lipid mediators, such as this compound, on endothelial cell function.
Endothelial Cell Migration: Scratch-Wound Assay
This assay measures the two-dimensional migration of a confluent monolayer of endothelial cells.
Protocol:
-
Seed endothelial cells in a 6-well plate and culture until a confluent monolayer is formed.
-
Create a "scratch" or cell-free area in the monolayer using a sterile p200 pipette tip.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Replace the medium with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Quantify the rate of wound closure by measuring the area of the cell-free region at each time point using image analysis software (e.g., ImageJ).
Experimental Workflow for Scratch-Wound Assay
Caption: Workflow for the endothelial cell scratch-wound migration assay.
Endothelial Cell Apoptosis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Culture endothelial cells on glass coverslips in a 24-well plate.
-
Treat the cells with the desired concentrations of this compound or a positive control for apoptosis (e.g., staurosporine) for a specified duration.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 20 minutes.
-
Perform the TUNEL staining according to the manufacturer's instructions, which typically involves an equilibration step followed by incubation with the TdT reaction mixture containing labeled dUTPs.
-
Counterstain the cell nuclei with a DNA-binding dye such as DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of apoptotic (TUNEL-positive) cells by counting the number of green-fluorescent nuclei relative to the total number of blue-fluorescent nuclei.
Endothelial Tube Formation Assay
This assay assesses the ability of endothelial cells to form three-dimensional capillary-like structures, a critical step in angiogenesis.
Protocol:
-
Thaw Matrigel® Basement Membrane Matrix on ice and pipette 50 µL into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest endothelial cells and resuspend them in a small volume of serum-free medium containing the desired concentration of this compound or vehicle control.
-
Seed the cells onto the surface of the solidified Matrigel (e.g., 1.5 x 10^4 cells per well).
-
Incubate the plate at 37°C in a humidified incubator for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using angiogenesis analysis software.
Experimental Workflow for Tube Formation Assay
Caption: Workflow for the endothelial cell tube formation assay on Matrigel.
Future Directions and Conclusion
The existing body of research strongly supports a significant role for the linoleic acid metabolite 13-HODE and its precursor 13-HPODE in the regulation of endothelial cell function. These molecules exert distinct and sometimes opposing effects on critical processes such as cell adhesion, apoptosis, and barrier integrity. The established connection between 13-HODE and PPARγ signaling provides a promising avenue for understanding its molecular mechanisms of action.
However, a striking gap remains in our understanding of the direct biological effects of this compound on endothelial cells. As a more lipophilic and stable analog of 13-HODE, it is plausible that it may serve as a useful tool to study the intracellular effects of this lipid mediator, assuming its conversion to the active free acid. Future research should focus on directly assessing the impact of this compound on endothelial cell proliferation, migration, apoptosis, and tube formation. Furthermore, elucidating the potential for intracellular hydrolysis of the methyl ester and its subsequent engagement with signaling pathways such as PPARγ will be critical to fully appreciate its biological relevance. Such studies will not only fill a significant void in the literature but also hold the potential to uncover novel therapeutic strategies for modulating endothelial function in a variety of pathological conditions.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis of Endothelial Cells by 13-HPODE Contributes to Impairment of Endothelial Barrier Integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Interaction of 13-HODE Methyl Ester with Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PPARγ and 13-HODE
Peroxisome proliferator-activated receptor gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] It plays a crucial role in adipogenesis, lipid metabolism, and glucose homeostasis.[1] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
13-Hydroxyoctadecadienoic acid (13-HODE) is a naturally occurring oxidized metabolite of linoleic acid. Various isomers of 13-HODE have been identified as endogenous ligands for PPARγ.[1][2][3] The study of these interactions is critical for understanding the physiological regulation of PPARγ and for the development of novel therapeutics targeting metabolic diseases. 13-HODE methyl ester, a more neutral and lipophilic derivative of the free acid, is often utilized in experimental settings for its improved handling and cell permeability.
Quantitative Analysis of 13-HODE Interaction with PPARγ
The following table summarizes the quantitative data on the activation of PPARγ by various isomers of 13-HODE, as determined by a dual-luciferase reporter assay. It is important to note that this data pertains to the free acid form (13-HODE), not the methyl ester. The activity is presented as a fold change in luciferase activity compared to a negative control (DMSO).
| Compound | Concentration (µM) | PPARγ Activation (Fold Change vs. Control) | Reference |
| 13-(Z,E)-HODE | 6.8 | ~2.5 | [1] |
| 13.5 | ~4.0 | [1] | |
| 27.0 | ~6.0 | [1] | |
| 67.5 | ~8.5 | [1] | |
| 101.2 | ~9.0 | [1] | |
| 13-(E,E)-HODE | 6.8 | ~2.0 | [1] |
| 13.5 | ~3.0 | [1] | |
| 27.0 | ~4.5 | [1] | |
| 67.5 | ~6.5 | [1] | |
| 101.2 | ~7.0 | [1] | |
| Pioglitazone (Control) | 10.0 | ~12.5 | [1] |
Data is estimated from graphical representations in the cited literature and presented as approximate values.
Signaling Pathway and Experimental Workflow Visualizations
PPARγ Signaling Pathway
Experimental Workflow: Luciferase Reporter Assay
Experimental Protocols
PPARγ Competitive Ligand Binding Assay (Fluorescence Polarization)
This protocol is adapted from commercially available kits and provides a method to assess the binding affinity of a test compound to the PPARγ ligand-binding domain (LBD).
Materials:
-
Recombinant human PPARγ-LBD
-
Fluorescently-labeled PPARγ ligand (probe)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 1 mM DTT)
-
Test compound (this compound) dissolved in DMSO
-
Positive control ligand (e.g., Rosiglitazone)
-
384-well, low-volume, black plates
-
Multi-well spectrofluorometer with polarization filters
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the fluorescent probe in Assay Buffer.
-
Prepare a 2X working solution of PPARγ-LBD in Assay Buffer.
-
Prepare serial dilutions of the test compound (this compound) and positive control in DMSO, then dilute into Assay Buffer to a 2X final concentration.
-
-
Assay Plate Setup:
-
Add 10 µL of the 2X test compound dilutions or control solutions to the wells of the 384-well plate.
-
Add 10 µL of Assay Buffer containing DMSO to "no compound" control wells.
-
Add 10 µL of the 2X fluorescent probe solution to "probe only" control wells.
-
-
Reaction Initiation:
-
To all wells except the "probe only" controls, add 10 µL of the 2X PPARγ-LBD solution.
-
To the "probe only" wells, add 10 µL of Assay Buffer.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence polarization (FP) of each well using a plate reader (e.g., excitation at 485 nm, emission at 530 nm).
-
-
Data Analysis:
-
The FP values will decrease as the test compound displaces the fluorescent probe from the PPARγ-LBD.
-
Plot the FP values against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which represents the concentration of the test compound required to displace 50% of the fluorescent probe.
-
PPARγ Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ and induce the transcription of a reporter gene.
Materials:
-
HEK293T or similar mammalian cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
PPARγ expression vector
-
PPRE-driven firefly luciferase reporter vector
-
Control vector expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Test compound (this compound) dissolved in DMSO
-
Positive control agonist (e.g., Rosiglitazone)
-
24-well cell culture plates
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells into 24-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection:
-
For each well, prepare a transfection mix containing the PPARγ expression vector, the PPRE-luciferase reporter vector, and the Renilla luciferase control vector according to the transfection reagent manufacturer's protocol.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
After the initial incubation, replace the medium with fresh medium containing serial dilutions of this compound, a positive control (e.g., Rosiglitazone), or a vehicle control (DMSO).
-
Incubate the cells for an additional 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to ensure complete cell lysis.
-
-
Luciferase Activity Measurement:
-
Transfer the cell lysate to a 96-well luminometer plate.
-
Add the firefly luciferase substrate and measure the luminescence.
-
Subsequently, add the Stop & Glo® reagent (or equivalent) to quench the firefly reaction and activate the Renilla luciferase reaction, then measure the luminescence again.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized activity of the vehicle control wells.
-
Plot the fold activation against the log concentration of the test compound to determine the EC50 value.
-
Conclusion
13-HODE is a recognized endogenous ligand for PPARγ, capable of activating the receptor and inducing the transcription of its target genes. While this compound is a valuable experimental tool, it is crucial to recognize its role as a pro-ligand that is likely converted to the active free acid within the cell. The protocols and data presented in this guide provide a robust framework for researchers to investigate the nuanced interactions between oxidized fatty acid metabolites and PPARγ, paving the way for a deeper understanding of metabolic regulation and the development of next-generation therapeutics.
References
A Technical Guide to 13-Hydroxyoctadecadienoic Acid (13-HODE) in Atherosclerosis Development: Mechanisms, Data, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
13-Hydroxyoctadecadienoic acid (13-HODE) is a major oxidized metabolite of linoleic acid and a significant component of oxidized low-density lipoprotein (oxLDL) found within atherosclerotic plaques.[1] Its role in the pathogenesis of atherosclerosis is complex and context-dependent, exhibiting protective effects in early-stage lesions and associating with disease progression in advanced stages. The primary signaling pathway for 13-HODE involves the activation of the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which modulates the expression of genes involved in lipid metabolism and inflammation.[2][3] 13-HODE methyl ester serves as a neutral, more lipophilic derivative of the free acid, frequently utilized as an analytical standard in research settings for its quantification and study.[4][5] This guide provides an in-depth overview of 13-HODE's biosynthesis, its dualistic role in atherosclerosis, core signaling pathways, quantitative data from key studies, and detailed experimental protocols.
Introduction: 13-HODE and its Role as an Oxylipin
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of lipids, cholesterol, and other substances in the artery walls, forming plaques.[6] Oxidative stress and the subsequent oxidation of lipids, particularly linoleic acid (LA), are central to this process.[2] LA is the most abundant polyunsaturated fatty acid in human atherosclerotic plaques, with a significant portion existing in an oxidized state.[2][7]
Hydroxyoctadecadienoic acids (HODEs) are the most prevalent stable oxidation products of LA in these lesions.[2] Among them, 13-HODE is a key bioactive lipid mediator. It is generated both enzymatically by 15-lipoxygenase-1 (15-LOX-1) and non-enzymatically through free radical-mediated oxidation.[2][8] While the biological activities are attributed to the 13-HODE free acid, its methyl ester form is a critical tool for laboratory analysis due to its increased lipophilicity and stability.[4][5]
Biosynthesis and Duality in Atherosclerosis
The generation and function of 13-HODE differ significantly based on the stage of atherosclerosis.
-
Early Atherosclerosis: In the initial phases, 13-HODE is predominantly synthesized by the enzyme 15-LOX-1 within macrophages.[2][9] At this stage, its effects are largely considered protective. It activates PPAR-γ, leading to enhanced clearance of lipids and apoptotic cells from the arterial wall, thereby mitigating plaque formation.[2][8]
-
Late Atherosclerosis: In advanced lesions, non-enzymatic oxidation becomes the primary source of HODEs, resulting in a mixture of both 9-HODE and 13-HODE.[2][7] While the pro-inflammatory effects are more strongly associated with 9-HODE acting through the GPR132 receptor, the overwhelming presence of oxidized lipids, including 13-HODE, contributes to the progression of a fragile, acellular plaque.[2][9]
Core Signaling Pathway: The PPAR-γ Axis
The majority of 13-HODE's effects within vascular cells are mediated through its function as a ligand for PPAR-γ, a nuclear receptor that regulates gene expression.[3][10]
The activation of PPAR-γ by 13-HODE has several downstream consequences:
-
Upregulation of CD36: PPAR-γ stimulates the transcription of the scavenger receptor CD36 in macrophages.[3][11] This increases the uptake of oxLDL, a process that can contribute to the formation of lipid-laden foam cells, a hallmark of atherosclerosis.[10]
-
Cholesterol Efflux: Paradoxically, PPAR-γ activation can also promote reverse cholesterol transport, aiding in the removal of cholesterol from macrophages.[2]
-
Anti-inflammatory Effects: PPAR-γ ligands are known to inhibit the expression of pro-inflammatory genes in macrophages, such as TNF-α and IL-1β.[3][11]
Quantitative Data Summary
The following tables summarize key quantitative findings related to 13-HODE from various studies.
Table 1: Clinical and In Vivo Data
| Parameter | Finding | Population/Model | Significance | Reference |
|---|---|---|---|---|
| Plasma Levels | Significantly higher 13-HODE levels in Acute Coronary Syndrome (ACS) patients vs. controls. | 90 ACS patients, 90 controls | p < 0.0001 | [12][13] |
| Diagnostic Potential | Strong diagnostic potential for ACS. | 90 ACS patients | AUC = 0.735, Sensitivity = 70%, Specificity = 71.9% | [12][13] |
| Correlation | Positive correlation between plasma 13-HODE and liver inflammation, steatosis, and fibrosis. | Patients with NAFLD/NASH | r = 0.42 (inflammation), r = 0.36 (steatosis), r = 0.36 (fibrosis) | [14] |
| Plaque Composition | 13-HODE is a dominant component of atheromatous plaques. | Animal models and humans | Qualitative |[10] |
Table 2: In Vitro Experimental Concentrations
| Experiment | Cell Type | Concentration | Effect | Reference |
|---|---|---|---|---|
| Inhibition of Adhesion | Tumor cells to endothelium | ~1 µM | Inhibits adhesion | [4][5] |
| CAM Expression | Human Umbilical Vein Endothelial Cells (HUVEC) | Up to 75 µM | Induces ICAM-1 expression | [15] |
| Macrophage Treatment | THP-1 human macrophages | 30 µM | Increased FABP4 expression | [7] |
| Cholesterol Efflux | RAW264.7 macrophages | 2.5 µmol/L | Stimulates apoA-I-dependent cholesterol efflux |[16] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of 13-HODE. Below are summaries of common experimental protocols.
Quantification of 13-HODE by ELISA
This protocol is used to measure the concentration of 13-HODE in biological samples like plasma.
-
Sample Collection: Collect blood samples in EDTA tubes. Centrifuge to separate plasma.
-
Storage: Store plasma samples at -26 °C or lower until analysis.
-
Assay: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit specific for 13-HODE (e.g., from Elyue, Lot: FY-EH60050, as cited in studies).[12]
-
Procedure: Follow the manufacturer's instructions, which typically involve:
-
Adding standards and samples to a microplate pre-coated with a 13-HODE-specific antibody.
-
Incubating the plate.
-
Adding a biotin-conjugated antibody and incubating.
-
Adding Streptavidin-HRP and incubating.
-
Adding a TMB substrate solution to develop color.
-
Stopping the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of 13-HODE by comparing sample absorbance to the standard curve.
Immunohistochemical Localization of 13-HODE in Plaques
This method visualizes the location of 13-HODE within atherosclerotic tissue.
-
Antibody Development: Develop a specific monoclonal antibody against the target, such as 13(R)-HODE. This involves immunizing mice with a 13(R)-HODE-KLH conjugate and screening hybridomas.[1]
-
Tissue Preparation: Obtain human carotid artery specimens and fix them in formalin, then embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 4 µm) of the paraffin-embedded tissue and mount them on slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval using a method like heating in citrate buffer.
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding sites with a blocking serum.
-
Incubate the sections with the primary antibody (e.g., anti-13(R)-HODE mAb).
-
Incubate with a biotinylated secondary antibody.
-
Apply an avidin-biotin-peroxidase complex.
-
Visualize with a chromogen like diaminobenzidine (DAB).
-
-
Analysis: Examine the stained sections under a microscope to identify the localization of 13-HODE immunoreactivity in cell types like macrophages, endothelial cells, and smooth muscle cells.[1]
Conclusion and Future Directions
13-HODE is a multifaceted lipid mediator with a dual role in atherosclerosis. In early stages, its generation via 15-LOX-1 and subsequent activation of PPAR-γ appear to be part of a protective, anti-inflammatory response.[2] However, in advanced lesions, its accumulation alongside other oxidized lipids contributes to the overall disease burden.[2] The distinction between the actions of 13-HODE and its counterpart, 9-HODE, is critical for understanding the pathophysiology and for identifying specific therapeutic targets.
For drug development professionals, modulating the 13-HODE pathway presents both opportunities and challenges. Strategies could include:
-
Selective enhancement of 15-LOX-1 activity in early atherosclerosis to promote the protective effects of 13-HODE.
-
Development of selective PPAR-γ modulators that capture the anti-inflammatory and cholesterol efflux benefits without inducing pro-atherogenic genes like CD36.
Further research is required to fully elucidate the context-dependent signaling of 13-HODE, the specific roles of its stereoisomers (13(S)-HODE vs. 13(R)-HODE) in vivo, and its interplay with other oxylipins in the complex microenvironment of the atherosclerotic plaque.
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxisome proliferator–activated receptor γ ligands inhibit development of atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 11. content-assets.jci.org [content-assets.jci.org]
- 12. ejgm.co.uk [ejgm.co.uk]
- 13. Evaluating 13-HODE and 15-LOX as novel lipid-derived biomarkers in acute coronary syndrome: Insights from Iraqi patients - Electronic Journal of General Medicine [ejgm.co.uk]
- 14. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Purification of 13-HODE Methyl Ester by Reversed-Phase HPLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a biologically active lipid mediator derived from the metabolism of linoleic acid via the 15-lipoxygenase (15-LOX) pathway.[1] It plays a significant role in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer metastasis.[2] In research settings, 13-HODE is often converted to its methyl ester form to improve stability and chromatographic behavior.[3] High-purity 13-HODE methyl ester is essential for accurate in vitro and in vivo studies, cellular assays, and as an analytical standard.[3] This application note provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Biological Context: 13-HODE Signaling Pathways
13-HODE exerts its biological effects by modulating key signaling pathways. It is a known activator of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that regulates lipid metabolism and inflammation.[2][4] By activating PPARγ, 13-HODE can influence the expression of genes involved in lipid uptake and transport in macrophages, a process relevant to atherosclerosis.[2][4] Additionally, recent studies have shown that 13-S-HODE can directly bind to and inhibit the mTOR protein complex, a central regulator of cell growth and proliferation, thereby suppressing the growth of cancer cells.[5] Understanding these pathways is critical for contextualizing the functional effects of purified 13-HODE in experimental systems.
Experimental Protocol
This protocol details the purification of this compound from a crude reaction mixture or a commercially available source of lower purity. The method utilizes a reversed-phase C18 column, which separates molecules based on their hydrophobicity.
1. Principle
Reversed-phase HPLC separates fatty acid methyl esters (FAMEs) based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase.[6] this compound, a relatively nonpolar molecule, is retained on the column and then eluted by a high-strength organic solvent like acetonitrile. The conjugated diene structure of 13-HODE allows for sensitive UV detection at approximately 234 nm.[3][7]
2. Materials and Reagents
-
Crude this compound or 13-HODE free acid
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Ethanol (for sample dissolution)
-
Nitrogen gas for solvent evaporation
-
For Esterification (if starting with free acid):
-
Boron trifluoride (BF₃) in methanol (14%)[8]
-
Hexane
-
Saturated sodium chloride solution
-
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler or manual injector
-
UV/Vis or Diode Array Detector (DAD)
-
Fraction collector
-
-
Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[9][10]
-
Rotary evaporator or nitrogen stream evaporator
4. Sample Preparation: Esterification (Optional)
If starting with 13-HODE free acid, esterification is required.
-
Dissolve the 13-HODE sample in a minimal amount of hexane.
-
Add 1 mL of 14% BF₃ in methanol.[8]
-
Incubate the mixture at 100°C for 30 minutes in a sealed vial.[11]
-
After cooling to room temperature, add 1 mL of water and 1 mL of hexane to extract the FAMEs.
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the upper hexane layer containing the this compound and dry it under a stream of nitrogen.
-
Reconstitute the dried residue in the HPLC mobile phase or ethanol for injection.
5. HPLC Purification Protocol
-
Column Equilibration: Equilibrate the C18 column with the mobile phase (e.g., 100% acetonitrile) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject the reconstituted sample onto the HPLC system. The injection volume will depend on the concentration of the sample and the column capacity.
-
Elution: Perform an isocratic elution with 100% acetonitrile.[9] Monitor the separation at 234 nm.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector. The retention time will be specific to the system but can be determined by running an analytical standard if available.
-
Post-Purification Handling:
-
Combine the collected fractions containing the purified product.
-
Remove the solvent (acetonitrile) using a rotary evaporator or by drying under a stream of nitrogen.
-
Store the purified, dried this compound at -20°C or lower to prevent degradation.[12]
-
-
Purity Analysis: Re-inject a small aliquot of the purified sample into the HPLC under the same conditions to confirm its purity (>98%).
Experimental Workflow
The overall process from a crude sample to a purified product is outlined in the workflow diagram below.
Results and Data Presentation
Successful purification should yield this compound with a purity of over 98%. The following table summarizes the typical parameters and expected results for this protocol.
| Parameter | Value / Specification | Reference |
| HPLC System | ||
| Column | SUPELCOSIL LC-18 or equivalent (C18, 5 µm, 250 x 4.6 mm) | [10] |
| Mobile Phase | Acetonitrile / Acetone (59:41, v/v) or 100% Acetonitrile | [9][10] |
| Flow Rate | 1.0 mL/min | [10] |
| Injection Volume | 10-100 µL (dependent on concentration) | - |
| Detector | UV/Vis or DAD | - |
| Detection Wavelength | 234 nm | [3][7] |
| Expected Outcome | ||
| Typical Retention Time | Highly system-dependent (determined empirically) | - |
| Purity after Collection | > 98% | [7] |
| Recovery | > 90% (typical for preparative HPLC) | - |
This application note provides a reliable and detailed RP-HPLC method for the purification of this compound. The protocol is suitable for researchers in various fields requiring a high-purity standard for biological assays and analytical studies. The use of a C18 column with an acetonitrile-based mobile phase and UV detection at 234 nm ensures efficient separation and sensitive detection, yielding a final product with high purity.
References
- 1. glpbio.com [glpbio.com]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Analysis of Fatty Acid Methyl Esters (FAMES) on SUPELCOSIL LC-18 [sigmaaldrich.com]
- 11. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glpbio.com [glpbio.com]
Application Note: Quantitative Analysis of 13-HODE Methyl Ester by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a significant bioactive lipid mediator derived from the enzymatic oxidation of linoleic acid by 15-lipoxygenase (15-LOX). As a key member of the oxylipin family, 13-HODE is implicated in a variety of physiological and pathological processes. It is recognized as a biomarker for oxidative stress and plays a crucial role in inflammation, immune response, and the progression of diseases such as atherosclerosis and certain types of cancer. In atherosclerosis, for instance, 13-HODE can activate the peroxisome proliferator-activated receptor-gamma (PPARγ), influencing lipid uptake in macrophages and contributing to foam cell formation. Given its biological importance, the accurate and precise quantification of 13-HODE in biological matrices is essential for advancing research and therapeutic development.
This application note provides a detailed protocol for the extraction, derivatization, and quantitative analysis of 13-HODE from biological samples using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology involves a two-step derivatization process—methylation of the carboxylic acid followed by silylation of the hydroxyl group—to enhance volatility and improve chromatographic performance, ensuring sensitive and reliable detection.
Signaling Pathway of 13-HODE
The formation of 13-HODE from linoleic acid and its subsequent signaling through PPARγ is a key pathway in various cellular processes.
Application Notes and Protocols for GC-MS Analysis of 13-HODE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical derivatization of 13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) methyl ester for subsequent analysis by gas chromatography-mass spectrometry (GC-MS). Proper derivatization is a critical step to increase the volatility and thermal stability of 13-HODE methyl ester, enabling its successful separation and detection by GC-MS.
Introduction
13-HODE is a biologically active oxidized metabolite of linoleic acid, implicated in various physiological and pathological processes, including inflammation and cancer.[1][2][3][4] Accurate quantification of 13-HODE in biological matrices is crucial for understanding its roles in disease. While liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique, GC-MS offers high chromatographic resolution and is a valuable tool for the analysis of fatty acid metabolites.[5]
For GC-MS analysis, the polar hydroxyl group of this compound must be derivatized to a less polar, more volatile, and thermally stable form. The most common derivatization techniques for hydroxylated fatty acids are silylation and acylation. This document outlines protocols for these two methods.
Derivatization Strategies for this compound
The primary goal of derivatization for GC-MS is to replace the active hydrogen in the hydroxyl group with a non-polar protecting group. This reduces intermolecular hydrogen bonding, thereby increasing the volatility of the analyte.
Silylation
Silylation involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6] These reagents are highly effective and produce volatile and thermally stable TMS ether derivatives.
Acylation with Pentafluorobenzyl Bromide (PFBBr)
Pentafluorobenzyl bromide (PFBBr) is a versatile derivatizing agent that reacts with nucleophiles, including the hydroxyl group of this compound, to form pentafluorobenzyl (PFB) ethers.[7][8][9][10] PFB derivatives are highly electronegative, making them particularly suitable for sensitive detection by electron capture negative ionization (ECNI) GC-MS.
Experimental Protocols
Protocol 1: Silylation using BSTFA
This protocol describes the formation of the trimethylsilyl (TMS) ether of this compound.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (anhydrous)
-
Heating block or oven
-
GC-MS vials with inserts
Procedure:
-
Ensure the this compound sample is dry. If the sample is in a solvent, evaporate it to dryness under a stream of nitrogen.
-
Add 50 µL of anhydrous pyridine or acetonitrile to the dried sample in a GC-MS vial.
-
Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the vial at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Acylation using Pentafluorobenzyl Bromide (PFBBr)
This protocol details the formation of the pentafluorobenzyl (PFB) ether of this compound.
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 10% in acetonitrile)
-
A mild base catalyst (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Acetonitrile (anhydrous)
-
Heating block or oven
-
Hexane
-
Deionized water
-
GC-MS vials with inserts
Procedure:
-
Ensure the this compound sample is dry.
-
Reconstitute the dried sample in 100 µL of anhydrous acetonitrile in a GC-MS vial.
-
Add 10 µL of DIPEA.
-
Add 20 µL of the 10% PFBBr solution.
-
Cap the vial tightly and vortex to mix.
-
Heat the reaction mixture at 60°C for 30 minutes.
-
After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex thoroughly for 1 minute to extract the PFB-ether derivative into the hexane layer.
-
Centrifuge briefly to separate the layers.
-
Carefully transfer the upper hexane layer to a clean GC-MS vial with an insert.
-
Evaporate the hexane to a small volume (e.g., 50 µL) under a gentle stream of nitrogen.
-
The sample is now ready for injection into the GC-MS.
Data Presentation
Quantitative data for the derivatization of this compound is not extensively available in the literature to provide a direct comparison table. However, the following table summarizes the general conditions for the described derivatization methods.
| Parameter | Silylation (BSTFA) | Acylation (PFBBr) |
| Reagent | BSTFA + 1% TMCS | PFBBr with DIPEA |
| Solvent | Pyridine or Acetonitrile | Acetonitrile |
| Temperature | 60-70°C | 60°C |
| Time | 30-60 minutes | 30 minutes |
| Post-derivatization | Direct injection | Liquid-liquid extraction |
| Detection Mode | Electron Ionization (EI) | Electron Capture Negative Ionization (ECNI) |
Visualizations
Caption: Workflow for derivatization of this compound.
Due to a lack of specific information in the search results, a detailed signaling pathway for 13-HODE could not be generated.
References
- 1. Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. LC-MS/MS-Based Determination and Optimization of Linoleic Acid Oxides in Baijiu and Their Variation with Storage Time [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A complementary method with PFBBr-derivatization based on a GC-EI-MS platform for the simultaneous quantitation of short-, medium- and long-chain fatty acids in murine plasma and feces samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Application Note: Quantification of 13-HODE Methyl Ester by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a crucial lipid mediator derived from the oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase (15-LOX).[1][2] This oxylipin is implicated in a variety of physiological and pathological processes. Notably, 13-HODE has been shown to suppress cancer cell growth by directly inhibiting the mTOR signaling pathway.[3][4] It also plays a role in atherosclerosis by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which can influence lipid uptake in macrophages.[5] Given its involvement in significant cellular pathways, accurate quantification of 13-HODE is essential for research in oncology, cardiovascular disease, and inflammation.
This application note provides a detailed protocol for the quantification of 13-HODE, using 13-HODE methyl ester as a standard, by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methyl ester form is often used as an analytical standard due to its increased stability and lipophilicity.[1][2]
Signaling Pathway of 13-HODE
13-HODE exerts its biological effects through interaction with key signaling proteins. The diagram below illustrates a simplified overview of its involvement with the mTOR and PPARγ pathways.
Caption: Simplified signaling pathway of 13-HODE.
Experimental Protocols
This section details the methodology for the extraction and quantification of 13-HODE from biological samples, using this compound as a reference standard.
I. Sample Preparation: Lipid Extraction and Saponification
This protocol is adapted for plasma or cell culture media.
Materials:
-
Plasma or cell culture media samples
-
Internal Standard (IS): 13-HODE-d4
-
Methanol (MeOH)
-
Hexane
-
Potassium Hydroxide (KOH)
-
Formic Acid
-
Water (LC-MS grade)
-
Centrifuge tubes (glass)
-
Nitrogen evaporator
Procedure:
-
To 200 µL of sample in a glass tube, add 10 µL of internal standard solution (e.g., 13-HODE-d4 at 1 µg/mL in methanol).
-
Add 1 mL of 90:10 (v/v) methanol:water containing 0.3 M KOH.
-
Vortex vigorously for 30 seconds, then vortex normally for 5 minutes to ensure thorough mixing.
-
Incubate the samples at 80°C for 60 minutes in a water bath to saponify the lipids.
-
Cool the samples on ice briefly.
-
Add 100 µL of formic acid to neutralize the solution.
-
Add 900 µL of hexane, vortex vigorously for 30 seconds, and then for 5 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the hexane extraction (steps 7-9) and combine the hexane layers.
-
Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 85% Methanol in water with 0.1% formic acid) for LC-MS/MS analysis.
II. Preparation of Calibration Standards
-
Prepare a stock solution of this compound in ethanol or methanol (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to create a series of calibration standards ranging from low ng/mL to high ng/mL concentrations.
-
Spike a blank matrix (e.g., water or stripped plasma) with the calibration standards and the internal standard to match the sample preparation procedure.
III. LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 30% B
-
2-12 min: Linear gradient to 95% B
-
12-15 min: Hold at 95% B
-
15.1-18 min: Return to 30% B and equilibrate
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: -4500 V
-
Temperature: 400°C
-
Collision Gas: Nitrogen
MRM Transitions: The specific MRM transitions should be optimized for the instrument in use. Typical transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 13-HODE | 295.2 | 195.1 | -20 |
| 13-HODE-d4 (IS) | 299.2 | 198.1 | -20 |
Note: The precursor ion for this compound would be different. For direct quantification of the methyl ester, the precursor would be [M-H]⁻ or [M+CH3COO]⁻ depending on the mobile phase additives. However, after saponification, both the analyte and the standard are in the free acid form.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample collection to data analysis.
Caption: LC-MS/MS workflow for 13-HODE quantification.
Data Presentation
The following tables summarize typical quantitative data obtained from LC-MS/MS analysis of 13-HODE.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | [6] |
| Limit of Quantitation (LOQ) | 0.5 - 5 ng/mL | [7] |
| Linearity (R²) | > 0.99 | [6] |
| Recovery | 85 - 115% | [6] |
| Precision (%RSD) | < 15% | [7] |
Table 2: Example Concentrations of 13-HODE in Biological Samples
| Sample Type | Concentration Range | Reference |
| Rat Plasma | 100 - 150 nmol/L | [7] |
| Human Plasma (NASH patients) | Significantly elevated vs. controls | |
| Cell Culture Media (treated cells) | Dependent on cell type and treatment |
Conclusion
This application note provides a comprehensive and detailed protocol for the robust and sensitive quantification of 13-HODE in biological matrices using LC-MS/MS with this compound as a standard. The provided methodologies and data serve as a valuable resource for researchers investigating the roles of this important lipid mediator in health and disease.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 13-HODE Methyl Ester as an Analytical Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester as an analytical standard in research and drug development. 13-HODE is a significant bioactive lipid metabolite of linoleic acid, implicated in various physiological and pathological processes, including inflammation, oxidative stress, and cancer.[1][2] Accurate quantification of 13-HODE in biological samples is crucial for understanding its roles in these processes. 13(S)-HODE methyl ester is a neutral, more lipophilic form of the free acid that is often used as an analytical standard for 13(S)-HODE.[3][4][5][6]
Properties and Handling of 13-HODE Methyl Ester
Proper handling and storage of the this compound analytical standard are critical to ensure its stability and the accuracy of experimental results.
Table 1: Physical and Chemical Properties of 13(S)-HODE Methyl Ester
| Property | Value | Reference |
| Formal Name | 13S-hydroxy-9Z,11E-octadecadienoic acid, methyl ester | |
| CAS Number | 109837-85-6 | |
| Molecular Formula | C₁₉H₃₄O₃ | |
| Formula Weight | 310.5 g/mol | |
| Purity | >98% | [5][7] |
| Formulation | A solution in ethanol | [5] |
| λmax | 234 nm | [5] |
| Solubility | DMF: 50 mg/ml, DMSO: 50 mg/ml, Ethanol: 50 mg/ml, PBS (pH 7.2): 1 mg/ml | [5] |
Storage and Stability:
For long-term storage, this compound should be stored at -20°C. Under these conditions, the standard is stable for at least two years. Stock solutions prepared in 85% methanol can be stored in glass containers flushed with argon at -20°C and are chemically stable for at least six months.[8]
Quantification of 13-HODE by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of 13-HODE in complex biological matrices.
Experimental Protocol: Quantification of 13-HODE in Human Plasma
This protocol provides a general workflow for the extraction and quantification of total 13-HODE (free and esterified) from human plasma.
Materials:
-
This compound analytical standard
-
Deuterated internal standard (e.g., 13-HODE-d4)
-
Human plasma (collected with anticoagulant)
-
Methanol (LC-MS grade)
-
Hexane (LC-MS grade)
-
2-Propanol (LC-MS grade)
-
Acetic acid (LC-MS grade)
-
Potassium hydroxide (KOH)
-
Butylated hydroxytoluene (BHT)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Water (LC-MS grade)
-
Nitrogen gas
Sample Preparation (Hydrolysis and Extraction):
-
To 50 µL of plasma in a glass tube, add 10 µL of an antioxidant solution (50 mM BHT and 200 mM DTPA).[9]
-
Add 100 µL of the internal standard working solution (e.g., 13-HODE-d4 at 5 ng).[9]
-
Add methanolic KOH to a final concentration of 0.2 M.[9]
-
Vortex the mixture, purge with nitrogen, and seal the tube.[9]
-
Incubate at 60°C for 30 minutes to hydrolyze esterified 13-HODE.[9]
-
After cooling, add 1.0 ml of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[8][10]
-
Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[8][10]
-
Transfer the upper hexane layer to a clean tube.[10]
-
Repeat the hexane extraction and combine the hexane layers.[10]
-
Evaporate the combined hexane extracts to dryness under a stream of nitrogen.[10]
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase (e.g., 85% methanol in water).[8]
LC-MS/MS Analysis:
The following are representative conditions. Optimization may be required for different instrumentation.
Table 2: Example LC-MS/MS Parameters for 13-HODE Analysis
| Parameter | Condition | Reference |
| LC System | Agilent 1290 Infinity LC or equivalent | [11] |
| Column | C18 reverse-phase column (e.g., 2.1 x 250 mm, 5 µm) | [10] |
| Mobile Phase A | Water with 0.1% formic acid | [12] |
| Mobile Phase B | Acetonitrile | [12] |
| Gradient | Start with 40% B, hold for 1 min; ramp to 70% B over 6 min; ramp to 99% B over 1 min; hold for 2 min; return to 40% B over 0.1 min; hold for 2.9 min | [12] |
| Flow Rate | 0.35 mL/min | [12] |
| Column Temperature | 50°C | [12] |
| Injection Volume | 2 µL | [12] |
| Mass Spectrometer | Triple quadrupole mass spectrometer | [8] |
| Ionization Mode | Electrospray Ionization (ESI), Negative | [8] |
| MRM Transition (13-HODE) | m/z 295 → 195 | [8][10] |
| MRM Transition (13-HODE-d4) | m/z 299 → 198 (example) | [9] |
Data Presentation: Method Validation Parameters
The following table summarizes typical quantitative data for LC-MS/MS methods for 13-HODE analysis.
Table 3: Quantitative Data for 13-HODE LC-MS/MS Methods
| Parameter | Value | Matrix | Reference |
| Linearity Range | 1.0 - 100.0 ppb (ng/mL) | Baijiu | [12] |
| 6.8 - 1351.4 nmol/L | Rat Plasma | [9] | |
| Limit of Detection (LOD) | 0.4 ppb (ng/mL) | Baijiu | [12] |
| Limit of Quantitation (LOQ) | 18.5 nmol/L | Rat Plasma | [9] |
| Recovery | 87.25 - 119.44% | Baijiu | [12] |
| Precision (RSD) | < 6.96% | Baijiu | [12] |
| < 18.5% | Rat Plasma | [9] |
Signaling Pathways Involving 13-HODE
13-HODE is known to exert its biological effects through various signaling pathways, primarily by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[6][13] It has also been identified as a ligand for the G protein-coupled receptor GPR132, although it is a weaker ligand than 9-HODE.[6]
13-HODE Signaling Pathway Diagram
Caption: Simplified signaling pathway of 13-HODE.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantification of 13-HODE from a biological sample using LC-MS/MS.
Caption: General workflow for 13-HODE quantification.
References
- 1. Metabolomics approach to assessing plasma 13- and 9-hydroxy-octadecadienoic acid and linoleic acid metabolite responses to 75-km cycling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]
- 6. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sfrbm.org [sfrbm.org]
- 11. agilent.com [agilent.com]
- 12. mdpi.com [mdpi.com]
- 13. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 13-HODE Methyl Ester in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a biologically active lipid metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway. It plays a significant role in various cellular processes, including cell proliferation, apoptosis, inflammation, and cell adhesion. The methyl ester form, 13-HODE methyl ester, is a more lipophilic and neutral version of the free acid.[1][2][3] While often used as an analytical standard, its lipophilicity may facilitate its passage across cell membranes, where it can be hydrolyzed by intracellular esterases to the active 13-HODE. These application notes provide detailed protocols and data for the use of this compound in in vitro cell culture experiments to investigate its effects on cellular signaling and function.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the effects of 13(S)-HODE, the biologically active enantiomer. It is important to note that most published research has been conducted using the free acid. The data is presented here as a guide for designing experiments with this compound, with the assumption of intracellular conversion to the active form.
Table 1: Effects of 13(S)-HODE on Cancer Cell Lines
| Cell Line | Concentration Range (µM) | Incubation Time | Observed Effects | Reference |
| MCF-7 (Breast Cancer) | 20, 50, 100 | 48 hours | Inhibition of cell growth, induction of apoptosis, cell cycle arrest at Sub-G1 phase, down-regulation of PPAR-δ.[4] | [4] |
| MDA-MB-231 (Breast Cancer) | 20, 50, 100 | 48 hours | Inhibition of cell growth, induction of apoptosis, cell cycle arrest at Sub-G1 phase.[4] | [4] |
| Caco-2 (Colorectal Cancer) | Not specified | Not specified | Decreased cell growth and DNA synthesis, induction of apoptosis (PPARγ-dependent).[5] | [5] |
| RKO (Colon Cancer) | Not specified | Not specified | Inhibition of cell proliferation, induction of cell cycle arrest and apoptosis. | |
| HT-29 (Colon Cancer) | Not specified | Not specified | Similar effects to RKO cells. |
Table 2: Effects of 13(S)-HODE on Other Cell Types
| Cell Type | Concentration (µM) | Observed Effects | Reference |
| Endothelial Cells | ~1 | Inhibition of tumor cell adhesion to the endothelium.[1][2][3] | [1][2][3] |
| Human Monocytes | Not specified | Induction of maturation to macrophages, activation of PPARγ-dependent transcription.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in cell culture experiments.
Materials:
-
13(S)-HODE methyl ester
-
Anhydrous ethanol, sterile
-
Dimethyl sulfoxide (DMSO), sterile
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is typically supplied as a solution in ethanol.[2][3] If received as a solid, it is soluble in ethanol, DMSO, and DMF at concentrations up to 50 mg/mL.[2][3] It has limited solubility in aqueous buffers like PBS (approximately 1 mg/mL).[2][3]
-
To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound in sterile ethanol or DMSO. For example, to prepare a 10 mM stock solution from a 1 mg vial (MW: 310.48 g/mol ), add 322.1 µL of solvent.
-
Vortex thoroughly to ensure complete dissolution. If solubility is an issue, the solution can be warmed to 37°C and briefly sonicated.[1]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Cell Treatment with this compound
This protocol provides a general procedure for treating cultured cells with this compound.
Materials:
-
Cultured cells in appropriate multi-well plates or flasks
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (e.g., sterile ethanol or DMSO)
Procedure:
-
Culture cells to the desired confluency in complete medium.
-
Prepare the final working concentrations of this compound by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of the vehicle (ethanol or DMSO) in the medium is non-toxic to the cells (typically ≤ 0.1%).
-
Prepare a vehicle control by adding the same volume of the vehicle to the complete medium as used for the highest concentration of this compound.
-
Carefully remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Following incubation, proceed with the desired downstream assays (e.g., cell viability, apoptosis, cell cycle analysis).
Protocol 3: Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of this compound on cell viability and proliferation.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells treated with this compound (from Protocol 2)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Signaling Pathways and Visualizations
13(S)-HODE is known to exert its biological effects through various signaling pathways, most notably through the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6]
Caption: this compound Signaling Pathway.
The provided DOT script illustrates the proposed mechanism of action for this compound. It is hypothesized that the methyl ester passively diffuses across the cell membrane and is then hydrolyzed by intracellular esterases to the active free acid, 13(S)-HODE. 13(S)-HODE then acts as a ligand for the PPARγ/RXR nuclear receptor complex, leading to the transcription of target genes that regulate cellular processes such as apoptosis, cell cycle arrest, and differentiation.
Caption: Experimental Workflow for In Vitro Cell Culture Experiments.
References
- 1. glpbio.com [glpbio.com]
- 2. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 13-HODE Methyl Ester Treatment of Cancer Cell Lines
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a biologically active lipid mediator derived from the metabolism of linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1).[1][2] It plays a complex and often tissue-specific role in cancer biology.[1][3] Research indicates that 13(S)-HODE, a specific stereoisomer, can act as a tumor suppressor in certain cancers, such as colon and breast cancer, by inhibiting cell proliferation, inducing apoptosis, and causing cell cycle arrest.[1][4] Conversely, in other contexts like prostate cancer, it has been associated with proliferative effects.[5][6] The molecule exerts its effects through various signaling pathways, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and the direct inhibition of the mechanistic target of rapamycin (mTOR).[7][8][9]
For research purposes, 13-HODE is often used in its methyl ester form. 13(S)-HODE methyl ester is a more neutral and lipophilic version of the free acid, which facilitates its use as an analytical standard and may enhance its passage across cell membranes in in-vitro experiments.[10][11] These notes provide a summary of the quantitative effects of 13-HODE on various cancer cell lines and detailed protocols for its application in experimental settings.
Summary of 13-HODE Effects on Cancer Cell Lines
The biological activity of 13-HODE is highly dependent on the cancer type and the specific enantiomer used. The following tables summarize the quantitative data from studies on its effects.
Table 1: Effects of 13(S)-HODE on Breast Cancer Cell Lines
| Cell Line | Concentration(s) | Treatment Duration | Observed Effects | Key Findings |
| MCF-7 (ER+) | 20, 50, 100 µM | 48 hours | Inhibited cell growth, induced cell cycle arrest and apoptosis.[1] | Growth inhibition is dose-dependent. A significant increase in the Sub-G1 population was observed, indicating apoptosis.[1][12] Down-regulation of PPAR-δ expression was also noted.[1] |
| MDA-MB-231 (ER-) | 20, 50, 100 µM | 48 hours | Inhibited cell growth, induced cell cycle arrest and apoptosis.[1] | Effects were dose-dependent. A significant increase in the Sub-G1 population confirmed apoptosis.[1][12] Treatment was associated with a reduction in PPAR-δ expression.[1] |
Table 2: Effects of 13-HODE on Colorectal Cancer Cell Lines
| Cell Line | Enantiomer | Concentration(s) | Observed Effects | Key Findings |
| Caco-2 | 13(S)-HODE | Not specified | Decreased cell growth and DNA synthesis, induced apoptosis.[7] | The apoptotic effect was reduced by a PPARγ antagonist, confirming the involvement of this receptor.[7][13] |
| Caco-2 | 13(R)-HODE | Not specified | Increased cell growth and DNA synthesis (in the absence of FBS).[7] | The proliferative effect is mediated through BLT receptors, activating ERK and CREB signaling pathways.[7][13] |
| RKO | 13(S)-HODE | Not specified | Inhibited cell proliferation, induced cell cycle arrest and apoptosis.[4] | Down-regulation of 15-LOX-1 and reduced 13-S-HODE levels are associated with human colon cancers.[4] |
| HT-29 | 13(S)-HODE | Not specified | Inhibited cell proliferation, induced apoptosis.[4] | Similar to effects observed in RKO cells, indicating a broader anti-proliferative role in colon cancer.[4] |
| MC38 (murine) | Not specified | Not specified | Inhibited cell proliferation.[14] | Demonstrates anti-proliferative effects in a murine colon cancer model.[14] |
| HCA-7 | Not specified | Not specified | Inhibited cell proliferation.[14] | Confirms inhibitory action on human colon cancer cell proliferation.[14] |
Table 3: Effects of 13-HODE on Other Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
| PC-3 | Prostate | Significant endogenous levels of 13-HODE were detected. Exogenous 13(S)-HODE has been shown to increase cell proliferation in prostate cancer cell lines.[1][6] |
| LNCaP | Prostate | Minimal enzymatically produced 13-HODE was found in these cells compared to PC-3 cells.[6] |
| Leukemia Cell Lines | Leukemia | Exogenous 13(S)-HODE has an inhibitory effect on the growth of leukemia cell lines.[1] |
Signaling Pathways and Experimental Workflow
Visualizing the molecular pathways and experimental procedures is crucial for understanding the mechanism of action and for designing experiments.
Caption: Anti-proliferative signaling pathways of 13(S)-HODE in cancer cells.
Caption: Pro-proliferative signaling pathway of 13(R)-HODE in Caco-2 cells.
References
- 1. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flavonoids with Anti-Angiogenesis Function in Cancer [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. journals.physiology.org [journals.physiology.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of 13-HODE Methyl Ester Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a crucial bioactive lipid metabolite derived from the enzymatic oxygenation of linoleic acid, primarily through the action of 15-lipoxygenase. As a signaling molecule, 13-HODE is implicated in a multitude of physiological and pathological processes, including the regulation of inflammation, cell proliferation, and tumorigenesis. The methyl ester form, 13-HODE methyl ester, is frequently utilized in in vitro research due to its enhanced stability and cell permeability. The precise and accurate preparation of a this compound stock solution is a fundamental prerequisite for obtaining reliable and reproducible experimental data.
Physicochemical Properties
A thorough understanding of the properties of this compound is essential for its correct handling, storage, and use in experimental settings.
| Property | Value |
| Molecular Weight | 310.5 g/mol [1][2][3][4] |
| Appearance | A solution in ethanol[1][3] |
| Solubility | - Ethanol: 50 mg/mL[1][2][3]- DMSO: 50 mg/mL[1][2][3]- DMF: 50 mg/mL[1][2][3]- PBS (pH 7.2): 1 mg/mL[1][2][3] |
| Storage & Stability | Store at -20°C for up to one month or at -80°C for up to six months.[2] The compound is stable for at least two years when stored correctly.[3] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in Ethanol
This protocol outlines the steps for preparing a 10 mM stock solution of this compound. This concentration is a common starting point for further dilutions in various experimental paradigms.
Materials:
-
This compound
-
Anhydrous Ethanol (≥99.5%)
-
Inert gas (Argon or Nitrogen)
-
Sterile, amber glass vials with PTFE-lined caps
-
Calibrated micropipettes and sterile tips
-
Analytical balance
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to warm to room temperature to prevent moisture condensation.
-
Inert Atmosphere: To minimize oxidation, it is recommended to handle the compound under a stream of inert gas (argon or nitrogen).
-
Weighing: Accurately weigh the desired amount of this compound. For instance, to prepare 1 mL of a 10 mM solution, weigh out 0.3105 mg. For greater accuracy, it is often easier to weigh a larger mass, such as 1 mg, and adjust the solvent volume accordingly.
-
Dissolution: Add the calculated volume of anhydrous ethanol to the vial containing the this compound. For 1 mg of the compound, 3.22 mL of ethanol is required to achieve a 10 mM concentration.
-
Mixing: Securely cap the vial and vortex until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in amber glass vials. Purge the headspace with inert gas before capping tightly. Store the aliquots at -20°C or -80°C.
Calculation Formula:
Volume of Solvent (mL) = [Mass of Compound (mg) / Molecular Weight ( g/mol )] x [1 / Desired Concentration (mol/L)] x 1000
Visualized Experimental Workflow
Caption: Workflow for the preparation of this compound stock solution.
Application Notes
-
Solvent Selection: While ethanol is a common solvent, DMSO and DMF are also suitable. The choice of solvent should be compatible with the downstream experimental system. For cell-based assays, ensure the final solvent concentration is non-toxic (typically <0.1%).
-
Working Concentrations: The biological effects of 13-HODE have been observed at concentrations around 1 µM, particularly in studies of tumor cell adhesion.[5] The optimal working concentration will vary depending on the cell type and experimental endpoint and should be determined empirically.
-
Quality Control: For long-term studies, the integrity of the this compound stock solution should be periodically verified using analytical techniques such as HPLC or mass spectrometry.
-
Safety Precautions: Handle this compound and organic solvents within a chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
13-HODE Signaling Pathway
13-HODE is a known endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[6][7] The activation of PPARγ by 13-HODE initiates a signaling cascade that modulates the expression of genes involved in lipid metabolism and inflammation.
Caption: Simplified 13-HODE signaling through the PPARγ pathway.
References
- 1. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GPR132 - Wikipedia [en.wikipedia.org]
- 5. caymanchem.com [caymanchem.com]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13-HODE Methyl Ester in PPARγ Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2] It plays a pivotal role in the regulation of adipogenesis, lipid metabolism, and glucose homeostasis.[2] As a key regulator of these processes, PPARγ has emerged as a significant therapeutic target for metabolic disorders such as type 2 diabetes.[1] Naturally occurring fatty acid metabolites can act as endogenous ligands for PPARγ. Among these, 13-hydroxyoctadecadienoic acid (13-HODE), a metabolite of linoleic acid, has been identified as a direct activator of PPARγ.[3]
This document provides detailed application notes and protocols for the use of 13-HODE methyl ester in PPARγ activation assays. The methyl ester form is often utilized in cell-based assays due to its increased lipophilicity, which facilitates passage across the cell membrane. It is presumed that intracellular esterases hydrolyze the methyl ester to the active carboxylic acid form, 13-HODE. These guidelines are intended to assist researchers in the standardized application of this compound for studying PPARγ activation and in the screening of potential therapeutic compounds.
Data Presentation
The following tables summarize the quantitative data on the activation of PPARγ by various isomers of 13-HODE. This data is crucial for comparative analysis and for establishing experimental controls. The data has been adapted from a comprehensive study on HODE isomers and their PPARγ agonist activities.
Table 1: PPARγ Agonist Activity of 13-HODE Isomers
| Compound | Concentration (µM) | Fold Activation (vs. Control) |
| 13(S)-(ZE)-HODE | 5 | ~1.5 |
| 10 | ~2.0 | |
| 30 | ~2.5 | |
| 13(R)-(ZE)-HODE | 5 | ~1.2 |
| 10 | ~1.5 | |
| 30 | ~1.8 | |
| 13(S)-(EE)-HODE | 5 | ~1.2 |
| 10 | ~1.4 | |
| 30 | ~1.6 | |
| 13(R)-(EE)-HODE | 5 | ~1.1 |
| 10 | ~1.2 | |
| 30 | ~1.3 |
Data is approximated from graphical representations in the source literature. The (S) enantiomer of the (Z,E) isomer demonstrates the highest activity.
Signaling Pathway
The activation of PPARγ by a ligand such as 13-HODE initiates a cascade of molecular events that regulate the transcription of target genes. Understanding this pathway is fundamental to interpreting the results of activation assays.
Caption: PPARγ signaling pathway activated by 13-HODE.
Experimental Protocols
A dual-luciferase reporter assay is a common and robust method for quantifying the activation of PPARγ in response to ligands like this compound. This protocol outlines the key steps for performing such an assay.
Experimental Workflow Diagram
Caption: Workflow for a PPARγ dual-luciferase reporter assay.
Detailed Protocol: PPARγ Dual-Luciferase Reporter Assay
1. Cell Culture and Transfection
-
Cell Line: A suitable mammalian cell line such as HEK293T or HepG2 should be used.
-
Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection:
-
One day before transfection, seed the cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Prepare a transfection mixture containing:
-
A mammalian expression vector for human PPARγ.
-
A reporter plasmid containing a luciferase gene downstream of a peroxisome proliferator response element (PPRE).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
-
Use a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's instructions.
-
Incubate the cells with the transfection mixture for 4-6 hours, then replace the medium with fresh culture medium.
-
2. Compound Treatment
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent such as DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Treatment:
-
24 hours post-transfection, aspirate the medium and treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 30, 100 µM) diluted in serum-free DMEM.
-
Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of DMSO used for the highest concentration of this compound.
-
Positive Control: Treat cells with a known PPARγ agonist such as Rosiglitazone (e.g., 1 µM).
-
-
-
Incubation: Incubate the treated cells for 24-48 hours at 37°C and 5% CO2.
3. Luciferase Assay
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminometry:
-
Transfer the cell lysate to a luminometer plate.
-
Use a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
Measure the firefly luciferase activity, then add the quenching reagent and measure the Renilla luciferase activity.
-
4. Data Analysis
-
Normalization: For each well, divide the firefly luciferase activity by the Renilla luciferase activity to obtain a normalized relative light unit (RLU).
-
Fold Activation: Calculate the fold activation for each treatment by dividing the normalized RLU of the treated sample by the normalized RLU of the vehicle control.
-
Dose-Response Curve: Plot the fold activation against the log of the concentration of this compound to generate a dose-response curve and determine the EC50 value.
Conclusion
These application notes and protocols provide a comprehensive framework for utilizing this compound as a tool to study PPARγ activation. By following these detailed methodologies and utilizing the provided quantitative data and pathway information, researchers can effectively investigate the role of 13-HODE in PPARγ signaling and screen for novel modulators of this important nuclear receptor. Careful attention to experimental detail and appropriate controls are paramount for obtaining reproducible and reliable results.
References
Application Notes and Protocols for 13-HODE Methyl Ester in Lipidomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a crucial bioactive lipid mediator derived from the enzymatic and non-enzymatic oxidation of linoleic acid. As a significant product of the 15-lipoxygenase (15-LOX) pathway, 13-HODE is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] Accurate quantification of 13-HODE in biological samples is paramount for understanding its role in disease and for the development of novel therapeutics. 13-HODE methyl ester serves as a valuable analytical standard in lipidomics for the precise measurement of 13-HODE levels by mass spectrometry. This document provides detailed application notes and protocols for its use in lipidomics sample preparation and analysis.
This compound as an Analytical Standard
This compound is the methyl ester derivative of 13-HODE. In mass spectrometry-based lipidomics, fatty acids and their derivatives are often converted to their methyl esters to improve their volatility, thermal stability, and chromatographic properties, particularly for gas chromatography (GC) analysis.[3][4][5] For liquid chromatography-mass spectrometry (LC-MS), while derivatization is not always necessary, the use of a methyl ester standard can offer advantages in terms of stability and consistency.
Advantages of Using this compound as a Standard:
-
Improved Stability: The methyl ester form is generally more stable than the free acid, reducing degradation during sample storage and preparation.
-
Enhanced Chromatographic Performance: Derivatization to the methyl ester can lead to better peak shape and resolution in both GC and LC separations.[3]
-
Versatility: It can be used as a standard for the analysis of both free 13-HODE (after hydrolysis) and for samples that have been derivatized to their methyl esters.
Quantitative Data of 13-HODE in Biological Samples
The concentration of 13-HODE can vary significantly depending on the biological matrix, species, and pathological state. The following tables summarize reported concentrations of 13-HODE in various human and rat samples.
Table 1: 13-HODE Levels in Human Plasma in Nonalcoholic Fatty Liver Disease (NAFLD)
| Patient Group | 13-HODE:Linoleic Acid Ratio (mmol/mol) (Median and 25th–75th percentile) |
| Normal Biopsy (n=13) | 0.29 (0.22, 0.47) |
| Steatosis (n=20) | 0.31 (0.21, 0.57) |
| NASH (n=37) | 0.51 (0.35, 0.77) |
Data from a study on patients with suspected NAFLD, where the ratio of 13-HODE to its precursor, linoleic acid, was measured in plasma.[6]
Table 2: 13-HODE Levels in Rat Plasma
| Analyte | Mean Concentration (nmol/L) |
| 9-HODE | 57.8 |
| 13-HODE | 123.2 |
| 9-oxoODE | 218.1 |
| 13-oxoODE | 57.8 |
Mean concentrations of total (free and esterified) oxidized linoleic acid metabolites in rat plasma, determined by LC-MS/MS after alkaline hydrolysis.[7][8]
Experimental Protocols
Protocol 1: Quantification of Total 13-HODE in Plasma using LC-MS/MS with this compound as a Standard
This protocol describes the quantification of total 13-HODE (free and esterified) in plasma. The method involves alkaline hydrolysis to release esterified 13-HODE, followed by liquid-liquid extraction and LC-MS/MS analysis. The this compound standard is subjected to the same hydrolysis procedure to generate a calibration curve of 13-HODE.
Materials:
-
This compound standard
-
Deuterated internal standard (e.g., 13-HODE-d4)
-
Methanol (HPLC grade)
-
Hexane (HPLC grade)
-
Potassium hydroxide (KOH)
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Butylated hydroxytoluene (BHT)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Nitrogen gas
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system with a C18 column
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of working standard solutions by serial dilution of the stock solution.
-
Prepare a stock solution of the deuterated internal standard (e.g., 13-HODE-d4) in methanol.
-
-
Sample and Standard Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA).
-
Add a known amount of the deuterated internal standard.
-
For the calibration curve, use 50 µL of a blank matrix (e.g., phosphate-buffered saline) and spike with the this compound working standards. Also, add the deuterated internal standard.
-
Add 0.5 mL of 0.2 M KOH in methanol to all samples and standards.
-
Vortex the tubes, purge with nitrogen, and seal.
-
Incubate at 60°C for 30 minutes to hydrolyze the esters.[7]
-
-
Liquid-Liquid Extraction:
-
Cool the tubes to room temperature.
-
Add 1 mL of hexane and vortex for 2 minutes.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the extraction with another 1 mL of hexane and combine the hexane layers.
-
Evaporate the hexane under a stream of nitrogen.
-
-
Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 85% methanol in water with 0.1% formic acid).
-
Inject an aliquot onto the LC-MS/MS system.
-
LC Conditions (example):
-
Column: C18, 2.1 x 150 mm, 1.8 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Methanol (80:20, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient to separate 13-HODE from other analytes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Conditions (example for negative ion mode):
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of 13-HODE to the internal standard against the concentration of the hydrolyzed this compound standards.
-
Determine the concentration of 13-HODE in the samples from the calibration curve.
-
Protocol 2: Analysis of 13-HODE as its Methyl Ester by GC-MS
This protocol is suitable for laboratories preferring GC-MS analysis. The endogenous 13-HODE in the sample is derivatized to its methyl ester, and this compound is used as the external standard.
Materials:
-
This compound standard
-
Derivatization reagent (e.g., Boron trifluoride-methanol, Diazomethane)
-
Internal standard suitable for GC-MS (e.g., a C17:0 fatty acid methyl ester)
-
Solvents for extraction and derivatization (e.g., hexane, methanol, chloroform)
-
GC-MS system with a suitable capillary column (e.g., a polar phase like a wax-type column)
Procedure:
-
Lipid Extraction:
-
Extract total lipids from the biological sample using a standard method such as Folch or Bligh-Dyer.
-
-
Saponification and Derivatization:
-
Saponify the lipid extract to release free fatty acids using a methanolic KOH or NaOH solution.
-
Acidify the mixture and extract the free fatty acids into an organic solvent.
-
Derivatize the extracted fatty acids to their methyl esters using a suitable reagent like BF3-methanol or diazomethane. Follow the reagent manufacturer's instructions carefully.
-
-
GC-MS Analysis:
-
Prepare a calibration curve using the this compound standard.
-
Spike the derivatized sample with a suitable internal standard.
-
Inject the derivatized sample and standards onto the GC-MS.
-
GC Conditions (example):
-
Column: e.g., FAMEWAX, 30 m x 0.25 mm x 0.25 µm
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient suitable for separating fatty acid methyl esters.
-
-
MS Conditions (example):
-
Ionization: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound and the internal standard.
-
-
-
Quantification:
-
Quantify the amount of this compound in the sample using the calibration curve and the internal standard.
-
Signaling Pathways and Experimental Workflows
13-HODE Biosynthesis and Signaling Pathway
13-HODE is primarily synthesized from linoleic acid by the enzyme 15-lipoxygenase-1 (15-LOX-1).[1][10] It can then exert its biological effects through various signaling pathways, notably by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) and potentially interacting with the G protein-coupled receptor 132 (GPR132).[1][11][12]
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of 13-Hydroperoxyoctadecadienoic Acid (13-HPODE) Treatment on the Transcriptomic Profile of Poorly-Differentiated Caco-2 Cells [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfrbm.org [sfrbm.org]
- 10. 13-Hydroxyoctadecadienoic acid is the mitogenic signal for linoleic acid-dependent growth in rat hepatoma 7288CTC in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
Advancing Research: Protocols and Applications of 13-HODE Methyl Ester in Animal Models
For Immediate Release
[City, State] – [Date] – In the intricate landscape of lipid signaling, the methyl ester of 13-hydroxyoctadecadienoic acid (13-HODE) is emerging as a pivotal molecule for researchers investigating a spectrum of diseases, including cancer, atherosclerosis, and inflammation. To facilitate further scientific exploration, comprehensive application notes and detailed protocols for utilizing 13-HODE methyl ester in preclinical animal models are outlined below. These guidelines are intended for researchers, scientists, and drug development professionals to standardize methodologies and foster reproducible results.
Application Notes
13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid metabolite of linoleic acid, primarily produced by the enzyme 15-lipoxygenase (15-LOX). Its methyl ester form is often used in research as a more stable and lipophilic analog for in vivo studies.[1] Animal models, particularly rodents such as mice and rats, have been instrumental in elucidating the physiological and pathological roles of 13-HODE.
Cancer: In oncology research, 13-HODE has demonstrated dichotomous effects. Some studies suggest it can inhibit tumor growth by suppressing the mTOR signaling pathway, a central regulator of cell proliferation and survival.[2] Animal models, such as xenografts in immunocompromised mice, are crucial for evaluating the anti-tumor potential of this compound.
Atherosclerosis: The role of 13-HODE in atherosclerosis is complex. It is a major component of oxidized low-density lipoprotein (oxLDL) and is found in atherosclerotic plaques.[3] 13-HODE influences macrophage function through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which can modulate lipid uptake and inflammatory responses within the vessel wall.[4] Apolipoprotein E-deficient (ApoE-/-) mice are a commonly used animal model to study atherosclerosis, and the administration of this compound in these models can help to dissect its specific contributions to plaque development.
Inflammation: 13-HODE and its metabolites can modulate inflammatory responses. For instance, 13-keto-octadecadienoic acid (13-KODE), a derivative of 13-HODE, has been shown to exert anti-inflammatory effects in murine macrophages by inhibiting the NF-κB and MAPK signaling pathways.[5] Animal models of induced inflammation, such as lipopolysaccharide (LPS) challenge, are valuable for assessing the anti-inflammatory properties of this compound.
Experimental Protocols
Protocol 1: Evaluation of this compound in a Murine Cancer Xenograft Model
Objective: To assess the in vivo anti-tumor effects of this compound.
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).
Methodology:
-
Cell Culture and Implantation:
-
Culture a human cancer cell line of interest (e.g., prostate or breast cancer cells).
-
Subcutaneously inject a suspension of 1 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Preparation and Administration of this compound:
-
Dissolve this compound in a suitable vehicle, such as ethanol, and then dilute to the final concentration in sterile PBS or saline. A final ethanol concentration of <1% is recommended.
-
Administer this compound via intratumoral or intravenous (tail vein) injection. A sample dosing regimen could be 10 mg/kg body weight, administered every other day.
-
The control group should receive vehicle injections following the same schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise tumors, weigh them, and process them for histological analysis, immunohistochemistry (e.g., for markers of proliferation and apoptosis), and molecular analysis (e.g., Western blotting for mTOR pathway proteins).
-
Protocol 2: Investigation of this compound in a Rat Model of Systemic Distribution
Objective: To determine the biodistribution of this compound following systemic administration.
Animal Model: Male Buffalo rats.
Methodology:
-
Preparation of Deuterated 13-HODE (d4-13-HODE):
-
For pharmacokinetic studies, a deuterated form of 13-HODE is often used as a tracer.
-
-
Administration:
-
Intravenous (IV) Injection: Administer d4-13-HODE at a dose of 0.5 mg/kg via the tail vein.
-
Oral Gavage: Administer d4-13-HODE at a dose of 0.5 mg/kg directly into the stomach using a gavage needle.
-
-
Blood and Tissue Collection:
-
Collect blood samples at various time points post-administration (e.g., 1, 5, 10, 30, 60, and 90 minutes).
-
Following the final blood draw, euthanize the rats and collect tissues of interest (e.g., liver, adipose tissue, heart, brain).
-
-
Sample Analysis:
-
Extract lipids from plasma and homogenized tissues.
-
Analyze the concentration of d4-13-HODE using liquid chromatography-mass spectrometry (LC-MS).
-
Quantitative Data Summary
| Parameter | Animal Model | Administration Route | Dose | Tissue | Concentration (pmol/g or pmol/mL) | Reference |
| d4-13-HODE | Rat | IV | 0.5 mg/kg | Plasma (1 min) | ~3.17 pmol/µL | [3] |
| d4-13-HODE | Rat | Gavage | 0.5 mg/kg | Plasma (90 min) | ~0.005 pmol/µL | [3] |
| d4-13-HODE | Rat | IV | 0.5 mg/kg | Liver | Not significantly different from gavage | [3] |
| d4-13-HODE | Rat | IV | 0.5 mg/kg | Adipose Tissue | Not significantly different from gavage | [3] |
| d4-13-HODE | Rat | IV | 0.5 mg/kg | Heart | Not significantly different from gavage | [3] |
| 13-KODE (metabolite of 13-HODE) | Murine Macrophages (in vitro) | N/A | 100 µM | Supernatant | ↓ TNF-α by ~61% | [5] |
| 13-KODE (metabolite of 13-HODE) | Murine Macrophages (in vitro) | N/A | 100 µM | Supernatant | ↓ IL-1β by ~72% | [5] |
Signaling Pathway Diagrams
Caption: 13-HODE inhibits the mTOR pathway, leading to tumor suppression.
Caption: 13-HODE modulates atherosclerosis via PPARγ signaling in macrophages.
Experimental Workflow Diagram
Caption: General workflow for in vivo studies of this compound.
References
Application Note: Quantitative Analysis of 13-HODE in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
13-Hydroxyoctadecadienoic acid (13-HODE) is a significant oxidized metabolite of linoleic acid, the most abundant polyunsaturated fatty acid in mammals. It is formed primarily through the action of the enzyme 15-lipoxygenase (15-LOX) or via non-enzymatic free radical-mediated oxidation. As a stable product of lipid peroxidation, elevated levels of 13-HODE in plasma and tissues are increasingly recognized as a key biomarker for oxidative stress. This analyte is implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] In early atherosclerosis, for instance, 13-HODE is generated by macrophages and may initially play a protective role by activating the peroxisome proliferator-activated receptor-gamma (PPARγ), which helps clear lipids from the arterial wall.[1][3] Given its biological importance, the accurate and precise quantification of 13-HODE in plasma is critical for clinical research and the development of novel therapeutics targeting oxidative stress-related diseases.
This application note provides a detailed protocol for the sensitive and specific measurement of total 13-HODE (free and esterified) in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method involves alkaline hydrolysis to release 13-HODE from its esterified forms, followed by liquid-liquid extraction and quantification using an isotopically labeled internal standard.
Biological Pathway: 13-HODE Synthesis and PPARγ Activation
Linoleic acid is converted to 13(S)-hydroperoxyoctadecadienoic acid (13-HPODE) by the enzyme 15-lipoxygenase (15-LOX). 13-HPODE is then rapidly reduced by cellular peroxidases to form the more stable 13(S)-HODE. This lipid mediator can then enter the nucleus and act as a natural ligand for the transcription factor PPARγ. The activation of PPARγ by 13-HODE upregulates the expression of genes involved in lipid metabolism and inflammation, such as the scavenger receptor CD36, leading to increased lipid uptake by macrophages and their transformation into foam cells, a key event in the progression of atherosclerosis.[1][4]
Experimental Protocol
This protocol is designed for the quantification of total 13-HODE in human or animal plasma. 13-HODE methyl ester is used as a neutral, more lipophilic analytical standard for the preparation of calibration curves.
Materials and Reagents
-
Plasma Samples: Collected in EDTA or heparin tubes and stored at -80°C. Avoid repeated freeze-thaw cycles.
-
Analytical Standards:
-
13(S)-HODE methyl ester (for calibration curve)
-
13-HODE-d4 (Deuterated internal standard, IS)
-
-
Solvents & Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Water (LC-MS grade)
-
Hexane (HPLC grade)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl)
-
Acetic Acid (Glacial)
-
Butylated Hydroxytoluene (BHT) - to prevent auto-oxidation
-
Sample Preparation
The procedure includes alkaline hydrolysis (saponification) to cleave 13-HODE from esterified lipids (e.g., cholesteryl esters, triglycerides), followed by liquid-liquid extraction (LLE) to isolate the analyte.[5][6][7]
-
Thaw Plasma: Thaw frozen plasma samples on ice.
-
Aliquot: In a glass tube, add 100 µL of plasma.
-
Add Antioxidant & IS: Add 10 µL of BHT solution (1 mg/mL in methanol) and 10 µL of 13-HODE-d4 internal standard working solution (e.g., 500 ng/mL). Vortex briefly.
-
Alkaline Hydrolysis: Add 1 mL of 2 M KOH in 80% methanol. Cap the tube tightly and vortex. Incubate at 60-80°C for 1 hour with shaking to hydrolyze the lipids.[5]
-
Cool & Neutralize: Cool the tubes to room temperature. Neutralize the solution by adding ~1 mL of 1 M HCl in methanol until the pH is ~7.
-
Liquid-Liquid Extraction:
-
Add 2 mL of hexane to the tube.
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean glass tube.
-
Repeat the extraction step with another 2 mL of hexane and combine the extracts.
-
-
Dry & Reconstitute: Evaporate the pooled hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water). Vortex, and transfer to an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
Analysis is performed using a triple quadrupole mass spectrometer in negative electrospray ionization mode with Multiple Reaction Monitoring (MRM).[6][8]
| LC Parameters | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3 µm) |
| Mobile Phase A | Water:Acetonitrile:Acetic Acid (90:10:0.04, v/v/v) |
| Mobile Phase B | Acetonitrile:Isopropanol (80:20, v/v) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 95% B over 10 min, hold 2 min, re-equilibrate. |
| MS/MS Parameters | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -4.0 kV |
| Source Temperature | 500°C |
| MRM Transition (13-HODE) | Q1: 295.2 m/z → Q3: 195.1 m/z (Quantifier) |
| MRM Transition (13-HODE-d4) | Q1: 299.2 m/z → Q3: 199.1 m/z (Internal Standard) |
| Collision Gas | Nitrogen or Argon |
Note: MS/MS parameters such as collision energy and declustering potential should be optimized for the specific instrument used.
Workflow Diagram
Data and Results
Quantification is achieved by creating a calibration curve using the this compound standard. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrators. The linear range and limit of quantitation (LOQ) must be established based on the specific application.
Table 1: Example Method Performance Characteristics Data adapted from a similar method for oxidized linoleic acid metabolites.[6]
| Parameter | Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantitation (LLOQ) | ~18.5 nmol/L |
| Precision (CV%) | < 15% |
| Accuracy (% Recovery) | 85-115% |
Table 2: Example Quantitative Data in Plasma Mean concentrations reported in rat plasma.[6]
| Analyte | Mean Concentration (nmol/L) | Standard Deviation |
| 13-HODE | 123.2 | ± 31.1 |
| 9-HODE | 57.8 | ± 18.7 |
Discussion
This application note describes a robust and sensitive LC-MS/MS method for quantifying 13-HODE in plasma. The inclusion of an alkaline hydrolysis step is crucial as a significant portion of 13-HODE in circulation is esterified to complex lipids; this step allows for the measurement of the total 13-HODE pool, providing a more comprehensive assessment of oxidative stress.[6] The use of a stable isotope-labeled internal standard (13-HODE-d4) is essential to correct for variability during sample preparation and matrix effects during ionization, ensuring high accuracy and precision.
This method can be applied in preclinical and clinical studies to investigate the role of lipid peroxidation in disease pathogenesis, to identify patient populations that may benefit from antioxidant therapies, and to monitor the pharmacodynamic effects of novel drug candidates. The ability to accurately measure biomarkers like 13-HODE is invaluable for advancing our understanding of metabolic and inflammatory diseases.
References
- 1. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bound lipids liberated by alkaline hydrolysis after exhaustive extraction of pulverized clavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
Troubleshooting & Optimization
13-HODE methyl ester solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-HODE methyl ester, focusing on solubility issues in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in research?
13-hydroxy-9Z,11E-octadecadienoic acid (13-HODE) is a metabolite of linoleic acid produced via the 15-lipoxygenase pathway.[1] The methyl ester form is a more neutral and lipophilic version of the free acid.[1] In research, it is often used as an analytical standard for 13(S)-HODE and to investigate its biological activities, which include roles in cancer cell growth, adhesion, and signaling pathways.[2][3][4][5]
Q2: What are the known signaling pathways affected by 13-HODE?
13-HODE has been shown to interact with and modulate key cellular signaling pathways, primarily:
-
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway: 13-HODE isomers can act as agonists for PPARγ, a nuclear receptor that regulates gene expression involved in adipogenesis, inflammation, and metabolism.[3][6][7]
-
mTOR (mechanistic Target of Rapamycin) Pathway: 13-S-HODE has been identified as an inhibitor of the mTOR signaling pathway by directly binding to the catalytic domain of mTOR, which is a central regulator of cell growth, proliferation, and metabolism.[2][8][9]
Q3: What is the solubility of this compound in different solvents?
The solubility of this compound varies significantly between organic solvents and aqueous buffers. Below is a summary of its solubility in commonly used solvents.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 50 mg/mL[10][11] |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[10][11] |
| Ethanol | 50 mg/mL[10][11] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL[10][11] |
Q4: What is the recommended storage condition for this compound?
For long-term stability, this compound should be stored at -20°C.[11] If stored at -80°C, the stock solution can be used within 6 months, while at -20°C, it is recommended to be used within one month.[10] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guide
Issue 1: My this compound is precipitating when I add it to my aqueous buffer or cell culture medium.
-
Question: I am trying to prepare a working solution of this compound in my cell culture medium, but I see a precipitate forming. What can I do?
-
Answer: This is a common issue due to the lipophilic nature of this compound and its limited solubility in aqueous solutions. Here are a few troubleshooting steps:
-
Ensure the final concentration of the organic solvent is low. When preparing your working solution from an organic stock (e.g., ethanol or DMSO), make sure the final concentration of the organic solvent in your aqueous buffer is minimal (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Warm the aqueous buffer. Gently warming your buffer or medium to 37°C before adding the this compound stock solution can help to increase its solubility.[10]
-
Use sonication. After adding the compound to the pre-warmed buffer, briefly sonicate the solution in an ultrasonic bath. This can help to disperse the compound and facilitate dissolution.[10]
-
Prepare the working solution fresh. Due to potential stability issues and the risk of precipitation over time, it is best to prepare your working solutions immediately before use.
-
Issue 2: I am not observing the expected biological effect in my cell-based assay.
-
Question: I have treated my cells with this compound, but I am not seeing the expected downstream effects on my target pathway. What could be the reason?
-
Answer: Several factors could contribute to a lack of biological activity. Consider the following:
-
Solubility and Bioavailability: If the compound has precipitated out of the solution, its effective concentration in contact with the cells will be much lower than intended. Re-evaluate your solubilization protocol using the steps mentioned above.
-
Presence of Serum: Fetal bovine serum (FBS) and other serum components contain proteins that can bind to lipophilic compounds, potentially reducing their free concentration and availability to the cells. The effect of 13(S)-HODE on cell growth has been shown to be influenced by the presence of FBS.[12] Consider reducing the serum concentration or using serum-free media during the treatment period if your experimental design allows.
-
Cell Type Specific Effects: The metabolic and signaling pathways can vary between different cell lines. The expression of 15-lipoxygenase and the production of 13-HODE can differ significantly, which may influence the cellular response to exogenous this compound.[4]
-
Compound Stability: While generally stable when stored correctly, the stability of this compound in aqueous solution at 37°C for extended periods may be limited. Consider the duration of your experiment and the stability of the compound under those conditions.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (as a solid or pre-dissolved in an organic solvent)
-
Anhydrous ethanol or DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
If starting from a solid, weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or ~32 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of Aqueous Working Solution for Cell Culture
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, pH 7.2) or cell culture medium
-
Sterile tubes
-
Water bath or incubator at 37°C
-
Ultrasonic bath
-
-
Procedure:
-
Pre-warm the required volume of aqueous buffer or cell culture medium to 37°C.
-
In a sterile tube, add the appropriate volume of the pre-warmed buffer or medium.
-
While gently vortexing the buffer, add the required volume of the this compound stock solution to achieve the final desired working concentration. Ensure the final concentration of the organic solvent is as low as possible (ideally ≤ 0.1%).
-
Immediately after addition, place the tube in an ultrasonic bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared working solution for your experiment immediately.
-
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the key signaling pathways of 13-HODE and a general experimental workflow for its use in cell-based assays.
Caption: 13-HODE-mediated activation of the PPARγ signaling pathway.
References
- 1. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]
- 2. researchgate.net [researchgate.net]
- 3. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of 13-hydroxyoctadecadienoic acid (13-HODE) by prostate tumors and cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 13-HODE methyl ester in storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 13-HODE methyl ester to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3][4] Some manufacturers suggest that for solutions in organic solvents, storage at -80°C can extend the shelf-life to up to six months, compared to one month at -20°C.[4][5]
Q2: What is the expected shelf-life of this compound?
When stored properly at -20°C, this compound is stable for at least two years.[1]
Q3: In what solvents should this compound be dissolved for storage?
This compound is typically supplied as a solution in ethanol.[1][6] It is also soluble in other organic solvents such as DMF and DMSO.[1][3][4][6] For aqueous buffers like PBS (pH 7.2), the solubility is significantly lower.[1][3][4][6] It is advisable to prepare aqueous solutions fresh for each experiment.
Q4: How can I prevent the degradation of this compound in storage?
To prevent degradation, it is crucial to minimize exposure to oxygen, light, and elevated temperatures. Store the product under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed vial, and protected from light at the recommended temperature.
Q5: What are the signs of degradation?
Visual signs of degradation are often not apparent. Chemical analysis is the most reliable way to detect degradation. An increase in the formation of oxidation products, such as 13-oxo-HODE, or a change in the isomeric purity can indicate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments | Degradation of this compound due to improper storage or handling. | - Verify storage conditions (temperature, atmosphere, light exposure).- Aliquot the stock solution upon receipt to avoid repeated freeze-thaw cycles.[4][5]- Prepare fresh dilutions for each experiment.- Assess the purity of the compound using analytical methods like HPLC or LC-MS. |
| Unexpected peaks in analytical chromatography (HPLC, GC-MS) | Oxidation or isomerization of the compound. | - Confirm the identity of the unexpected peaks by mass spectrometry. Common degradation products include isomers and oxidation products like 13-oxo-HODE.- Handle the compound under an inert atmosphere and use degassed solvents for preparing solutions.- Store solutions in amber vials or vials wrapped in aluminum foil to protect from light. |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to degradation between experiments. | - Use a freshly opened vial or a new aliquot for critical experiments.- Re-qualify the concentration and purity of older stock solutions before use.- Ensure consistent handling procedures across all experiments. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions and Stability
| Parameter | Recommendation | Stability |
| Temperature | -20°C (long-term) | ≥ 2 years[1] |
| -80°C (solutions) | Up to 6 months[4][5] | |
| Atmosphere | Inert gas (Argon or Nitrogen) | |
| Light | Protected from light (amber vials) |
Table 2: Solubility of this compound
| Solvent | Solubility |
| DMF | 50 mg/ml[1][3][4][6] |
| DMSO | 50 mg/ml[1][3][4][6] |
| Ethanol | 50 mg/ml[1][3][4][6] |
| PBS (pH 7.2) | 1 mg/ml[1][3][4][6] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid. The exact gradient will depend on the column and system used.
-
Sample Preparation: Dilute a small aliquot of the this compound stock solution in the mobile phase to a final concentration of approximately 10-50 µg/mL.
-
HPLC System:
-
Analysis: Run the sample and a blank (mobile phase). The purity can be estimated by the relative area of the main peak corresponding to this compound. The appearance of significant additional peaks may indicate degradation.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Simplified signaling pathway of 13-HODE.
References
Technical Support Center: Optimizing 13-HODE Methyl Ester Extraction
Welcome to the technical support center for the optimization of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester extraction from tissues. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure accurate and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the 13-HODE methyl ester extraction process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of this compound | Incomplete tissue homogenization: Inadequate disruption of the tissue matrix can trap the analyte. | Ensure the tissue is completely homogenized. Consider using a more powerful homogenizer or increasing the homogenization time. The use of liquid nitrogen to flash-freeze and pulverize the tissue before homogenization can also improve cell lysis. |
| Inefficient extraction solvent: The chosen solvent may not be optimal for extracting 13-HODE from the specific tissue type. | A common and effective method for lipid extraction is the Folch method, which utilizes a chloroform:methanol (2:1, v/v) mixture. For solid-phase extraction (SPE), ensure the appropriate cartridge (e.g., C18) is being used and that the elution solvent is strong enough to recover the analyte. | |
| Degradation of 13-HODE during extraction: 13-HODE is susceptible to oxidation. | Minimize the exposure of the sample to air and light. Work on ice whenever possible and consider adding an antioxidant like butylated hydroxytoluene (BHT) to the extraction solvent. | |
| Incomplete methylation: The reaction to convert 13-HODE to its methyl ester may be inefficient. | Ensure the methylation reagent (e.g., diazomethane or trimethylsilyldiazomethane) is fresh and used in sufficient excess. Optimize the reaction time and temperature. | |
| High Variability Between Replicates | Inconsistent sample handling: Minor variations in timing, temperature, or vortexing can introduce variability. | Standardize every step of the protocol. Use a timed vortex for consistent mixing and ensure all samples are processed under the same temperature conditions. |
| Pipetting errors: Inaccurate pipetting of small volumes of standards or reagents can lead to significant errors. | Calibrate your pipettes regularly. When possible, use larger volumes by preparing master mixes of reagents. | |
| Non-homogenous tissue samples: If the tissue itself is not uniform, different aliquots will have different concentrations of the analyte. | Ensure the entire tissue sample is thoroughly homogenized before taking aliquots for extraction. | |
| Presence of Interfering Peaks in Chromatogram | Co-elution of other lipids: The sample may contain other lipids with similar retention times to this compound. | Optimize the chromatographic method. Adjust the mobile phase gradient, change the column, or modify the flow rate. |
| Contamination from plasticware or reagents: Phthalates and other contaminants can leach from plastic tubes and pipette tips. | Use high-quality, solvent-rinsed glassware whenever possible. Run a "blank" sample containing only the reagents to identify any background contamination. | |
| Insufficient sample cleanup: The solid-phase extraction (SPE) step may not be effectively removing all interfering substances. | Ensure the SPE cartridge is properly conditioned and equilibrated. Optimize the wash steps to remove more polar and non-polar interferences without eluting the 13-HODE. | |
| Analyte Degradation Over Time | Improper sample storage: 13-HODE and its methyl ester can degrade if not stored correctly. | Store tissue samples at -80°C until extraction. After extraction, store the lipid extract in an inert gas (e.g., argon or nitrogen) at -80°C. |
| Repeated freeze-thaw cycles: This can lead to the degradation of lipids. | Aliquot samples after extraction to avoid repeated freeze-thaw cycles of the entire sample. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to convert 13-HODE to its methyl ester before analysis?
A1: Derivatization of 13-HODE to its methyl ester is often performed to improve its chromatographic properties, particularly for gas chromatography (GC) analysis. The methyl ester is more volatile and less polar than the free acid, leading to better peak shape and resolution. For liquid chromatography-mass spectrometry (LC-MS), methylation can also improve ionization efficiency in some cases.
Q2: What is the best internal standard to use for 13-HODE quantification?
A2: A stable isotope-labeled internal standard, such as 13-HODE-d4, is highly recommended. This type of internal standard has a similar chemical behavior to the analyte during extraction and ionization, which helps to correct for sample loss and matrix effects, leading to more accurate quantification.
Q3: Can I use a different solid-phase extraction (SPE) cartridge than C18?
A3: While C18 is a common choice for reverse-phase SPE of lipids, other stationary phases could be used. For example, a silica-based normal-phase SPE cartridge could be employed. The choice of cartridge will depend on the specific lipids you are trying to separate and the overall composition of your sample matrix. Method development and validation will be necessary to ensure adequate recovery and purity.
Q4: How can I confirm the identity of the 13-HODE peak in my chromatogram?
A4: The most definitive way to confirm the identity of the 13-HODE peak is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement and by comparing the fragmentation pattern (MS/MS spectrum) to that of an authentic 13-HODE standard. Retention time matching with a pure standard is also a necessary, but not sufficient, confirmation.
Experimental Protocols
Protocol 1: Lipid Extraction from Tissue using the Folch Method
-
Weigh approximately 50-100 mg of frozen tissue in a glass tube.
-
Add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol.
-
Add a suitable internal standard (e.g., 13-HODE-d4).
-
Homogenize the tissue on ice using a mechanical homogenizer until no visible tissue fragments remain.
-
Add 0.4 mL of 0.9% NaCl solution and vortex thoroughly.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.
-
Dry the organic phase under a gentle stream of nitrogen.
-
Resuspend the lipid extract in a small volume of an appropriate solvent for storage or further processing.
Protocol 2: Solid-Phase Extraction (SPE) for 13-HODE Cleanup
-
Condition the C18 SPE cartridge: Pass 5 mL of methanol through the cartridge, followed by 5 mL of water. Do not let the cartridge run dry.
-
Load the sample: Dilute the resuspended lipid extract in a solvent compatible with the SPE cartridge (e.g., water with a low percentage of organic solvent) and load it onto the conditioned cartridge.
-
Wash the cartridge: Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 15% methanol in water) to remove polar impurities.
-
Elute the analyte: Elute the 13-HODE with 5 mL of a stronger organic solvent, such as methanol or acetonitrile.
-
Dry and reconstitute: Dry the eluted fraction under a stream of nitrogen and reconstitute the sample in the mobile phase for LC-MS analysis or a suitable solvent for derivatization.
Protocol 3: Methylation of 13-HODE
This protocol describes methylation using trimethylsilyldiazomethane, which is a safer alternative to diazomethane. Always work in a well-ventilated fume hood and follow all safety precautions.
-
To the dried lipid extract, add 100 µL of a 2:1 (v/v) mixture of methanol:toluene.
-
Add 20 µL of a 2.0 M solution of trimethylsilyldiazomethane in hexane.
-
Incubate the reaction mixture at room temperature for 10 minutes.
-
Quench the reaction by adding 5 µL of glacial acetic acid.
-
Dry the sample under a stream of nitrogen.
-
Reconstitute the sample in the appropriate solvent for GC-MS or LC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound extraction and analysis.
Caption: Troubleshooting logic for low this compound recovery.
Technical Support Center: 13-HODE Methyl Ester HPLC Analysis
Welcome to the technical support center for the HPLC analysis of 13-HODE methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during chromatographic analysis, with a focus on achieving optimal peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound in reverse-phase HPLC?
A1: Poor peak shape in the analysis of this compound and other fatty acid methyl esters (FAMEs) is often attributable to a few key factors. These include issues with the mobile phase, column-related problems, and improper sample preparation.[1][2] Specifically, peak tailing can be caused by interactions between the analyte and active sites on the column packing, while peak fronting may result from sample overload or an inappropriate injection solvent.[3][4] Split peaks can indicate a partially clogged frit, a void in the column, or a mismatch between the injection solvent and the mobile phase.[5][6]
Q2: What is a typical starting HPLC method for the analysis of this compound?
A2: For the analysis of HODE isomers, a normal-phase HPLC method is often effective. A well-documented method utilizes an Absolute SiO2 column with an isocratic mobile phase consisting of n-hexane, isopropanol, and acetic acid (98.3:1.6:0.1, v/v/v).[7] Detection is typically performed using a photodiode array (PDA) detector at 234 nm, which is the UV absorbance maximum for the conjugated diene system in 13-HODE.[5] For reverse-phase methods, a C18 column is commonly used with a mobile phase of acidified methanol and water.[8]
Q3: How can I improve the resolution between 13-HODE and other isomers like 9-HODE?
A3: Achieving good resolution between isomers requires careful optimization of the chromatographic conditions. For normal-phase separations, adjusting the ratio of the polar modifier (e.g., isopropanol) in the mobile phase can significantly impact selectivity.[7] In reverse-phase HPLC, modifying the organic solvent gradient or the pH of the aqueous component can improve separation. The choice of stationary phase is also critical; columns with different selectivities can be tested to find the one best suited for your specific isomers.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the peak maximum.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Column Silanols | For silica-based columns, ensure the mobile phase pH is low enough to suppress the ionization of silanol groups.[4] Alternatively, use a high-purity, end-capped column to minimize available silanols. The addition of a competitive base, like triethylamine (TEA), to the mobile phase can also help, though it may not be necessary with modern high-purity columns.[4] |
| Column Contamination | Adsorbed sample constituents can create active sites.[10] To resolve this, flush the column with a strong solvent (e.g., isopropanol), or if the contamination is severe, backflush the column. Using a guard column can prevent contamination of the analytical column.[3] |
| Insufficient Mobile Phase Buffer | Buffers help maintain a consistent ionization state for the analyte and suppress silanol activity.[4] Ensure your buffer concentration is adequate (typically in the 10-25 mM range) and that its pH is appropriate for your analyte.[4] |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[11] |
Issue 2: Peak Fronting
Peak fronting presents as a leading edge on the peak, making it appear as if it's leaning forward.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Sample Overload | This occurs when too much sample is injected onto the column, saturating the stationary phase.[3] To verify, dilute the sample and inject a smaller volume. If the peak shape improves and becomes more symmetrical, you are likely overloading the column.[3] |
| Inappropriate Injection Solvent | Dissolving the sample in a solvent that is too weak or has poor solubility for the analyte can lead to fronting.[3] Ensure the sample is fully dissolved and consider using a solvent with a composition closer to the mobile phase. |
Issue 3: Split Peaks
Split peaks appear as two or more closely eluting peaks for a single analyte.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Partially Clogged Column Frit | Particulates from the sample or mobile phase can block the inlet frit, causing the sample to travel through different paths.[12] Replace the frit or, if possible, backflush the column at a low flow rate. Using in-line filters and filtering all samples and mobile phases can prevent this.[12] |
| Column Void | A void or channel can form in the packing material at the head of the column.[12] This is often irreparable, and the column will need to be replaced. To prevent voids, avoid sudden changes in pressure or flow rate. |
| Injection Solvent Incompatibility | Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to split peaks.[5] Ensure solvent compatibility before injection. |
Experimental Protocols
Sample Preparation (Derivatization to Methyl Ester)
For biological samples containing free 13-HODE, derivatization to its methyl ester is often performed to improve chromatographic peak shape and reproducibility.[13]
-
Saponification (for esterified 13-HODE): If 13-HODE is present in complex lipids, hydrolyze the sample by adding 1.0 mL of 2 M NaOH in methanol and heating at 80°C for one hour.[13]
-
Methylation: Add 2 mL of 14% BF3 in methanol and heat at 80°C for one hour.[13]
-
Extraction: After cooling, add 5 mL of 1M NaCl solution and 5 mL of hexane. Shake vigorously.[13]
-
Collection: Allow the layers to separate and transfer the upper hexane layer containing the this compound to a clean vial for HPLC analysis.[13]
HPLC Method for HODE Isomers
This method is suitable for the separation of 13-HODE and its isomers.[7]
-
Column: Absolute SiO2, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)
-
Elution: Isocratic
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 234 nm
-
Injection Volume: 10 µL
Visualizations
Troubleshooting Workflow for HPLC Peak Shape
Caption: A workflow diagram for troubleshooting common HPLC peak shape issues.
Metabolic Pathway of 13-HODE
13-HODE is a significant metabolite of linoleic acid, primarily formed through the action of lipoxygenase enzymes.[14]
Caption: Simplified metabolic pathway of 13(S)-HODE from linoleic acid.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. mastelf.com [mastelf.com]
- 3. 13-Hydroxyoctadecadienoic acid (13-HODE) metabolism and endothelial cell adhesion molecule expression: effect on platelet vessel wall adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hplc.eu [hplc.eu]
- 5. researchgate.net [researchgate.net]
- 6. mastelf.com [mastelf.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. sfrbm.org [sfrbm.org]
- 9. researchgate.net [researchgate.net]
- 10. Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. researchgate.net [researchgate.net]
- 13. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Analysis of 13-HODE Methyl Ester by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 13-HODE methyl ester analysis in Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound, in the LC-MS ion source.[1][2] This leads to a decreased instrument response and can significantly impact the accuracy, precision, and sensitivity of a quantitative assay. For lipid mediators like 13-HODE, which are often present at low concentrations in complex biological matrices, ion suppression is a critical challenge that can lead to underestimation of its concentration or even failure to detect it.
Q2: What are the common sources of ion suppression in the analysis of this compound?
A2: The primary sources of ion suppression for lipid compounds like this compound in biological samples are phospholipids, salts, and other endogenous matrix components that have similar properties and may co-elute. Additionally, exogenous sources such as plasticizers from lab consumables and mobile phase additives can also contribute to ion suppression.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment.[3] In this technique, a constant flow of a this compound standard solution is introduced into the mobile phase after the analytical column. A blank matrix sample is then injected. A dip in the baseline signal at the retention time of interfering compounds indicates the presence of ion suppression.
Q4: What is the role of an internal standard in mitigating ion suppression?
A4: An internal standard (IS), particularly a stable isotope-labeled (SIL) version of this compound (e.g., d4-13-HODE), is crucial for compensating for ion suppression. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by ion suppression can be normalized, leading to more accurate and precise quantification.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting and reducing ion suppression for this compound analysis.
Problem: Low or no signal for this compound.
Possible Cause 1: Significant Ion Suppression
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: As described in the FAQs, this will confirm if ion suppression is occurring and at what retention times.
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[4]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges that are effective at removing phospholipids, such as mixed-mode or specific phospholipid removal plates (e.g., HybridSPE).
-
Liquid-Liquid Extraction (LLE): Employ a suitable LLE protocol to partition this compound into an organic solvent, leaving many interfering substances in the aqueous phase.
-
Protein Precipitation (PPT): While a simple method, PPT is often insufficient for removing phospholipids and may lead to significant ion suppression. If used, consider a subsequent clean-up step.
-
-
Improve Chromatographic Separation:
-
Switch to UHPLC/UPLC: Ultra-high-performance liquid chromatography provides better resolution and narrower peaks, which can help separate this compound from co-eluting interferences.
-
Modify Gradient Elution: Adjust the mobile phase gradient to increase the separation between your analyte and the regions of ion suppression identified in the post-column infusion experiment.
-
Consider a Different Column Chemistry: A column with a different stationary phase may offer alternative selectivity and better separation from matrix components.
-
-
Possible Cause 2: Suboptimal Ion Source Parameters
-
Troubleshooting Steps:
-
Optimize Ion Source Settings: Systematically optimize parameters such as spray voltage, gas temperatures, and gas flow rates to maximize the signal for this compound.
-
Check for Contamination: A dirty ion source can lead to poor ionization efficiency and signal suppression.[1] Regularly clean the ion source components as per the manufacturer's recommendations.
-
Problem: Poor reproducibility of this compound quantification.
Possible Cause: Variable Matrix Effects Between Samples
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS is the most effective way to correct for sample-to-sample variations in ion suppression.
-
Thoroughly Validate the Method: Perform validation experiments using matrix-matched calibrators and quality control samples from multiple sources to assess the impact of matrix variability.
-
Standardize Sample Collection and Handling: Ensure consistency in sample collection, storage, and preparation to minimize variability in the sample matrix.
-
Quantitative Data on Ion Suppression Reduction
The following table summarizes the expected reduction in ion suppression for lipid compounds using different sample preparation techniques. Please note that these are illustrative values, and the actual reduction for this compound may vary depending on the specific matrix and experimental conditions.
| Sample Preparation Technique | Expected Ion Suppression Reduction (%) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 10 - 30% | Simple, fast, and inexpensive. | Inefficient at removing phospholipids, leading to significant residual ion suppression. |
| Liquid-Liquid Extraction (LLE) | 50 - 80% | Provides cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for certain analytes. |
| Solid-Phase Extraction (SPE) | 70 - 95% | Highly effective at removing interfering matrix components, including phospholipids. | Requires method development and can be more expensive. |
| HybridSPE (Phospholipid Removal) | >95% | Specifically designed to remove phospholipids, a major source of ion suppression for lipids. | Higher cost compared to other methods. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
-
Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).
-
Set up the infusion: Use a syringe pump to deliver the standard solution at a low flow rate (e.g., 10 µL/min) into the mobile phase flow path between the LC column and the mass spectrometer's ion source using a T-fitting.
-
Equilibrate the system: Allow the infused standard to enter the mass spectrometer until a stable signal is observed.
-
Inject a blank matrix extract: Prepare a blank matrix sample (e.g., plasma, tissue homogenate) using your current sample preparation method. Inject this extract onto the LC system.
-
Monitor the signal: Observe the signal for the m/z of this compound. Any significant drop in the signal indicates ion suppression from co-eluting matrix components.
Protocol 2: Solid-Phase Extraction (SPE) for this compound
This is a general protocol and should be optimized for your specific application.
-
Sample Pre-treatment: Acidify the sample (e.g., plasma) to a pH of ~3.5 with a weak acid (e.g., 1% formic acid). This ensures that 13-HODE (if analyzing the free acid before methylation) is in its protonated form for better retention on a reversed-phase sorbent.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge with methanol followed by water.
-
Load the Sample: Load the pre-treated sample onto the SPE cartridge.
-
Wash: Wash the cartridge with a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.
-
Elute: Elute the this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical workflow for troubleshooting low signal issues.
Caption: Simplified signaling pathway involving 13-HODE.
References
Technical Support Center: Analysis of 13-HODE Methyl Ester by GC-MS
Welcome to the technical support center for the derivatization and analysis of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester by Gas Chromatography-Mass Spectrometry (GC-MS). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of 13-HODE necessary for GC-MS analysis?
A1: Derivatization is a critical step for the successful analysis of 13-HODE by GC-MS. 13-HODE in its natural form is a polar molecule with low volatility due to the presence of a carboxylic acid and a hydroxyl group. These functional groups can cause poor chromatographic peak shape, low sensitivity, and thermal degradation in the hot GC inlet.[1]
A two-step derivatization process is typically employed:
-
Methylation: The carboxylic acid group is converted to a methyl ester. This is the initial step to create the 13-HODE methyl ester.
-
Silylation: The hydroxyl group of the this compound is then converted to a trimethylsilyl (TMS) ether.[2]
This process increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[3]
Q2: What are the common derivatization agents for 13-HODE?
A2: For the two-step derivatization of 13-HODE, the following reagents are commonly used:
-
Methylation:
-
Boron trifluoride in methanol (BF3-methanol)
-
Methanolic HCl[4]
-
-
Silylation:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[3]
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the silylating agent (e.g., BSTFA + 1% TMCS) to enhance the reaction rate, especially for sterically hindered hydroxyl groups.[3]
-
Q3: What are the expected mass spectral fragments for correctly derivatized this compound?
A3: The fully derivatized this compound is a TMS ether. In electron ionization (EI) mass spectrometry, the fragmentation pattern is crucial for structural confirmation. The key fragmentation is the alpha-cleavage on either side of the carbon bearing the TMS-ether group. For the TMS ether of this compound, the most characteristic diagnostic fragment ion is observed at a mass-to-charge ratio (m/z) of 195.[5][6] This ion results from the cleavage of the C13-C14 bond. Other significant fragments may also be present.
Troubleshooting Guide
Below are common issues encountered during the derivatization of this compound for GC-MS analysis, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no peak for derivatized this compound | 1. Incomplete derivatization: The reaction may not have gone to completion. 2. Presence of moisture: Water in the sample or reagents can inhibit the silylation reaction.[3] 3. Degradation of the analyte: 13-HODE can be sensitive to high temperatures and acidic/basic conditions.[7] 4. Improper storage of reagents: Derivatization reagents are often moisture-sensitive. | 1. Optimize reaction conditions: Increase the reaction time and/or temperature. Ensure a sufficient excess of the derivatizing agent is used. For silylation, the addition of a catalyst like TMCS can improve efficiency.[3] 2. Ensure anhydrous conditions: Dry the sample thoroughly before adding derivatization reagents. Use anhydrous solvents and properly sealed reagent vials. 3. Use milder reaction conditions: If degradation is suspected, try lowering the reaction temperature and shortening the reaction time. 4. Store reagents appropriately: Keep derivatization reagents in a desiccator and tightly sealed. |
| Appearance of unexpected peaks (Artifacts) | 1. Incomplete silylation: The hydroxyl group of the this compound has not been derivatized, leading to a later-eluting, tailing peak. 2. Side reactions with silylating agents: Silylating reagents can sometimes react with other functional groups or impurities in the sample. 3. Contamination: Contaminants from solvents, glassware, or the sample itself can be derivatized and appear as extra peaks. | 1. Confirm incomplete silylation: Look for a peak corresponding to the underivatized this compound. The mass spectrum of this artifact would lack the characteristic TMS group fragments. Re-optimize the silylation step (see above). 2. Use high-purity reagents: Ensure all solvents and reagents are of high purity. 3. Run a reagent blank: Prepare a blank sample containing only the derivatization reagents and solvent to identify any contaminant peaks. |
| Poor peak shape (e.g., tailing) | 1. Incomplete derivatization: The free hydroxyl group of underivatized or partially derivatized this compound can interact with active sites in the GC column. 2. Active sites in the GC system: The GC liner, column, or detector can have active sites that interact with the analyte. | 1. Optimize derivatization: Ensure the silylation reaction has gone to completion. 2. System maintenance: Use a deactivated GC liner and perform regular column conditioning. If tailing persists, consider replacing the liner and trimming the column. |
| Irreproducible results | 1. Variability in derivatization efficiency: Inconsistent reaction conditions can lead to varying yields of the final derivative. 2. Instability of derivatives: TMS derivatives can be susceptible to hydrolysis if exposed to moisture before analysis.[2] | 1. Standardize the protocol: Ensure consistent reaction times, temperatures, and reagent volumes for all samples and standards. 2. Analyze samples promptly: Analyze the derivatized samples as soon as possible after preparation. If storage is necessary, ensure they are kept in a tightly sealed vial under anhydrous conditions. |
Experimental Protocols
A detailed methodology for the two-step derivatization of 13-HODE for GC-MS analysis is provided below.
Step 1: Methyl Esterification
-
Sample Preparation: To a dried sample containing 13-HODE, add 1 mL of 2% sulfuric acid in methanol.
-
Reaction: Cap the vial tightly and heat at 50°C for 2 hours.
-
Extraction: After cooling to room temperature, add 1 mL of hexane and 0.5 mL of water. Vortex thoroughly.
-
Phase Separation: Centrifuge to separate the layers and transfer the upper hexane layer, containing the this compound, to a clean vial.
-
Drying: Evaporate the hexane to dryness under a stream of nitrogen.
Step 2: Silylation
-
Reagent Addition: To the dried this compound, add 50 µL of BSTFA with 1% TMCS and 50 µL of pyridine (or another appropriate solvent like acetonitrile).
-
Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for injection into the GC-MS.
Visualizations
Experimental Workflow
Caption: Workflow for the two-step derivatization of 13-HODE for GC-MS analysis.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common issues in 13-HODE GC-MS analysis.
Signaling Pathway of 13-HODE Formation
Caption: Simplified metabolic pathway for the formation of 13-HODE from linoleic acid.[5]
References
- 1. marinelipids.ca [marinelipids.ca]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 4. 13-(S)-hydroxyoctadecadienoic acid (13-HODE) incorporation and conversion to novel products by endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sfrbm.org [sfrbm.org]
- 7. pure.au.dk [pure.au.dk]
Technical Support Center: Chiral Chromatography of 13-HODE Methyl Ester Isomers
Welcome to the technical support center for the resolution of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester isomers. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chiral chromatographic separation of these important lipid mediators.
Frequently Asked Questions (FAQs)
Q1: What is the importance of separating 13-HODE methyl ester isomers?
A1: 13-HODE is a metabolite of linoleic acid formed through enzymatic or non-enzymatic pathways. The stereoisomers, 13(S)-HODE and 13(R)-HODE, can have different biological activities.[1] Therefore, accurately separating and quantifying these isomers is crucial for understanding their specific roles in various physiological and pathological processes.
Q2: Why is derivatization to methyl esters necessary for the analysis?
A2: Derivatization of fatty acids to their corresponding fatty acid methyl esters (FAMEs) is a common practice in chromatography. This process increases the volatility and thermal stability of the compounds, making them more suitable for analysis by gas chromatography (GC) and improving peak shape and resolution in high-performance liquid chromatography (HPLC).
Q3: What type of chromatography is best suited for resolving this compound isomers?
A3: Chiral chromatography, specifically normal-phase HPLC, is the most effective method for separating the enantiomers of this compound.[2][3] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. While reversed-phase HPLC is widely used for general FAME analysis, it is less effective for resolving these specific chiral isomers.[3][4]
Q4: Which chiral column is recommended for this separation?
A4: The Chiralpak IA column has been successfully used for the separation of 13(S)-HODE and 13(R)-HODE.[2] Polysaccharide-based chiral stationary phases, such as those found in Chiralpak columns, are popular choices for their broad enantioselectivity.[5]
Q5: What detection methods are compatible with this analysis?
A5: Both UV detection and mass spectrometry (MS) can be used. 13-HODE has a conjugated diene structure that allows for UV detection around 234 nm.[6][7] For higher sensitivity and structural confirmation, coupling the HPLC system to a mass spectrometer (LC-MS), particularly with electrospray ionization (ESI), is a powerful approach.[2]
Troubleshooting Guides
This section addresses common problems encountered during the chiral separation of this compound isomers.
Problem 1: Poor or No Resolution of Enantiomers
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Column Choice | Ensure you are using a suitable chiral stationary phase (CSP). Polysaccharide-based columns like Chiralpak IA have proven effective.[2] If resolution is still poor, consider screening other types of chiral columns. |
| Inappropriate Mobile Phase | For normal-phase chiral chromatography, a mobile phase of hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is common. The ratio of these solvents is critical for achieving selectivity.[2][8] |
| - Optimize the Modifier Concentration: Systematically vary the percentage of the alcohol modifier. A lower percentage of the polar modifier generally increases retention and can improve resolution, but may also broaden peaks. | |
| - Try a Different Modifier: Switching from 2-propanol to ethanol, or vice versa, can alter the selectivity of the separation. | |
| Flow Rate is Too High | Chiral separations often benefit from lower flow rates than standard HPLC methods. A reduced flow rate increases the interaction time between the analytes and the chiral stationary phase, which can enhance resolution. |
| Temperature Fluctuations | Temperature can significantly impact chiral separations.[5] Maintaining a stable column temperature is crucial for reproducible results. Consider using a column oven. |
| - Optimize Temperature: Experiment with different column temperatures. Lower temperatures often increase enantioselectivity, but may lead to higher backpressure and broader peaks. |
Problem 2: Peak Tailing
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | In reversed-phase systems, residual silanol groups on the silica support can cause peak tailing, especially for basic compounds. While less common in normal-phase with non-polar analytes, unwanted interactions can still occur. |
| - Use End-Capped Columns: For reversed-phase applications, select a column that is well end-capped to minimize exposed silanols. | |
| - Mobile Phase Additives: For normal-phase, the addition of a small amount of a polar solvent like acetic acid can sometimes improve peak shape by masking active sites on the stationary phase. | |
| Column Overload | Injecting too much sample can lead to peak distortion, including tailing. |
| - Reduce Sample Concentration: Dilute your sample and re-inject. | |
| - Decrease Injection Volume: Inject a smaller volume of your sample. | |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. |
| - Use Short, Narrow-Bore Tubing: Minimize the length and internal diameter of all connecting tubing. | |
| - Ensure Proper Fittings: Use appropriate fittings to connect the column and ensure there are no gaps. | |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak tailing. |
| - Use a Guard Column: A guard column can protect the analytical column from strongly retained sample components. | |
| - Flush the Column: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced. |
Problem 3: Irreproducible Retention Times
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Column Equilibration | The column must be fully equilibrated with the mobile phase before starting a run. This is especially important when changing mobile phase composition. |
| - Sufficient Equilibration Time: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your first sample. | |
| Mobile Phase Composition Changes | The composition of the mobile phase can change over time due to the evaporation of more volatile components (e.g., hexane). |
| - Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. | |
| Temperature Fluctuations | As mentioned, temperature affects retention time. |
| - Use a Column Oven: Maintain a constant and controlled column temperature. | |
| Pump Performance Issues | Inconsistent flow from the HPLC pump will lead to variable retention times. |
| - Degas Solvents: Ensure all solvents are properly degassed to prevent bubble formation in the pump. | |
| - Pump Maintenance: Check for leaks and perform regular pump maintenance, including seal replacement. |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma
This protocol describes a general procedure for the extraction and derivatization of 13-HODE from plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Addition: To a 50 µL plasma aliquot, add an internal standard (e.g., 13-HODE-d4) to correct for extraction efficiency and instrument variability.[9]
-
Alkaline Hydrolysis: Add 0.2 M potassium hydroxide (KOH) in methanol to the plasma sample.[9] This step hydrolyzes the esterified HODEs, allowing for the measurement of the total HODE concentration.
-
Incubation: Incubate the mixture to allow for complete hydrolysis.
-
Acidification: Acidify the sample to protonate the fatty acids for efficient extraction.
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using an organic solvent such as hexane or ethyl acetate to isolate the lipids. Repeat the extraction to ensure complete recovery.
-
Drying: Evaporate the organic solvent under a stream of nitrogen.
-
Derivatization to Methyl Esters:
-
Re-dissolve the dried lipid extract in a solution of hydrochloric acid in methanol (e.g., 1.2% HCl in methanol/toluene).
-
Incubate the mixture (e.g., at 45°C overnight or 100°C for 1-1.5 hours) to convert the free fatty acids to their methyl esters.
-
-
Final Extraction: After derivatization, add water and extract the 13-HODE methyl esters with hexane.
-
Reconstitution: Evaporate the hexane and reconstitute the sample in the mobile phase for HPLC analysis.
Protocol 2: Chiral HPLC Method for this compound Isomers
This protocol provides a starting point for the chiral separation of this compound isomers based on a published method.[2]
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: Chiralpak IA, 4.6 x 250 mm.[2]
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C) for better reproducibility.
-
Detection:
-
Injection Volume: 10-20 µL, depending on sample concentration.
Data Presentation
Table 1: Example Chromatographic Parameters for Chiral Separation of 13-HODE Isomers
| Parameter | Value | Reference |
| Column | Chiralpak IA, 4.6 x 250 mm | [2] |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) | [2] |
| Flow Rate | 0.5 mL/min | [2] |
| Detection Wavelength | 234 nm | [6][7] |
Note: Retention times are highly system-dependent and should be determined experimentally using authentic standards.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the chiral analysis of this compound isomers.
Troubleshooting Logic for Poor Resolution
Caption: Troubleshooting decision tree for poor resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
minimizing auto-oxidation of 13-HODE methyl ester
Welcome to the technical support center for 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing auto-oxidation and ensuring the stability of 13-HODE methyl ester throughout their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound due to oxidation. | 1. Use fresh aliquots: Prepare single-use aliquots from a fresh stock solution to avoid repeated freeze-thaw cycles. 2. Inert atmosphere: Handle the compound under an inert gas like argon or nitrogen, especially when preparing solutions. 3. Antioxidant addition: Consider adding a low concentration of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution. Test for compatibility with your experimental system. 4. Solvent purity: Use high-purity, peroxide-free solvents for reconstitution. |
| Loss of biological activity | Auto-oxidation of the compound leading to the formation of inactive byproducts. | 1. Proper storage: Ensure the compound is stored at -20°C or lower, protected from light.[1][2][3] 2. Minimize exposure to air: Once opened, flush the vial with an inert gas before re-sealing. 3. Check for degradation: If possible, analyze the purity of your sample using methods like HPLC before use. |
| Precipitate formation in stock solution | Low solubility or degradation of the compound. | 1. Solvent selection: this compound is soluble in organic solvents like ethanol, DMSO, and DMF.[3] Ensure you are using an appropriate solvent and concentration. 2. Gentle warming: To aid dissolution, you can warm the solution to 37°C and sonicate briefly.[2] 3. Fresh preparation: If a precipitate forms in an older stock solution, it may be a sign of degradation. It is recommended to prepare a fresh stock. |
| High background in assays | Presence of oxidized lipids or other impurities. | 1. High-purity compound: Use this compound of the highest possible purity. 2. Solvent blank: Run a solvent-only control in your experiments to assess background levels. 3. Purge solvents: Purge solvents with an inert gas to remove dissolved oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, this compound should be stored at -20°C or -80°C.[1][2] It is typically supplied as a solution in an organic solvent like ethanol.[3] To prevent degradation, it should be protected from light and air.
Q2: How can I prevent oxidation when preparing my stock solutions?
A2: To minimize oxidation, it is crucial to use high-purity, peroxide-free solvents. The process of dissolving the compound should ideally be carried out under an inert atmosphere, such as argon or nitrogen. Preparing small, single-use aliquots is also highly recommended to avoid repeated exposure of the main stock to air and temperature fluctuations.
Q3: Can I use antioxidants to protect my this compound?
A3: Yes, the addition of antioxidants can help prevent auto-oxidation. Butylated hydroxytoluene (BHT) is a common antioxidant used for lipids. However, it is essential to first test the compatibility and potential interference of any antioxidant with your specific experimental setup and cell type.
Q4: How do I handle this compound for cell culture experiments?
A4: When preparing this compound for cell culture, a stock solution is typically made in a sterile organic solvent like ethanol or DMSO.[3] This stock solution should then be diluted in the cell culture medium to the final desired concentration just before treating the cells. It is important to ensure that the final concentration of the organic solvent in the medium is low enough to not affect the cells (typically less than 0.1%). A vehicle control (medium with the same concentration of the solvent) should always be included in your experiments.
Q5: What are the primary signaling pathways activated by 13-HODE?
A5: 13-HODE is known to be an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[4][5] This interaction is a key mechanism through which 13-HODE exerts its biological effects. It has also been reported to be a weak ligand for the G protein-coupled receptor GPR132.[6]
Experimental Protocols
Protocol for Assessing the Stability of this compound by HPLC
This protocol provides a method to assess the stability of this compound under different storage conditions.
1. Materials:
- This compound standard
- High-purity ethanol
- HPLC-grade hexane and isopropanol
- Inert gas (argon or nitrogen)
- Amber glass vials
- HPLC system with a UV detector
2. Sample Preparation:
- Prepare a stock solution of this compound in ethanol (e.g., 1 mg/mL) under an inert atmosphere.
- Aliquot the stock solution into several amber glass vials.
- Expose the aliquots to different conditions to be tested (e.g., room temperature vs. -20°C, presence vs. absence of an antioxidant like BHT, exposure to air vs. inert gas).
3. HPLC Analysis:
- At specified time points (e.g., 0, 24, 48, 72 hours), take a sample from each condition.
- Dilute the sample in the mobile phase.
- Inject the sample into the HPLC system.
- Column: A normal-phase silica column or a chiral column can be used.[7]
- Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) is a common mobile phase for separating HODEs.[7]
- Flow Rate: Typically around 1 mL/min.
- Detection: Monitor the eluent at 234 nm, which is the maximum absorbance for the conjugated diene system in 13-HODE.[3]
4. Data Analysis:
- The degradation of this compound can be quantified by the decrease in the peak area of the parent compound over time.
- The appearance of new peaks may indicate the formation of oxidation products.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and a typical experimental workflow for handling this compound.
Caption: GPR132 Signaling Pathway for HODEs.
Caption: PPARγ Signaling Pathway for 13-HODE.
Caption: Workflow for Handling this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 5. Peroxisome Proliferator-Activated Receptor Signaling-Mediated 13-S-Hydroxyoctadecenoic Acid Is Involved in Lipid Metabolic Disorder and Oxidative Stress in the Liver of Freshwater Drum, Aplodinotus grunniens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchonline.jcu.edu.au [researchonline.jcu.edu.au]
- 7. Mass spectrometric profiling of oxidized lipid products in human nonalcoholic fatty liver disease and nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
selecting the right internal standard for 13-HODE methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 13-hydroxy-9,11-octadecadienoic acid methyl ester (13-HODE methyl ester). Our goal is to help you select the appropriate internal standard and troubleshoot common issues encountered during its quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
This compound is the methylated form of 13-hydroxyoctadecadienoic acid (13-HODE), a major metabolite of linoleic acid produced via the lipoxygenase pathway. Its quantification is crucial in various research fields as it is implicated in physiological and pathological processes, including inflammation and cancer metastasis.
Q2: Why is an internal standard essential for the accurate quantification of this compound?
An internal standard (IS) is crucial for accurate quantification in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). It is added at a known concentration to samples and standards to correct for variations in sample preparation, injection volume, and instrument response. This normalization is critical for achieving high precision and accuracy in your results.[1]
Q3: What are the ideal characteristics of an internal standard for this compound analysis?
An ideal internal standard should:
-
Behave chemically and physically similar to this compound.
-
Not be naturally present in the sample.
-
Be chromatographically resolved from this compound or have a different mass-to-charge ratio (m/z) in mass spectrometry.
-
Be of high purity and stable.
Q4: What are the most common types of internal standards used for this compound?
The most common and recommended types of internal standards for lipid analysis, including this compound, are:
-
Stable Isotope-Labeled (SIL) Analogs: These are considered the gold standard. They have the same chemical structure as the analyte but are labeled with heavy isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C)). This makes their chemical and physical behavior nearly identical to the analyte, providing the most accurate correction.[1][2]
-
Structural Analogs: These are molecules with a similar chemical structure but are not isotopically labeled. Odd-chain fatty acid methyl esters are a common choice as they are typically not present in biological samples.[3]
Selecting the Right Internal Standard
Choosing the appropriate internal standard is a critical step in developing a robust analytical method. Below is a comparison of commonly used internal standards for the analysis of oxidized fatty acid methyl esters like this compound.
Comparison of Potential Internal Standards
| Internal Standard Type | Specific Example(s) | Pros | Cons | Recommended For |
| Stable Isotope-Labeled (SIL) | 13(S)-HODE-d₄ methyl ester, ¹³C-labeled this compound | - Co-elutes with the analyte, providing the best correction for matrix effects and instrument variability.- Highest accuracy and precision.[1] | - Can be more expensive.- Availability may be limited. | LC-MS/MS and GC-MS for highest accuracy. |
| Structural Analog (Oxidized Lipid) | 15(S)-HETE-d₈ | - Similar chemical properties to HODEs.- Commercially available. | - May have slightly different extraction recovery and ionization efficiency compared to this compound. | LC-MS/MS analysis of a panel of oxidized lipids.[4][5] |
| Structural Analog (Odd-Chain FAME) | Heptadecanoic acid methyl ester (C17:0), Nonadecanoic acid methyl ester (C19:0) | - Commercially available and less expensive.- Not typically found in biological samples.[3] | - Different polarity and elution time from this compound.- May not fully compensate for matrix effects. | GC-FID and GC-MS for general FAME analysis. |
| Structural Analog (Ethyl Ester) | Odd-numbered fatty acid ethyl esters (e.g., C17:0 ethyl ester) | - Can be separated from FAMEs in GC.- Can be used in both GC-FID and GC-MS.[6] | - Different response factor compared to methyl esters. | GC-MS analysis where co-elution with other FAMEs is a concern.[6] |
Experimental Protocol: Quantification of this compound using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a general workflow for the quantification of this compound in a biological matrix.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma or tissue homogenate, add 10 µL of the internal standard solution (e.g., 13(S)-HODE-d₄ methyl ester at a suitable concentration).
-
Add 1.0 mL of a solution of 10% (v/v) acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).[5]
-
Vortex briefly to mix.
-
Add 2.0 mL of hexane, vortex for 3 minutes, and centrifuge at 2000 x g for 5 minutes.[5]
-
Transfer the upper hexane layer to a clean tube.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of 85% methanol).[5]
2. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
MRM Transition for 13-HODE: m/z 295.2 -> 195.1[4]
-
MRM Transition for a deuterated IS (e.g., 13-HODE-d₄): The precursor and product ions will be shifted by the mass of the isotopes.
-
3. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape or Tailing | - Column contamination or degradation.- Inappropriate mobile phase pH.- Sample solvent incompatible with the mobile phase. | - Wash the column with a strong solvent or replace it.- Adjust the mobile phase pH.- Ensure the sample is dissolved in a solvent similar to the initial mobile phase. |
| Low Signal Intensity | - Poor ionization efficiency.- Inefficient extraction.- Instrument sensitivity issues. | - Optimize mass spectrometer source parameters.- Optimize the extraction protocol.- Perform instrument maintenance and calibration. |
| High Background Noise | - Contaminated solvents or reagents.- Matrix effects from the sample.- Leaks in the LC system. | - Use high-purity solvents and reagents.- Improve sample cleanup procedures.- Check for and fix any leaks in the system. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard.- Degradation of the internal standard.- Co-eluting interferences suppressing the IS signal. | - Use calibrated pipettes and ensure proper mixing.- Store the internal standard solution properly and check for stability.- Improve chromatographic separation to resolve interferences. |
| Analyte and IS Peaks Not Co-eluting (for SIL IS) | - Isotope effect, particularly with a high degree of deuterium labeling.[2] | - This is a known phenomenon and may not be fully avoidable. Ensure the integration windows are set correctly for both peaks. Consider using a ¹³C-labeled standard if the effect is significant.[2] |
Visualizations
Caption: Decision workflow for selecting an internal standard.
Caption: General experimental workflow for quantification.
References
- 1. scispace.com [scispace.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation - Fatty Acid Methyl Ester (FAME) | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 4. lipidmaps.org [lipidmaps.org]
- 5. sfrbm.org [sfrbm.org]
- 6. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
interference in mass spectrometry analysis of 13-HODE methyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry analysis of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester.
Frequently Asked Questions (FAQs)
Q1: What is 13-HODE and why is its methyl ester analyzed?
A1: 13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. It is involved in various physiological and pathological processes, including inflammation and cell growth.[1] The methyl ester form, 13-HODE methyl ester, is often analyzed in mass spectrometry because derivatization to a methyl ester can improve chromatographic properties and volatility, particularly for gas chromatography (GC-MS) analysis.[2][3]
Q2: What are the primary challenges in the mass spectrometry analysis of this compound?
A2: The primary challenges include:
-
Isobaric Interference: Compounds with the same nominal mass-to-charge ratio (m/z) can co-elute, leading to inaccurate quantification. The most significant isobaric interference for 13-HODE is its isomer, 9-HODE.[4][5]
-
Matrix Effects: Components of the biological sample (e.g., plasma, tissue homogenate) can suppress or enhance the ionization of the analyte, leading to inaccurate and imprecise results.[6] Phospholipids are a major cause of matrix effects in plasma samples.[6][7]
-
Analyte Stability: 13-HODE can be unstable and prone to further oxidation, requiring careful sample handling and storage.
Troubleshooting Guides
Issue 1: Poor differentiation between 13-HODE and its isobaric interferent, 9-HODE.
Q: I am unable to resolve 13-HODE and 9-HODE in my analysis. How can I differentiate them?
A: 13-HODE and 9-HODE are positional isomers with nearly identical retention times and precursor ion m/z values, making their differentiation challenging.[5] The key to their distinct analysis lies in their unique fragmentation patterns in tandem mass spectrometry (MS/MS).
-
Solution: Utilize Multiple Reaction Monitoring (MRM) or product ion scanning to target specific fragment ions for each isomer.
Table 1: MRM Transitions for 13-HODE and 9-HODE Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 13-HODE | 295.2 | 195.1 |
| 9-HODE | 295.2 | 171.1 |
| 13-HODE-d4 (Internal Standard) | 299.2 | 197.1 |
Note: The precursor ion m/z is for the deprotonated molecule [M-H]⁻ in negative ion mode.
Below is a diagram illustrating the fragmentation logic for differentiating 13-HODE and 9-HODE.
Issue 2: Inconsistent and low signal intensity, suggesting matrix effects.
Q: My signal for this compound is variable and lower than expected. How can I mitigate matrix effects?
A: Matrix effects, particularly ion suppression, are a common problem in the analysis of lipids in complex biological matrices.[6]
-
Solution 1: Optimize Sample Preparation. The goal is to remove interfering matrix components, such as phospholipids, while efficiently extracting your analyte.
-
Liquid-Liquid Extraction (LLE): LLE is a common method to extract lipids. Using a non-polar solvent like hexane can effectively extract 13-HODE while leaving more polar interfering substances in the aqueous layer.[2][6]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE. Various sorbents can be used to selectively retain the analyte while matrix components are washed away.
-
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard. A stable isotope-labeled internal standard, such as 13-HODE-d4, is the most effective way to compensate for matrix effects.[8] This standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during data analysis.
-
Solution 3: Improve Chromatographic Separation. Modifying your LC gradient can help to separate this compound from co-eluting matrix components that may be causing ion suppression.
Below is a workflow for mitigating matrix effects.
Table 2: Example of Ion Suppression of this compound in Human Plasma
| Sample Type | Analyte Peak Area | Internal Standard Peak Area | Analyte/IS Ratio | Ion Suppression (%) |
| Neat Standard | 1,200,000 | 1,150,000 | 1.04 | 0 |
| Plasma Extract | 650,000 | 630,000 | 1.03 | 46 |
This table illustrates a hypothetical scenario where the absolute signal is suppressed by 46%, but the use of an internal standard allows for an accurate analyte/IS ratio.
Experimental Protocols
Protocol 1: Extraction and Methylation of 13-HODE from Plasma for GC-MS Analysis
This protocol is a composite of standard methods for fatty acid analysis.
-
Sample Preparation and Lipid Extraction:
-
To 100 µL of plasma, add a known amount of a suitable internal standard (e.g., heptadecanoic acid for total fatty acid profiling).
-
Add 1 mL of a chloroform:methanol (2:1, v/v) mixture (Folch method).[9]
-
Vortex vigorously for 2 minutes and centrifuge at 2000 x g for 5 minutes to separate the layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Base-Catalyzed Transesterification (Methylation):
-
To the dried lipid extract, add 50 µL of tert-butyl methyl ether (MTBE) and vortex to dissolve.
-
Add 100 µL of 2 M sodium methoxide in methanol.[9]
-
Shake vigorously for 3 minutes at room temperature.
-
Quench the reaction by adding 150 µL of hexane and 100 µL of 2 M hydrochloric acid.
-
Vortex and centrifuge to separate the layers.
-
Carefully collect the upper hexane layer containing the fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Inject 1 µL of the hexane extract onto the GC-MS system.
-
Use a suitable capillary column (e.g., DB-FastFAME) for FAME separation.[10]
-
Employ a temperature gradient to separate the FAMEs.[11]
-
Use Selected Ion Monitoring (SIM) mode for sensitive and specific detection of the target ions for this compound.[10][11]
-
Protocol 2: LC-MS/MS Analysis of 13-HODE from Plasma
This protocol is adapted from established methods for oxidized fatty acid analysis.[2][8]
-
Sample Preparation and Extraction:
-
To 200 µL of plasma, add 10 µL of an internal standard mixture containing 13-HODE-d4.
-
Add 1.0 mL of a solution of 10% v/v acetic acid in water/2-propanol/hexane (2/20/30, v/v/v).
-
Vortex briefly, then add 2.0 mL of hexane.
-
Vortex for 3 minutes and centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper hexane layer to a clean tube.
-
Repeat the hexane extraction and combine the extracts.
-
Evaporate the hexane extract to dryness under a stream of nitrogen.
-
Reconstitute the sample in 100 µL of 85% methanol in water.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use a gradient elution with mobile phases of water with 0.2% acetic acid (A) and methanol with 0.2% acetic acid (B).
-
Analyze the eluent using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI) mode.
-
Monitor the MRM transitions for 13-HODE and its internal standard as detailed in Table 1.
-
Signaling Pathways
13-HODE and its isomer 9-HODE are known to be involved in distinct signaling pathways.
-
13-HODE and PPARγ Signaling: 13(S)-HODE is a ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[6][12] Activation of PPARγ by 13-HODE can lead to the regulation of genes involved in lipid metabolism and inflammation.[13]
-
9-HODE and GPR132 Signaling: In contrast, 9-HODE is a ligand for the G protein-coupled receptor 132 (GPR132), also known as G2A.[4][14] 13-HODE is not a potent ligand for this receptor.[4] This pathway is often associated with pro-inflammatory responses.[13]
References
- 1. lipidmaps.org [lipidmaps.org]
- 2. mdpi.com [mdpi.com]
- 3. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ntnuopen.ntnu.no [ntnuopen.ntnu.no]
- 10. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 13-HODE Methyl Ester in Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 13-HODE methyl ester in cell-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
1. What is the recommended starting concentration range for this compound in cell assays?
The optimal concentration of this compound is highly cell-type and assay-dependent. Based on published studies, a common starting range is between 1 µM and 100 µM.[1][2][3][4] For instance, in studies with MCF-7 and MDA-MB-231 breast cancer cells, concentrations from 5 µM to 100 µM were used to evaluate effects on cell viability.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Troubleshooting:
-
No observable effect: If you do not see any effect at lower concentrations, gradually increase the concentration. Ensure that the compound is properly dissolved and that the vehicle control is not interfering with the assay.
-
High cell death: If you observe excessive cell death even at low concentrations, it could be due to solvent toxicity or the compound's potent cytotoxic effects on your specific cell line. Reduce the final solvent concentration and lower the starting concentration of this compound.
2. How should I prepare a stock solution of this compound?
This compound is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol at concentrations up to 50 mg/mL.[2][3][5] It is less soluble in aqueous buffers like PBS (pH 7.2), with a solubility of about 1 mg/mL.[2][3][5]
Recommended Stock Solution Preparation:
-
Choose an appropriate solvent (e.g., DMSO or ethanol).
-
Prepare a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[5]
Troubleshooting:
-
Precipitation in media: When diluting the stock solution into your cell culture media, you may observe precipitation. To avoid this, ensure the final solvent concentration in the media is low (typically ≤ 0.5%). Pre-warming the media and gently vortexing the diluted solution can also help.
-
Inconsistent results: This may be due to the degradation of the stock solution. Avoid repeated freeze-thaw cycles by preparing aliquots.
3. What is the appropriate vehicle control to use in my experiments?
The vehicle control should be the solvent used to dissolve the this compound, diluted to the same final concentration in the cell culture medium as in the experimental conditions. For example, if you are using a 0.1% final concentration of DMSO in your treated wells, your vehicle control wells should also contain 0.1% DMSO. It has been shown that ethanol at concentrations equivalent to those used for 13(S)-HODE treatment had no effect on the viability of MCF-7 and MDA-MB-231 cells.[1]
Troubleshooting:
-
Vehicle control shows cytotoxicity: Some cell lines are sensitive to solvents like DMSO. If you observe significant cell death or altered morphology in your vehicle control, you may need to reduce the final solvent concentration or test an alternative solvent.
-
Vehicle control shows unexpected biological activity: Ensure the solvent is of high purity (cell culture grade) to avoid contaminants that might affect the cells.
4. How does 13-HODE exert its effects on cells?
13-HODE is a metabolite of linoleic acid and is known to be involved in various cellular signaling pathways.[6] It can act as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), influencing gene expression related to lipid metabolism and inflammation.[6][7][8] Recent studies also suggest that 13-S-HODE can directly bind to and inhibit the mTOR protein complex, thereby suppressing cancer cell growth.[9] Depending on the cell type and context, 13-HODE can have dual roles, either promoting or inhibiting cell proliferation and apoptosis.[1][6]
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| Effective Concentration Range | 5 - 100 µM | MCF-7, MDA-MB-231 | [1] |
| IC50 Value (48 hours) | 76.3 µM | MCF-7 | [1] |
| 80.23 µM | MDA-MB-231 | [1] | |
| Solubility in Organic Solvents | 50 mg/mL | N/A | [2][3][5] |
| (DMF, DMSO, Ethanol) | |||
| Solubility in PBS (pH 7.2) | 1 mg/mL | N/A | [2][3][5] |
| Storage Temperature | -20°C or -80°C | N/A | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on breast cancer cell lines.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control.
Visualizations
Caption: Experimental workflow for determining the effect of this compound on cell viability.
Caption: Simplified signaling pathways of this compound.
Caption: Troubleshooting flowchart for common issues in this compound experiments.
References
- 1. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. 13(S)-HODE methyl ester | CAS 109837-85-6 | Cayman Chemical | Biomol.com [biomol.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 7. 9-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 8. Differential cell growth/apoptosis behavior of 13-hydroxyoctadecadienoic acid enantiomers in a colorectal cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
Technical Support Center: Stereospecific Synthesis of 13-HODE Methyl Ester
Welcome to the technical support center for the stereospecific synthesis of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this important lipid mediator.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield for the stereospecific synthesis of 13(S)-HODE methyl ester is consistently low. What are the potential causes and solutions?
A1: Low yields in the synthesis of 13(S)-HODE methyl ester can arise from several factors, particularly in chemoenzymatic methods. Here are some common causes and troubleshooting steps:
-
Enzyme Inactivation: The lipoxygenase enzyme used for the stereospecific oxidation of linoleic acid is sensitive to reaction conditions.
-
Solution: Ensure the pH of the reaction buffer is optimal for the specific lipoxygenase used (typically around pH 9 for soybean lipoxygenase). Avoid high concentrations of organic solvents that can denature the enzyme. The addition of a co-solvent like DMSO may improve substrate solubility and yield, but excessive amounts can inhibit the enzyme.
-
-
Incomplete Reduction of Hydroperoxide Intermediate: The initial product of the lipoxygenase reaction is a hydroperoxide (13(S)-HPODE), which must be reduced to the corresponding alcohol (13(S)-HODE).
-
Solution: Use a sufficient excess of a mild reducing agent like stannous chloride (SnCl₂) or sodium borohydride (NaBH₄). Ensure the reduction is carried out to completion by monitoring the reaction with thin-layer chromatography (TLC).
-
-
Substrate Purity: The purity of the starting linoleic acid is crucial.
-
Solution: Use high-purity linoleic acid to avoid side reactions and enzyme inhibition.
-
-
Product Degradation: 13-HODE is susceptible to oxidation and degradation, especially if not handled properly.
-
Solution: Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation. Store the final product at low temperatures (-20°C or -80°C) in an appropriate solvent, such as ethanol.[1]
-
Q2: I am observing the presence of the 13(R)-HODE enantiomer in my 13(S)-HODE methyl ester synthesis. How can I improve the stereospecificity?
A2: The presence of the undesired 13(R)-HODE enantiomer indicates a loss of stereocontrol during the synthesis.
-
Non-Enzymatic Oxidation: Free radical-mediated oxidation of linoleic acid can occur alongside the enzymatic reaction, leading to a racemic mixture of 13-HODE.[2]
-
Solution: Minimize exposure to oxygen and light during the reaction. The use of antioxidants in the reaction mixture can sometimes help, but their compatibility with the enzyme must be verified.
-
-
Choice of Synthesis Method: Some chemical synthesis routes may not be fully stereospecific.
-
Solution: For high stereospecificity, chemoenzymatic synthesis using 15-lipoxygenase is recommended as it almost exclusively produces the 13(S)-hydroperoxy intermediate.[2] Subsequent reduction to the alcohol generally preserves the stereochemistry.
-
-
Purification: If a mixture of enantiomers is unavoidable, purification is necessary.
-
Solution: Utilize chiral high-performance liquid chromatography (HPLC) to separate the 13(S)-HODE and 13(R)-HODE enantiomers.
-
Q3: What is the best method for purifying stereospecific 13-HODE methyl ester?
A3: The purification of this compound, especially the separation of stereoisomers, requires specialized chromatographic techniques.
-
Chiral HPLC: This is the most effective method for separating the 13(S) and 13(R) enantiomers.
-
Normal-Phase HPLC: This can be used to separate 13-HODE from other lipids and reaction byproducts but will not separate enantiomers.
-
Solid-Phase Extraction (SPE): SPE can be used for initial sample cleanup and concentration prior to HPLC.
Q4: How can I confirm the stereochemical purity of my synthesized this compound?
A4: Confirmation of stereochemical purity is essential.
-
Chiral HPLC Analysis: As mentioned above, chiral HPLC is the primary method for determining the enantiomeric excess (e.e.) of your product. By comparing the peak areas of the two enantiomers, the ratio of 13(S)-HODE to 13(R)-HODE can be accurately quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While GC-MS is excellent for structural confirmation and quantification, it typically does not separate enantiomers without prior derivatization with a chiral reagent.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excess for different methods of synthesizing stereospecific 13-HODE.
| Synthesis Method | Key Reagents | Typical Yield | Enantiomeric Excess (e.e.) | Reference |
| Chemoenzymatic Synthesis | Soybean Lipoxygenase, Linoleic Acid, SnCl₂ | 40-60% | >98% (S) | [5] |
| Asymmetric Chemical Synthesis | Palladium (II) catalyst, chiral auxiliaries | Varies | High (specifics depend on the detailed protocol) | [6] |
| Free Radical Oxidation | Fenton Reagent (Fe²⁺/EDTA/H₂O₂) | ~40% (13-oxo-ODE) | Racemic | [7] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of 13(S)-HODE Methyl Ester
This protocol involves the stereospecific oxygenation of linoleic acid using soybean lipoxygenase, followed by reduction of the hydroperoxide intermediate and esterification.
Materials:
-
Linoleic Acid
-
Soybean Lipoxygenase (Type I-B)
-
Borate Buffer (0.2 M, pH 9.0)
-
Stannous Chloride (SnCl₂)
-
Methanol
-
Diethyl Ether
-
Diazomethane (or alternative methylating agent like trimethylsilyldiazomethane)
-
Silica Gel for column chromatography
Procedure:
-
Enzymatic Oxidation:
-
Prepare a solution of linoleic acid in ethanol.
-
Add the linoleic acid solution to the borate buffer with vigorous stirring to form an emulsion.
-
Add the soybean lipoxygenase solution and incubate at room temperature with gentle stirring, while bubbling oxygen through the solution.
-
Monitor the reaction progress by UV spectroscopy (hydroperoxide formation at 234 nm).
-
-
Reduction of 13(S)-HPODE:
-
Once the reaction is complete, acidify the solution to pH 3 with HCl.
-
Extract the hydroperoxide (13(S)-HPODE) with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Dissolve the crude 13(S)-HPODE in methanol and add a solution of SnCl₂ in methanol.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
-
Esterification:
-
After reduction, evaporate the methanol.
-
Dissolve the resulting 13(S)-HODE in diethyl ether.
-
Caution: Diazomethane is toxic and explosive. Use appropriate safety precautions. Add a freshly prepared ethereal solution of diazomethane dropwise until a persistent yellow color is observed.
-
Quench the excess diazomethane by adding a few drops of acetic acid.
-
Evaporate the solvent.
-
-
Purification:
-
Purify the crude 13(S)-HODE methyl ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
-
Confirm the purity and identity of the product by GC-MS and NMR.
-
Determine the enantiomeric excess by chiral HPLC.
-
Protocol 2: Chiral HPLC Separation of this compound Enantiomers
This protocol is for the analytical or semi-preparative separation of 13(S)-HODE and 13(R)-HODE methyl esters.
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak AD-H or similar)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Sample of this compound mixture
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of hexane:isopropanol (e.g., 99:1 v/v). The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase at a suitable concentration (e.g., 1 mg/mL).
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Monitor the elution profile at 235 nm.
-
The two enantiomers will elute at different retention times.
-
-
Quantification: Integrate the peak areas of the two enantiomers to determine the enantiomeric ratio and calculate the enantiomeric excess (e.e.).
Visualizations
Experimental Workflow for Chemoenzymatic Synthesis
Caption: Workflow for the chemoenzymatic synthesis of 13(S)-HODE methyl ester.
Signaling Pathway of 13(S)-HODE via PPARγ
Caption: Activation of the PPARγ signaling pathway by 13(S)-HODE.
References
- 1. glpbio.com [glpbio.com]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gsartor.org [gsartor.org]
- 6. researchgate.net [researchgate.net]
- 7. Free radical oxidation of coriolic acid (13-(S)-hydroxy-9Z,11E-octadecadienoic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: 13-HODE Methyl Ester vs. 13-HODE Free Acid in Cellular Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 13-hydroxyoctadecadienoic acid (13-HODE) in its free acid form and as a methyl ester. We will delve into their respective roles in key signaling pathways, supported by experimental data and detailed protocols for further investigation.
Introduction: Key Differences and Biological Relevance
13-Hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid metabolite of linoleic acid produced via the 15-lipoxygenase (15-LOX) pathway.[1] It plays a significant role in various physiological and pathological processes, including inflammation, cancer metastasis, and atherosclerosis.[1][2] 13-HODE exists primarily as a free carboxylic acid in biological systems. However, for experimental and analytical purposes, it is often used in its methyl ester form. The key distinction lies in their chemical properties:
-
13-HODE Free Acid: The biologically active form, possessing a free carboxyl group that can interact with target proteins.
-
13-HODE Methyl Ester: A more lipophilic and neutral derivative of the free acid, where the carboxylic acid is esterified with a methyl group.[3][4] This modification enhances its ability to cross cell membranes but may necessitate intracellular hydrolysis to the free acid to exert its biological effects.
This guide will explore the functional consequences of this chemical difference, focusing on two primary signaling pathways: Peroxisome Proliferator-Activated Receptor (PPAR) activation and mechanistic Target of Rapamycin (mTOR) inhibition.
Comparative Analysis of Biological Activity
While direct comparative studies quantifying the potency of 13-HODE free acid versus its methyl ester are limited, we can infer their relative activities based on their chemical nature and existing research on the active form (free acid).
Table 1: Summary of Biological Activities and Properties
| Feature | 13-HODE Free Acid | This compound | Citation(s) |
| Primary Role | Biologically active signaling molecule | More lipophilic, often used as an analytical standard | [3][4] |
| PPARγ Activation | Direct agonist | Likely requires intracellular hydrolysis to the free acid to become active. | [1] |
| mTOR Inhibition | Direct inhibitor of mTOR kinase activity | Likely requires intracellular hydrolysis to the free acid to become active. | [5][6] |
| Cellular Uptake | Facilitated transport and passive diffusion | Enhanced passive diffusion due to increased lipophilicity. | [7][8] |
| Anti-metastatic Activity | Inhibits tumor cell adhesion to endothelium | Presumed to be active after conversion to the free acid. | [2][3] |
Signaling Pathways and Mechanisms of Action
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation
13(S)-HODE is a known endogenous ligand for PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, inflammation, and glucose metabolism.[1] Activation of PPARγ by 13-HODE leads to the transcriptional regulation of target genes.
Mechanistic Target of Rapamycin (mTOR) Inhibition
Recent studies have identified 13-S-HODE as a direct inhibitor of mTOR kinase activity.[5][6] By binding to the ATP-binding domain of mTOR, 13-S-HODE can suppress cancer cell growth.
Experimental Protocols
PPARγ Reporter Gene Assay
This assay measures the ability of a compound to activate PPARγ, leading to the expression of a reporter gene (e.g., luciferase).
Protocol:
-
Cell Culture: Plate cells (e.g., HEK293T or HepG2) containing a PPARγ expression vector and a PPRE-driven luciferase reporter vector in a 96-well plate.[9][10]
-
Compound Preparation: Prepare stock solutions of 13-HODE free acid and this compound in a suitable solvent (e.g., DMSO or ethanol). Prepare serial dilutions to obtain the desired final concentrations.
-
Treatment: Add the different concentrations of 13-HODE free acid and this compound to the cells. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.
-
Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration.
In Vitro mTOR Kinase Assay
This assay directly measures the kinase activity of mTOR in the presence of an inhibitor.
Protocol:
-
Immunoprecipitation of mTOR: Lyse cells (e.g., HEK293T) and immunoprecipitate mTORC1 or mTORC2 using specific antibodies (e.g., anti-Raptor or anti-Rictor).
-
Kinase Reaction: Resuspend the immunoprecipitated mTOR complex in a kinase buffer containing a substrate (e.g., recombinant S6K1 for mTORC1) and ATP.
-
Inhibitor Addition: Add varying concentrations of 13-HODE free acid or this compound to the kinase reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection of Phosphorylation: Stop the reaction and detect the phosphorylation of the substrate using methods such as Western blotting with a phospho-specific antibody or by measuring the incorporation of radiolabeled ATP.[11]
-
Data Analysis: Quantify the level of substrate phosphorylation and calculate the IC50 value for each compound.
Tumor Cell Adhesion Assay
This assay evaluates the ability of a compound to inhibit the adhesion of tumor cells to an endothelial cell monolayer.
Protocol:
-
Endothelial Cell Monolayer: Culture endothelial cells (e.g., HUVECs) to confluence in a 96-well plate.
-
Tumor Cell Labeling: Label tumor cells (e.g., breast or colon cancer cell lines) with a fluorescent dye (e.g., Calcein-AM).
-
Treatment: Pre-treat the endothelial cell monolayer and/or the tumor cells with various concentrations of 13-HODE free acid or this compound for a specified time.
-
Co-culture: Add the labeled tumor cells to the endothelial cell monolayer and incubate for a short period (e.g., 30-60 minutes) to allow for adhesion.
-
Washing: Gently wash the wells to remove non-adherent tumor cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of adherent cells for each treatment condition relative to the untreated control.
Conclusion
Both 13-HODE free acid and its methyl ester are valuable tools for studying lipid signaling. The free acid is the endogenously active form, directly interacting with cellular targets like PPARγ and mTOR. The methyl ester, with its enhanced lipophilicity, may offer advantages in terms of cellular uptake but likely requires intracellular conversion to the free acid to exert its biological effects. The choice between the two will depend on the specific experimental goals. For direct in vitro assays with purified proteins, the free acid is the logical choice. For cell-based assays, the methyl ester may be a suitable alternative, though it is crucial to consider the potential for and rate of its intracellular hydrolysis. Further direct comparative studies are warranted to fully elucidate the quantitative differences in their biological activities.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. The importance of linoleic acid metabolites in cancer metastasis and in the synthesis and actions of 13-HODE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Cellular Fatty Acid Uptake: A Pathway Under Construction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of cellular uptake of long chain free fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PPARα (Peroxisome Proliferator-activated Receptor α) Activation Reduces Hepatic CEACAM1 Protein Expression to Regulate Fatty Acid Oxidation during Fasting-refeeding Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A recombinant PPRE-driven luciferase bioassay for identification of potential PPAR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovering new mTOR inhibitors for cancer treatment through virtual screening methods and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Effects of 13(S)-HODE and 13(R)-HODE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects of 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) and its enantiomer, 13(R)-HODE, with a focus on their differential impact on key cellular processes implicated in cancer and inflammation. While much of the existing research has focused on the free acid forms, this guide will also address the properties of their methyl ester derivatives, which are often utilized in experimental settings.
Opposing Roles in Cancer Cell Proliferation and Apoptosis
A significant body of evidence highlights the contrasting effects of 13(S)-HODE and 13(R)-HODE on the growth and survival of cancer cells. Studies on non-differentiated Caco-2 human colorectal cancer cells have demonstrated that these enantiomers elicit opposing biological responses.[1]
13(S)-HODE has been shown to decrease cell growth and DNA synthesis.[1] This anti-proliferative effect is linked to the induction of apoptosis. The pro-apoptotic activity of 13(S)-HODE is mediated, at least in part, through its interaction with the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The use of a specific PPARγ antagonist has been shown to reduce the apoptotic effects of 13(S)-HODE, confirming the involvement of this nuclear receptor.[1]
In stark contrast, 13(R)-HODE promotes the growth and DNA synthesis of Caco-2 cells, particularly in the absence of fetal bovine serum.[1] The proliferative effect of 13(R)-HODE is not mediated by PPARγ. Instead, it involves the activation of BLT receptors, which in turn stimulates the ERK and CREB signaling pathways and leads to the synthesis of prostaglandin E2 (PGE2) through the cyclooxygenase (COX) pathway.[1]
These findings underscore the critical importance of stereochemistry in determining the biological function of HODE molecules and suggest that the balance between the (S) and (R) enantiomers could be a crucial factor in regulating intestinal epithelium homeostasis.[1]
Differential Receptor Interactions: PPARγ and GPR132
The distinct biological activities of 13(S)-HODE and 13(R)-HODE can be attributed to their differential interactions with specific cellular receptors.
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ): 13(S)-HODE is a known ligand and activator of PPARγ, a nuclear receptor that plays a key role in adipogenesis, inflammation, and cancer.[1] In contrast, 13(R)-HODE does not appear to be a significant ligand for PPARγ.[1] This differential activation of PPARγ is a cornerstone of their opposing effects on cancer cell fate.
G Protein-Coupled Receptor 132 (GPR132): The interaction of 13-HODEs with GPR132, also known as G2A, is more complex and appears to be less potent compared to other oxidized linoleic acid metabolites like 9-HODE. While some studies suggest that 13-HODE can activate GPR132, it does so to a much lesser extent than 9-HODE. This suggests that GPR132 is not the primary receptor mediating the major biological effects of 13-HODEs.
The Role of Methyl Esterification
13(S)-HODE methyl ester and 13(R)-HODE methyl ester are the esterified forms of the corresponding free acids. In experimental contexts, these methyl esters are often used as more lipophilic, cell-permeable analogs of the free acids, or as analytical standards.[2][3] It is generally presumed that once inside the cell, these esters are hydrolyzed by intracellular esterases to release the biologically active free acid. Therefore, the biological effects of the methyl esters are expected to mirror those of their parent compounds. However, it is important to note that direct comparative studies on the biological activities of 13(S)-HODE methyl ester versus 13(R)-HODE methyl ester are limited.
Data Summary
| Feature | 13(S)-HODE | 13(R)-HODE Methyl Ester (inferred) |
| Effect on Cancer Cell Growth | Decreases proliferation[1] | Increases proliferation[1] |
| Effect on Cancer Cell Apoptosis | Induces apoptosis[1] | No significant effect on apoptosis |
| Primary Receptor | PPARγ[1] | BLT receptors[1] |
| Signaling Pathway | PPARγ activation[1] | ERK/CREB activation, PGE2 synthesis[1] |
| GPR132 Activation | Weak agonist | Likely a weak agonist |
Signaling Pathways
Below are diagrams illustrating the distinct signaling pathways activated by 13(S)-HODE and 13(R)-HODE.
Caption: 13(S)-HODE pro-apoptotic signaling pathway.
References
A Comparative Analysis of 9-HODE and 13-HODE as PPARγ Ligands for Research and Drug Development
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipid metabolites and nuclear receptors is paramount. This guide provides an objective comparison of two prominent hydroxyoctadecadienoic acid (HODE) isomers, 9-HODE and 13-HODE, as ligands for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a crucial nuclear receptor that governs the expression of a suite of genes involved in adipogenesis, lipid metabolism, and inflammation. Its role as a therapeutic target for type 2 diabetes is well-established, with synthetic agonists like thiazolidinediones (TZDs) having been used clinically. However, the search for endogenous and novel synthetic ligands with improved therapeutic profiles continues. Among the candidates are oxidized metabolites of linoleic acid, including 9-HODE and 13-HODE. This guide synthesizes available experimental data to compare their efficacy as PPARγ ligands.
Quantitative Comparison of PPARγ Activation
The primary measure of a ligand's efficacy is its ability to activate its target receptor. Luciferase reporter assays are a standard method for quantifying this activation. In these assays, cells are engineered to express a luciferase gene under the control of a PPARγ-responsive promoter. The amount of light produced by the luciferase enzyme is directly proportional to the level of PPARγ activation by a given ligand.
While direct comparative studies on 9-HODE methyl ester and 13-HODE methyl ester are limited, research on their corresponding free acids provides valuable insights. A comprehensive study demonstrated that while both 9-HODE and 13-HODE isomers can bind to the PPARγ ligand-binding domain (LBD), they exhibit distinct transcriptional activities. Notably, 13-HODE isomers generally show significant PPARγ-mediated transcriptional activation, whereas 9-HODE isomers display weaker activity.[1] In fact, some studies suggest that certain 9-HODE isomers may even reduce PPARγ transcriptional activity.[1]
| Ligand | Relative PPARγ Activation (Luciferase Assay) | Target Gene Expression (e.g., FABP4) | Binding Affinity (Docking/NMR) |
| 9-HODE | Lower activity compared to 13-HODE; some isomers may decrease activity.[1] | Can induce expression, but may be less potent than 13-HODE.[2] | Docking simulations suggest similar binding scores to 13-HODE, but NMR indicates potential differences in binding geometry.[1] |
| 13-HODE | Significantly increases PPARγ-mediated transcriptional activity.[1] | Potent inducer of PPARγ target genes. | Both docking and structural studies confirm binding to the PPARγ LBD.[1][3] |
Disclaimer: The data presented above is for the free acid forms (9-HODE and 13-HODE). The esterification to their methyl ester forms could potentially alter their binding affinity and activation potential. Further experimental validation with the specific methyl esters is recommended.
Experimental Methodologies
To facilitate the replication and validation of these findings, detailed protocols for key experiments are provided below.
PPARγ Luciferase Reporter Assay
This assay quantifies the ability of a compound to activate PPARγ and induce the expression of a reporter gene (luciferase).
Principle: A cell line (e.g., HEK293T or HepG2) is co-transfected with two plasmids: one expressing the PPARγ receptor and another containing a luciferase gene downstream of a PPAR response element (PPRE). When a ligand activates PPARγ, the receptor binds to the PPRE and drives the transcription of the luciferase gene. The resulting luminescence is measured and is proportional to the level of PPARγ activation.
Detailed Protocol:
-
Cell Culture: Maintain HEK293T cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Transfection: Seed cells in a 96-well plate. Transfect cells with a PPARγ expression vector and a PPRE-luciferase reporter vector using a suitable transfection reagent. A Renilla luciferase vector is often co-transfected as an internal control for transfection efficiency.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds (9-HODE methyl ester or this compound) at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Rosiglitazone).
-
Incubation: Incubate the cells for another 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold activation relative to the vehicle control.
Competitive Ligand Binding Assay
This assay determines the ability of a test compound to displace a known fluorescently labeled ligand from the PPARγ ligand-binding domain (LBD).
Principle: A fluorescently labeled PPARγ ligand (probe) is incubated with the purified PPARγ LBD. In the bound state, the probe's fluorescence polarization is high. When an unlabeled test compound (9-HODE or this compound) competes with the probe for binding to the LBD, it displaces the probe, leading to a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of the purified recombinant PPARγ LBD, a fluorescently labeled PPARγ ligand (e.g., a derivative of a known agonist), and the test compounds at various concentrations.
-
Incubation: In a microplate, combine the PPARγ LBD, the fluorescent probe, and the test compound or a known unlabeled ligand (positive control). Incubate at room temperature to allow the binding to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization of each well using a plate reader equipped with the appropriate filters.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the test compound concentration. Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the fluorescent probe.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the PPARγ signaling pathway and the experimental workflow of a luciferase reporter assay.
References
- 1. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 9-HODE and 9-HOTrE Alter Mitochondrial Metabolism, Increase Triglycerides, and Perturb Fatty Acid Uptake and Synthesis Associated Gene Expression in HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the Cell Signaling Roles of 13-oxo-ODE and 13-HODE Methyl Ester
In the intricate landscape of cellular signaling, lipid mediators play a pivotal role in regulating a myriad of physiological and pathological processes. Among these, oxidized derivatives of linoleic acid, such as 13-oxo-octadecadienoic acid (13-oxo-ODE) and 13-hydroxyoctadecadienoic acid (13-HODE), have emerged as significant signaling molecules. This guide provides a comparative analysis of 13-oxo-ODE and its precursor, 13-HODE, focusing on their roles in cell signaling. While this guide specifies 13-HODE methyl ester, it is important to note that the methyl ester form is primarily utilized as a more lipophilic, neutral analytical standard for 13-HODE. It is presumed that in a cellular context, the methyl ester is hydrolyzed to the biologically active carboxylic acid, 13-HODE.
Overview of 13-oxo-ODE and 13-HODE
13-HODE is a product of linoleic acid metabolism by 15-lipoxygenase (15-LOX).[1][2] It can be further oxidized by 13-HODE dehydrogenase to form 13-oxo-ODE.[2][3] Both molecules are involved in a variety of cellular processes, including inflammation, cell proliferation, and differentiation. Their signaling functions are often mediated through the activation of peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate gene expression.[3][4][5]
Comparative Analysis of Signaling Pathways
The primary signaling pathway for both 13-oxo-ODE and 13-HODE involves the activation of PPARs. However, the specificity and potency of their effects can differ.
13-oxo-ODE:
-
PPARγ Activation: 13-oxo-ODE is a potent endogenous ligand for PPARγ.[3][4] This interaction has significant anti-inflammatory effects, as demonstrated by the reduction of pro-inflammatory cytokines like IL-8 in human colonic epithelial cells.[3][4] The activation of PPARγ by 13-oxo-ODE suggests its potential as a therapeutic target in inflammatory conditions such as inflammatory bowel disease (IBD).[3]
-
PPARα Activation: In addition to PPARγ, 13-oxo-ODE is a strong activator of PPARα.[5][6][7] This activity is associated with the regulation of lipid metabolism, including the reduction of plasma and hepatic triglycerides.[5][6] Studies have shown that 13-oxo-ODE can increase the expression of PPARα target genes involved in fatty acid oxidation.[5][8]
13-HODE:
-
PPAR Ligand: 13-HODE is also recognized as an endogenous ligand for PPARγ.[3] However, some studies suggest that its activation of PPARs may be less potent compared to 13-oxo-ODE. Different isomers of 13-HODE can have varying effects on PPARγ transcriptional activity, with some isomers acting as activators while others may have a down-regulatory effect.[9]
-
Other Signaling Roles: Beyond PPAR activation, 13-HODE has been shown to inhibit tumor cell adhesion to the endothelium and down-regulate the expression of the IRGpIIb/IIIa receptor.[1][10][11] It is also involved in modulating the expression of endothelial cell adhesion molecules.[12] Recent research has also implicated 13-S-HODE in the suppression of cancer cell growth through the inhibition of the mTOR signaling pathway.[13]
Signaling Pathway Diagram
Figure 1: Simplified signaling pathways of 13-oxo-ODE and 13-HODE.
Quantitative Data Summary
The following tables summarize the quantitative data available from experimental studies on the effects of 13-oxo-ODE and 13-HODE.
Table 1: PPAR Activation
| Compound | Receptor | Assay Type | Cell Line | Concentration | Fold Activation (vs. Control) | Reference |
| 13-oxo-ODE | PPARα | Luciferase Reporter Assay | CV1 | 10 µM | ~35-fold | [5][14] |
| 13-oxo-ODE | PPARγ | Not specified | Colonic Epithelial Cells | Not specified | Moderate activation at 0.6 µM | [4] |
| 13-HODE | PPARγ | Luciferase Reporter Assay | 3T3-L1 | Not specified | Varies by isomer | [9] |
Table 2: Effects on Gene Expression and Cellular Processes
| Compound | Target Gene/Process | Cell Line/Model | Concentration | Effect | Reference |
| 13-oxo-ODE | IL-8 Secretion | Intestinal Epithelial Cells | Not specified | More pronounced decrease than troglitazone and 13-HODE | [3] |
| 13-oxo-ODE | PPARα target genes (e.g., CPT1a, AOX) | Mouse Primary Hepatocytes | Not specified | Increased mRNA expression | [5][8] |
| 13(S)-HODE | Tumor Cell Adhesion | Endothelial Cells | ~1 µM | Inhibition | [1][10][11] |
| 13(S)-HODE | mTOR Signaling | Cancer Cells | Not specified | Reduction | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study the signaling of 13-oxo-ODE and 13-HODE.
Luciferase Reporter Assay for PPAR Activation
This assay is commonly used to quantify the activation of nuclear receptors like PPARα and PPARγ.
Figure 2: Workflow for a PPAR Luciferase Reporter Assay.
Detailed Steps:
-
Cell Culture and Transfection: CV-1 cells are cultured in appropriate media. Cells are then co-transfected with an expression vector for a GAL4-PPARα/γ chimeric protein, a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence, and an internal control plasmid (e.g., expressing Renilla luciferase).[14]
-
Treatment: After a 24-hour incubation period to allow for protein expression, the cells are treated with various concentrations of the test compounds (13-oxo-ODE, this compound) or known agonists for 24 hours.[14]
-
Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer and a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency.[14]
High-Performance Liquid Chromatography (HPLC) for Metabolite Identification
HPLC is used to separate, identify, and quantify 13-oxo-ODE and 13-HODE in biological samples.
Methodology:
-
Sample Preparation: Biological samples (e.g., cell homogenates, plasma) are subjected to lipid extraction, often using a method like the Bligh-Dyer extraction.
-
Chromatographic Separation: The lipid extract is injected into a reversed-phase HPLC system (e.g., RP-18 column). A gradient of solvents (e.g., methanol, water, and acetic acid) is used to separate the different lipid species based on their polarity.
-
Detection and Quantification: The eluting compounds are detected using a UV detector (as conjugated dienes in these molecules absorb UV light) or a mass spectrometer for more specific identification and quantification. The retention times of the peaks are compared to those of authentic standards of 13-oxo-ODE and 13-HODE.
Conclusion
Both 13-oxo-ODE and 13-HODE are important lipid mediators derived from linoleic acid with distinct and overlapping roles in cell signaling. 13-oxo-ODE appears to be a more potent activator of both PPARα and PPARγ, highlighting its significant role in regulating inflammation and lipid metabolism. 13-HODE, while also a PPAR ligand, exhibits a broader range of activities, including the modulation of cell adhesion and the inhibition of the mTOR pathway. The use of this compound in research is primarily as a stable and cell-permeable precursor to the active 13-HODE molecule. Further research is needed to fully elucidate the comparative potencies and specific downstream effects of these two important signaling molecules in various physiological and pathological contexts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 3. 13-Oxo-ODE is an endogenous ligand for PPARgamma in human colonic epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice | PLOS One [journals.plos.org]
- 6. Potent PPARα activator derived from tomato juice, 13-oxo-9,11-octadecadienoic acid, decreases plasma and hepatic triglyceride in obese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Potent PPARα Activator Derived from Tomato Juice, 13-oxo-9,11-Octadecadienoic Acid, Decreases Plasma and Hepatic Triglyceride in Obese Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glpbio.com [glpbio.com]
- 11. caymanchem.com [caymanchem.com]
- 12. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
Validating 13-HODE Methyl Ester ELISA Results with LC-MS/MS: A Comparative Guide
For researchers, scientists, and drug development professionals investigating lipid signaling pathways, accurate quantification of bioactive lipids like 13-hydroxyoctadecadienoic acid (13-HODE) is paramount. While Enzyme-Linked Immunosorbent Assays (ELISAs) offer a convenient and high-throughput method for detection, their inherent limitations in specificity can necessitate validation by a more rigorous technique. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the definitive identification and quantification of small molecules, including lipid mediators. This guide provides a comprehensive comparison of these two methodologies for the analysis of 13-HODE methyl ester, supported by detailed experimental protocols and performance data.
Performance Characteristics: ELISA vs. LC-MS/MS
The choice between ELISA and LC-MS/MS for 13-HODE quantification depends on the specific requirements of the study. While ELISA kits provide a rapid and cost-effective screening method, LC-MS/MS offers superior specificity and the ability to distinguish between structurally similar isomers.[1] A summary of the typical performance characteristics for each method is presented below.
| Feature | This compound ELISA | LC-MS/MS |
| Principle | Competitive immunoassay based on antigen-antibody recognition. | Physicochemical detection based on mass-to-charge ratio and fragmentation pattern. |
| Specificity | Can be prone to cross-reactivity with structurally similar molecules, such as other HODE isomers (e.g., 9-HODE) or related fatty acids.[2] | Highly specific, capable of distinguishing between isomers like 9-HODE and 13-HODE based on their unique fragmentation patterns.[1][3] |
| Sensitivity (LOD/LOQ) | Typically in the low ng/mL range.[4][5][6] | Can achieve high sensitivity, with limits of quantification (LOQ) in the low ng/mL to pg/mL range.[7] |
| Accuracy & Precision | Intra-assay CV% typically <10%; Inter-assay CV% <15%. Accuracy can be affected by matrix effects and cross-reactivity.[5] | High accuracy and precision with CV% often below 15%. Isotope dilution strategies minimize matrix effects.[7] |
| Throughput | High-throughput, suitable for screening large numbers of samples. | Lower throughput due to chromatographic separation times. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise Required | Relatively simple to perform with standard laboratory skills. | Requires specialized training and expertise in instrument operation and data analysis. |
The Biological Significance of 13-HODE
13-HODE is a bioactive lipid metabolite derived from the enzymatic or non-enzymatic oxidation of linoleic acid. It plays a crucial role in various physiological and pathological processes, including inflammation, cell proliferation, and cancer. 13-HODE is known to exert its effects through the activation of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation.
Experimental Protocols
This compound ELISA Protocol (Competitive Assay)
This protocol is a generalized procedure for a competitive ELISA and may need to be adapted based on the specific kit manufacturer's instructions.
-
Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, as instructed in the kit manual.
-
Standard and Sample Addition : Add a specific volume of the standards and samples to the appropriate wells of the microtiter plate pre-coated with a capture antibody.
-
Conjugate Addition : Add the 13-HODE-enzyme conjugate to each well. This conjugate will compete with the 13-HODE in the sample for binding to the capture antibody.
-
Antibody Addition : Add the primary antibody specific for 13-HODE to each well.
-
Incubation : Incubate the plate at room temperature for a specified period to allow for competitive binding.
-
Washing : Wash the plate several times with the provided wash buffer to remove any unbound reagents.
-
Substrate Addition : Add the enzyme substrate to each well. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Incubation : Incubate the plate at room temperature to allow for color development.
-
Stop Reaction : Add a stop solution to each well to terminate the enzymatic reaction.
-
Read Absorbance : Measure the absorbance of each well at the appropriate wavelength using a microplate reader. The intensity of the color is inversely proportional to the concentration of 13-HODE in the sample.
-
Data Analysis : Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the concentration of 13-HODE in the samples.
LC-MS/MS Protocol for 13-HODE Analysis
This protocol outlines a general procedure for the quantification of 13-HODE using LC-MS/MS. Specific parameters may vary depending on the instrumentation and sample matrix.
-
Sample Preparation (Liquid-Liquid Extraction) :
-
To a 1 mL sample (e.g., plasma, cell culture supernatant), add an internal standard (e.g., deuterated 13-HODE).
-
Add 2 volumes of a cold organic solvent (e.g., methanol or acetonitrile) to precipitate proteins.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding an immiscible organic solvent (e.g., hexane or ethyl acetate).
-
Vortex and centrifuge to separate the phases.
-
Collect the organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography (LC) :
-
Column : C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient : A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the analytes.
-
Flow Rate : 0.2-0.4 mL/min.
-
Injection Volume : 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS) :
-
Ionization Mode : Electrospray Ionization (ESI) in negative ion mode.
-
Scan Type : Multiple Reaction Monitoring (MRM).
-
MRM Transitions :
-
13-HODE : Precursor ion (m/z) 295.2 -> Product ion (m/z) 195.1.[1]
-
Internal Standard (d4-13-HODE) : Precursor ion (m/z) 299.2 -> Product ion (m/z) 198.1.
-
-
Instrument Parameters : Optimize parameters such as capillary voltage, cone voltage, and collision energy for maximum signal intensity.
-
-
Data Analysis :
-
Integrate the peak areas for the 13-HODE and internal standard MRM transitions.
-
Calculate the ratio of the 13-HODE peak area to the internal standard peak area.
-
Generate a standard curve by plotting the peak area ratios of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of 13-HODE in the samples.
-
Visualizing the Methodologies
To further clarify the procedural differences and the rationale for choosing one method over the other, the following diagrams illustrate the experimental workflow and the logical relationship between ELISA and LC-MS/MS.
References
- 1. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of lipids: a higher-throughput LC–MS/MS-based method and its comparison to ELISA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lipidmaps.org [lipidmaps.org]
- 4. biocompare.com [biocompare.com]
- 5. 13-HODE ELISA Kit (Colorimetric) (KA0317): Novus Biologicals [novusbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. mdpi.com [mdpi.com]
A Researcher's Guide to Antibody Specificity: Cross-Reactivity of Antibodies Targeting 13-HODE and its Derivatives
For researchers in cellular signaling, immunology, and drug development, the accurate detection of lipid mediators is paramount. 13-Hydroxyoctadecadienoic acid (13-HODE), a key metabolite of linoleic acid, and its methyl ester form are implicated in a variety of physiological and pathological processes, including inflammation and cancer. Immunoassays, such as ELISA, are powerful tools for quantifying these molecules, but their reliability hinges on the specificity of the antibodies used. This guide provides a comparative analysis of antibody cross-reactivity against 13-HODE, offering crucial data for selecting the right antibody and ensuring the validity of experimental results.
Understanding Antibody Specificity for HODE Isomers
The structural similarity among lipid mediators presents a significant challenge for antibody specificity. Even minor stereochemical differences, such as the R/S configuration of the hydroxyl group or the position of the double bonds, can be difficult for an antibody to distinguish. This can lead to cross-reactivity, where an antibody binds to molecules other than its intended target, resulting in inaccurate quantification and misleading biological interpretations.
A prime example of the desired specificity is demonstrated in a study that developed a monoclonal antibody (mAb 13H1) specifically against 13(R)-HODE. The cross-reactivity of this antibody was meticulously evaluated using a competitive ELISA.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity profile of the monoclonal antibody 13H1 against various related lipid mediators. The data is presented as the percentage of cross-reactivity relative to 13(R)-HODE, which is set at 100%.
| Compound | % Cross-Reactivity |
| 13(R)-HODE | 100% |
| 13(S)-HODE | No significant cross-reactivity |
| 9(R)-HODE | No significant cross-reactivity |
| 9(S)-HODE | No significant cross-reactivity |
| 13-oxo-ODE | No significant cross-reactivity |
| Linoleic Acid | No significant cross-reactivity |
Data sourced from a competitive ELISA analysis of monoclonal antibody 13H1[1]
This data clearly illustrates the high specificity of mAb 13H1 for the 13(R)-HODE isomer, with negligible binding to its stereoisomer 13(S)-HODE or the positional isomer 9-HODE. Furthermore, the antibody did not cross-react with the oxidized derivative 13-oxo-ODE or the precursor fatty acid, linoleic acid. While many commercially available ELISA kits for 13-HODE claim high specificity, they often lack such detailed, publicly available cross-reactivity data against a panel of related compounds[2]. Researchers should, therefore, exercise caution and, if possible, independently validate the specificity of their chosen antibody or kit.
Experimental Protocols
The gold standard for assessing antibody cross-reactivity is the competitive enzyme-linked immunosorbent assay (ELISA) . This method quantifies the ability of related compounds to compete with the target antigen for binding to the antibody.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A microtiter plate is coated with a conjugate of the target antigen (e.g., 13(R)-HODE conjugated to a carrier protein like BSA). The plate is then incubated to allow for binding and subsequently washed to remove any unbound conjugate.
-
Blocking: The remaining protein-binding sites on the plate are blocked using a solution of a non-specific protein, such as bovine serum albumin (BSA), to prevent non-specific binding of the antibody in subsequent steps. The plate is washed after this step.
-
Competition: A fixed concentration of the primary antibody (e.g., mAb 13H1) is pre-incubated with either the standard (the target antigen, 13(R)-HODE) at various concentrations or with the potential cross-reacting compounds at various concentrations.
-
Incubation: The antibody-antigen mixtures are then added to the coated and blocked microtiter plate wells. The plate is incubated, allowing the free antibody (not bound to the standard or the cross-reacting compound in the solution) to bind to the coated antigen.
-
Washing: The plate is washed to remove any unbound antibodies and antigen-antibody complexes.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) and specific for the primary antibody's species and isotype is added to the wells. The plate is incubated and then washed.
-
Substrate Addition: A chromogenic substrate for the enzyme is added to the wells. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the free antigen in the initial mixture.
-
Data Analysis: The percentage of cross-reactivity is calculated by comparing the concentration of the cross-reacting compound required to displace 50% of the bound labeled antigen with the concentration of the target antigen required for the same displacement.
Visualizing the Molecular Landscape
To provide a clearer understanding of the biological context and the experimental workflow, the following diagrams are provided.
13-HODE Signaling Pathway
13-HODE exerts its biological effects in part by acting as a ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression involved in lipid metabolism and inflammation[3][4].
References
- 1. Immunohistochemical Detection of 13(R)-hydroxyoctadecadienoic Acid in Atherosclerotic Plaques of Human Carotid Arteries Using a Novel Specific Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. mdpi.com [mdpi.com]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 13-HODE Methyl Ester and Other Oxidized Linoleic Acid Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 13-HODE methyl ester and other key oxidized linoleic acid metabolites (OLAMs), including 9-HODE, 13-oxo-ODE, and 9-oxo-ODE. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to Oxidized Linoleic Acid Metabolites (OLAMs)
Linoleic acid, an essential omega-6 fatty acid, is a major component of cellular membranes and lipoproteins. Its oxidation, either through enzymatic or non-enzymatic pathways, gives rise to a diverse group of bioactive lipids known as oxidized linoleic acid metabolites (OLAMs). These molecules, including hydroxyoctadecadienoic acids (HODEs) and oxo-octadecadienoic acids (oxo-ODEs), are implicated in a wide range of physiological and pathological processes, from inflammation and immune responses to cancer and cardiovascular disease. This guide focuses on comparing this compound, a more lipophilic and cell-permeable derivative of 13-HODE, to its related metabolites. While this compound is often used in experimental settings for its ease of delivery into cells, it is generally understood that its biological activity is exerted by the corresponding free acid, 13-HODE, following intracellular hydrolysis.
Comparative Biological Activity of OLAMs
The biological effects of OLAMs are primarily mediated through their interaction with specific cellular receptors, most notably Peroxisome Proliferator-Activated Receptors (PPARs) and the G-protein coupled receptor GPR132 (also known as G2A). The differential activation of these receptors by various OLAMs dictates their distinct cellular responses.
Peroxisome Proliferator-Activated Receptor (PPAR) Activation
PPARs are a family of nuclear receptors that function as ligand-activated transcription factors, playing crucial roles in lipid and glucose metabolism, inflammation, and cell differentiation. Both 9-HODE and 13-HODE have been identified as endogenous ligands for PPARγ.[1][2]
A comprehensive analysis of various HODE isomers revealed that 10-, 12-, and 13-HODEs significantly increase PPARγ-mediated transcriptional activity, whereas 9-HODEs show less activity.[3][4] Interestingly, the stereochemistry of the hydroxyl group and the geometry of the double bonds significantly influence their agonist activity.[3] For instance, the (S) enantiomer of 13-(Z,E)-HODE exhibits higher PPARγ agonist activity than the (R) form.[3] In contrast, 13-oxo-ODE has also been identified as a potent endogenous ligand for PPARγ in human colonic epithelial cells, with its anti-inflammatory effects being more pronounced than those of 13-HODE.[5] Another study found that 13-oxo-ODA induced stronger PPARα activation than 9-oxo-ODA.
Table 1: Comparison of PPARγ Agonist Activity of Oxidized Linoleic Acid Metabolites
| Compound | Receptor Subtype | Relative Agonist Activity (Compared to Control) | Cell Type | Concentration (μM) | Reference |
| 9-(Z,E)-HODE | PPARγ | ~1.5-fold | CV-1 | 27.0 | [3] |
| 13-(Z,E)-HODE | PPARγ | ~2.5-fold | CV-1 | 27.0 | [3] |
| 9-(E,E)-HODE | PPARγ | Decreased activity | 3T3-L1 | Not specified | [3] |
| 13-(E,E)-HODE | PPARγ | Increased activity | 3T3-L1 | Not specified | [3] |
| 13-oxo-ODE | PPARγ | Higher than 13-HODE | HT-29 | Not specified | [5] |
| 9-oxo-ODA | PPARα | Lower than 13-oxo-ODA | Not specified | Not specified | |
| 13-oxo-ODA | PPARα | Higher than 9-oxo-ODA | Not specified | Not specified |
Note: This table summarizes qualitative and semi-quantitative data from the cited literature. Direct quantitative comparisons of EC50 values were not consistently available across all metabolites.
G-protein Coupled Receptor 132 (GPR132/G2A) Activation
GPR132 is a receptor highly expressed in immune cells, such as macrophages, and is implicated in inflammatory responses.[1] 9-HODE is a high-affinity ligand for GPR132, while 13-HODE shows much weaker binding and activation.[1] This differential affinity is a key distinction in the biological activities of these two isomers, with the 9-HODE/GPR132 axis being linked to pro-inflammatory signaling.
Table 2: Comparison of GPR132 (G2A) Receptor Activity of Oxidized Linoleic Acid Metabolites
| Compound | Receptor | Potency/Affinity | Effect | Reference |
| 9-HODE | GPR132/G2A | High affinity | Agonist, pro-inflammatory signaling | [1] |
| 13-HODE | GPR132/G2A | Weak ligand | Minimal to no activation | [1] |
| 9-oxo-ODE | GPR132/G2A | Not well characterized | - | |
| 13-oxo-ODE | GPR132/G2A | Not well characterized | - |
Signaling Pathways and Experimental Workflows
OLAM Signaling Pathways
The signaling cascades initiated by OLAMs are dependent on the specific receptor they activate. The following diagram illustrates the divergent pathways of 9-HODE and 13-HODE.
References
- 1. Linoleic acid esters of hydroxy linoleic acids are anti-inflammatory lipids found in plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Analytical Standards for 13-HODE Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of 13-hydroxyoctadecadienoic acid (13-HODE), the choice of an appropriate analytical standard is paramount. This guide provides a comprehensive comparison of alternative analytical standards to 13-HODE methyl ester, focusing on the widely adopted isotopically labeled internal standard, 13(S)-HODE-d4. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable standard for your analytical needs.
13-HODE, a key oxidized metabolite of linoleic acid, is implicated in a multitude of physiological and pathological processes, including inflammation, oxidative stress, and cardiovascular disease.[1][2] Accurate measurement of its levels in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. While this compound has been utilized as an analytical standard, the advent of stable isotope-labeled internal standards, such as 13(S)-HODE-d4, has revolutionized the accuracy and reliability of 13-HODE quantification by mass spectrometry-based methods.[3][4]
Comparative Analysis of Analytical Standards
The primary alternative to this compound for quantitative analysis is the deuterated analog, 13(S)-HODE-d4.[3][4] This internal standard is designed for use in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.[3][4] The key advantage of using a stable isotope-labeled internal standard lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for matrix effects and variations in instrument response.
| Feature | This compound | 13(S)-HODE-d4 |
| Type | External/Internal Standard | Internal Standard |
| Chemical Identity | Methyl ester of 13-HODE | Deuterated 13(S)-HODE |
| Molecular Formula | C₁₉H₃₄O₃[5] | C₁₈H₂₈D₄O₃[4][6] |
| Molecular Weight | 310.5 g/mol [5] | 300.5 g/mol [4][6] |
| Purity | Typically >98%[7] | >99% deuterated forms (d1-d4)[6] |
| Primary Application | GC-MS, LC-MS | GC-MS, LC-MS[3][4] |
| Correction for Matrix Effects | Limited | High |
| Correction for Analyte Loss | Limited | High |
| Accuracy of Quantification | Good | Excellent |
Performance Data and Experimental Protocols
The superior performance of 13(S)-HODE-d4 as an internal standard is evident in its ability to enable highly sensitive and accurate quantification of 13-HODE in complex biological samples. Below are typical performance characteristics and a detailed experimental protocol for LC-MS/MS analysis.
Performance Characteristics of 13-HODE Quantification using 13(S)-HODE-d4
| Parameter | Typical Value |
| Linearity (R²) | > 0.99[8] |
| Limit of Detection (LOD) | ~18.5 nmol/L in plasma[8] |
| Limit of Quantification (LOQ) | ~18.5 nmol/L in plasma[8] |
| Reproducibility (CV) | < 18.5%[8] |
Detailed Experimental Protocol: Quantification of 13-HODE in Plasma by LC-MS/MS
This protocol is adapted from established methods for the analysis of oxidized linoleic acid metabolites.[8]
1. Sample Preparation (Alkaline Hydrolysis and Liquid-Liquid Extraction):
-
Thaw frozen plasma samples on ice.
-
To a 50 µL plasma aliquot in a glass tube, add 10 µL of an antioxidant solution (e.g., 50 mM BHT and 200 mM DTPA).
-
Add 100 µL of the 13-HODE-d4 internal standard working solution (e.g., 5 ng).[8]
-
Treat the samples with 0.2 M KOH in methanol.
-
Vortex the mixture, purge with nitrogen, seal, and heat at 60 °C for 30 minutes.[8]
-
After cooling, acidify the sample with 2 M HCl.
-
Perform liquid-liquid extraction with an organic solvent (e.g., hexane).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 150 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20 v/v) with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 13-HODE from other isomers and matrix components.
-
Flow Rate: 0.2 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM):
-
Optimize instrument parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
Visualizing the Biological Context of 13-HODE
To fully appreciate the significance of accurate 13-HODE quantification, it is essential to understand its role in biological pathways. The following diagrams, generated using the DOT language, illustrate the formation of 13-HODE and its involvement in inflammatory and oxidative stress signaling.
References
- 1. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thomassci.com [thomassci.com]
- 4. caymanchem.com [caymanchem.com]
- 5. glpbio.com [glpbio.com]
- 6. 13(S)-HODE-d4 | CAS 139408-39-2 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Identification and Profiling of Targeted Oxidized Linoleic Acid Metabolites in Rat Plasma by Quadrupole Time-of-Flight Mass Spectrometry (Q-TOFMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sfrbm.org [sfrbm.org]
A Comparative Guide to the Biological Activities of 13-HODE Methyl Ester and its Hydroperoxide Precursor, 13-HPODE
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester and its hydroperoxide precursor, 13-hydroperoxyoctadecadienoic acid (13-HPODE). Both are oxidized metabolites of linoleic acid, a common omega-6 fatty acid, and play significant roles in various physiological and pathological processes. Understanding their distinct biological effects is crucial for research in inflammation, cancer, and cardiovascular disease.
Comparative Analysis of Biological Activities
The primary difference between 13-HPODE and 13-HODE lies in their chemical stability and resulting biological actions. 13-HPODE, as a lipid hydroperoxide, is a reactive molecule that can induce oxidative stress. In contrast, 13-HODE is the more stable, reduced form and often acts as a signaling molecule with more specific receptor-mediated effects. The methyl ester of 13-HODE is a more lipophilic version of 13-HODE, which can influence its cellular uptake and distribution.[1][2]
| Feature | 13-HPODE (13-hydroperoxyoctadecadienoic acid) | 13-HODE (13-hydroxyoctadecadienoic acid) & its Methyl Ester |
| Primary Biological Role | Inducer of oxidative stress, precursor to 13-HODE.[3][4] | Signaling molecule in inflammation, atherosclerosis, and cancer.[5][6][7] |
| Effect on Inflammation | Induces expression of ICAM-1, can have both pro- and anti-inflammatory effects on cytokine signaling depending on exposure time.[8] | Potent inducer of ICAM-1 expression, generally considered pro-inflammatory.[8] |
| Role in Atherosclerosis | Contributes to oxidative stress within atherosclerotic plaques. | Promotes foam cell formation by activating PPARγ in macrophages, leading to increased uptake of oxidized lipoproteins.[5][7] |
| Cancer Biology | Can create a tumorigenic environment by inducing genes related to detoxification and metabolism.[3] | Suppresses cancer cell growth by directly inhibiting the mTOR signaling pathway.[6] Inhibits tumor cell adhesion to the endothelium.[1][2] |
| Signaling Pathways | Enhances PPAR signaling, upregulates detoxification pathways (e.g., cytochrome P450), and can disrupt mitochondrial function.[3][4][9][10] | Activates PPARγ, inhibits the mTOR pathway.[5][6][7] |
| Gene Expression | Induces expression of genes involved in detoxification, metabolism, and stress response in intestinal cells.[3][4] | Modulates the expression of genes involved in lipid metabolism and cell adhesion.[5] |
Detailed Experimental Protocols
Lipid Peroxidation Assay (TBARS Assay)
This assay is used to quantify malondialdehyde (MDA), a byproduct of lipid peroxidation, and is therefore relevant to assessing the activity of 13-HPODE.
Principle: The thiobarbituric acid reactive substances (TBARS) assay measures the level of lipid peroxidation by reacting thiobarbituric acid (TBA) with MDA in a sample under acidic conditions at high temperature. The resulting MDA-TBA adduct is a pink chromogen that can be quantified spectrophotometrically at 532 nm.[11][12]
Materials:
-
Samples (cell lysates, tissue homogenates, plasma)
-
Trichloroacetic acid (TCA) solution (20%)
-
Thiobarbituric acid (TBA) solution (1%)
-
MDA standard
-
Microplate reader
Procedure:
-
To 100 µL of the sample, add 1.0 mL of 20% TCA and 1.0 mL of 1% TBA.[12]
-
Vortex the mixture thoroughly.
-
Incubate the samples at 95-100°C for 60-80 minutes.[12]
-
Cool the samples on ice for 10 minutes to stop the reaction.[12]
-
Centrifuge the samples at 3,000 rpm for 20 minutes to pellet any precipitate.[12]
-
Transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 532 nm using a microplate reader.[12]
-
Calculate the MDA concentration in the samples by comparing the absorbance to a standard curve prepared with known concentrations of MDA.
Protein-Lipid Interaction Assays
These methods are crucial for understanding how 13-HODE and 13-HPODE interact with cellular proteins to exert their signaling functions.
a) Protein-Lipid Overlay Assay
Principle: This is a qualitative method to screen for interactions between a protein of interest and various lipids. Lipids are spotted onto a membrane, which is then incubated with a solution containing the purified protein. Bound protein is detected using a specific antibody.
Procedure:
-
Spot solutions of 13-HODE, 13-HPODE, and other control lipids onto a nitrocellulose or PVDF membrane and allow them to dry.
-
Block the membrane with a suitable blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
Incubate the membrane with a solution containing the purified protein of interest.
-
Wash the membrane to remove unbound protein.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the bound protein using a chemiluminescent substrate.
b) Surface Plasmon Resonance (SPR)
Principle: SPR is a quantitative biophysical technique used to measure the binding affinity and kinetics of protein-lipid interactions in real-time.[13] A lipid bilayer containing the lipid of interest is immobilized on a sensor chip. A solution containing the protein is then flowed over the chip, and the change in the refractive index at the surface, which is proportional to the amount of bound protein, is measured.
Procedure:
-
Prepare liposomes containing 13-HODE or 13-HPODE.
-
Immobilize the liposomes onto an SPR sensor chip to form a lipid bilayer.
-
Flow a solution containing the purified protein of interest over the sensor surface at various concentrations.
-
Measure the association and dissociation of the protein from the lipid bilayer in real-time.
-
Analyze the resulting sensorgrams to determine the binding affinity (KD), and the association (ka) and dissociation (kd) rate constants.[13]
Signaling Pathways and Experimental Workflows
Caption: 13-HPODE Signaling Pathways.
Caption: 13-HODE's Role in Atherosclerosis.
Caption: 13-HODE's Inhibition of mTOR Signaling.
Caption: TBARS Assay Experimental Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. caymanchem.com [caymanchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13-HPODE and 13-HODE modulate cytokine-induced expression of endothelial cell adhesion molecules differently - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation (TBARS) in Biological Samples | Springer Nature Experiments [experiments.springernature.com]
- 12. 3.5. Lipid Peroxidation Assay [bio-protocol.org]
- 13. Emerging methodologies to investigate lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Differential Gene Expression in Response to 9-HODE vs. 13-HODE Methyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the differential gene expression and signaling pathways modulated by 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE) methyl esters. While direct comparative transcriptomic studies using the methyl ester forms are limited, this document synthesizes findings from research on their corresponding free fatty acids to offer valuable insights for researchers in lipidomics and drug discovery.
Key Differences in Biological Activity
9-HODE and 13-HODE, isomers of oxidized linoleic acid, exhibit distinct biological activities, leading to differential gene expression profiles. These differences are primarily attributed to their interactions with specific cellular receptors, notably the G protein-coupled receptor 132 (GPR132, also known as G2A) and peroxisome proliferator-activated receptors (PPARs).[1][2] 9-HODE is a potent agonist of GPR132, a receptor implicated in inflammatory responses and macrophage migration.[3][4] In contrast, 13-HODE is a weak ligand for GPR132 but a known activator of PPARs, particularly PPARγ, which plays a crucial role in lipid metabolism and inflammation.[1][5]
Comparative Gene Expression Analysis
While a singular, comprehensive dataset for the methyl esters is not publicly available, analysis of studies on their parent compounds reveals key differentially regulated genes. The following table summarizes genes and pathways consistently reported as modulated by 9-HODE and 13-HODE.
| Gene/Pathway | Effect of 9-HODE | Effect of 13-HODE | Key Functions |
| PPARγ | Activator[6] | Potent Activator[7][8] | Lipid metabolism, adipogenesis, inflammation |
| FABP4 | Upregulation[1][9] | Upregulation[1][9] | Fatty acid uptake and transport |
| CD36 | Upregulation[6] | Upregulation[2] | Fatty acid translocase, lipid uptake |
| FASN | Upregulation[6] | Not consistently reported | Fatty acid synthesis |
| GPR132 (G2A) | Upregulation, Potent Agonist[1][9][10] | Weak Agonist[2][5] | Inflammation, macrophage migration |
| FOXO | Activation[11] | No activation[11] | Cell fate, metabolism, stress resistance |
| Oxidative Phosphorylation | No significant effect reported | Suppression[7] | Cellular respiration, energy production |
| Detoxification (e.g., Cytochrome P450) | Not consistently reported | Upregulation[7] | Metabolism of foreign compounds |
Signaling Pathways
The distinct receptor affinities of 9-HODE and 13-HODE trigger different downstream signaling cascades, leading to varied gene expression patterns.
9-HODE Signaling
9-HODE primarily signals through the GPR132 receptor, which can lead to the activation of downstream pathways such as the c-Jun N-terminal kinase (JNK) pathway, ultimately influencing transcription factors like FOXO.[3][11]
9-HODE signaling primarily through the GPR132 receptor.
13-HODE Signaling
13-HODE predominantly acts as a ligand for PPARγ.[7][8] Upon activation, PPARγ forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.
13-HODE signaling primarily through the PPARγ nuclear receptor.
Experimental Protocols
The following provides a generalized methodology for a comparative gene expression analysis of 9-HODE and 13-HODE methyl esters, based on protocols described in the cited literature.[1][7]
Cell Culture and Treatment
-
Cell Line Selection : Choose a relevant cell line, such as human monocytic THP-1 cells, hepatoma HepG2 cells, or intestinal Caco-2 cells, depending on the research question.[1][6][7]
-
Culture Conditions : Culture cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Seed cells and allow them to adhere and grow to a suitable confluency (e.g., 70-80%). Replace the medium with a low-serum medium for a period of serum starvation (e.g., 12-24 hours) prior to treatment. Treat cells with 9-HODE methyl ester, 13-HODE methyl ester (typically in the range of 10-50 µM), or a vehicle control (e.g., ethanol or DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
RNA Extraction and Sequencing
-
RNA Isolation : Following treatment, wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control : Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-purity RNA with intact ribosomal RNA peaks.
-
Library Preparation and Sequencing : Prepare RNA sequencing libraries from the high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, adapter ligation, and amplification. Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Sequencing Data : Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Alignment : Align the quality-filtered reads to a reference genome using a splice-aware aligner such as STAR.
-
Quantification : Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis : Perform differential gene expression analysis using packages like DESeq2 or edgeR in R.[8] This will identify genes that are significantly upregulated or downregulated in response to 9-HODE and this compound treatment compared to the vehicle control.
-
Pathway and Functional Enrichment Analysis : Use the list of differentially expressed genes to perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) to identify the biological processes and signaling pathways that are significantly affected.
Experimental Workflow Diagram
A generalized workflow for comparative transcriptomic analysis.
Conclusion
9-HODE and 13-HODE methyl esters, through their differential interactions with key cellular receptors like GPR132 and PPARγ, elicit distinct gene expression profiles. 9-HODE is more strongly associated with inflammatory signaling via GPR132 and FOXO activation, while 13-HODE primarily modulates lipid metabolism and inflammatory responses through PPARγ activation. Understanding these differential effects is crucial for researchers investigating the roles of these lipid mediators in health and disease and for the development of targeted therapeutic strategies. Further head-to-head transcriptomic studies using the methyl ester forms are warranted to provide a more detailed and direct comparison.
References
- 1. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oxidized Lipids in Persistent Pain States [frontiersin.org]
- 4. The Lipid Receptor G2A (GPR132) Mediates Macrophage Migration in Nerve Injury-Induced Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. 9-HODE and 9-HOTrE alter mitochondrial metabolism, increase triglycerides, and perturb fatty acid uptake and synthesis associated gene expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peroxidized Linoleic Acid, 13-HPODE, Alters Gene Expression Profile in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Oxidised metabolites of the omega-6 fatty acid linoleic acid activate dFOXO | Life Science Alliance [life-science-alliance.org]
A Comparative Analysis of the Pro-Inflammatory Effects of 9-HODE and 13-HODE Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pro-inflammatory properties of two key oxidized linoleic acid metabolites, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE), with a focus on their methyl ester forms. The information presented is supported by experimental data to aid in the understanding of their distinct biological activities and potential as therapeutic targets. For experimental purposes, the methyl ester forms of these lipids are often utilized as they represent a more neutral and lipophilic version of the free acids.
Quantitative Comparison of Pro-Inflammatory Effects
The pro-inflammatory actions of 9-HODE and 13-HODE are largely dictated by their differential interactions with key cellular receptors, primarily the G protein-coupled receptor GPR132 (also known as G2A) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ).
| Parameter | 9-HODE Methyl Ester | 13-HODE Methyl Ester | Key Findings |
| GPR132 (G2A) Receptor Activation | Potent Agonist | Weak Agonist | 9-HODE is a significantly more potent activator of GPR132, a receptor predominantly expressed in immune cells like macrophages.[1][2] Activation of GPR132 by 9-HODE leads to downstream signaling cascades that can promote inflammation. 13-HODE requires approximately a 6-fold higher concentration to elicit a similar level of GPR132 activation.[2] |
| GPR132 Activation (EC50) | ~7.5 µM | Not clearly established, significantly higher than 9-HODE | The half-maximal effective concentration (EC50) for 9-HODE in activating GPR132 has been reported to be approximately 7.5 µM.[1] |
| PPARγ Transcriptional Activity | Ambiguous/Partial Agonist/Inhibitor | Agonist | The interaction with PPARγ is more complex. While both isomers can bind to the PPARγ ligand-binding domain, their functional effects differ.[3] Some studies suggest that 9-HODE has less agonist activity than other HODE isomers and may even decrease the expression of PPARγ target genes.[3] In contrast, 13-HODE is generally considered a PPARγ agonist, which can lead to anti-inflammatory responses in certain contexts.[4] |
| Pro-inflammatory Cytokine Induction (e.g., IL-6, TNF-α) | Implicated in pro-inflammatory signaling | Less pro-inflammatory, potentially anti-inflammatory via PPARγ | While direct comparative dose-response data on cytokine production is limited, the potent activation of the pro-inflammatory GPR132 by 9-HODE suggests a greater capacity to induce inflammatory cytokines. Studies in GPR132 knockout mice have shown reduced levels of IL-6 and TNF-α in a neuropathic pain model, implicating the 9-HODE/GPR132 axis in pro-inflammatory cytokine production.[2] The activation of PPARγ by 13-HODE can have anti-inflammatory effects, suggesting a lesser role in promoting pro-inflammatory cytokine release. |
Experimental Protocols
GPR132 Activation Assay via Calcium Flux
This protocol describes the measurement of GPR132 activation by assessing intracellular calcium mobilization in response to 9-HODE and this compound.
Cell Line: HEK-293 cells stably expressing human GPR132.
Materials:
-
HEK-293-GPR132 cells
-
DMEM supplemented with 10% FBS, 1% penicillin-streptomycin
-
9-HODE methyl ester and this compound (stock solutions in DMSO)
-
Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Ionomycin (positive control)
-
DMSO (vehicle control)
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed HEK-293-GPR132 cells in a 96-well plate at a density of 5 x 104 cells/well and culture overnight.
-
Dye Loading: Wash the cells once with HBSS. Prepare a loading buffer containing Indo-1 AM (4 µM) and Pluronic F-127 (0.02%) in HBSS. Add 100 µL of loading buffer to each well and incubate for 60 minutes at 37°C in the dark.
-
Cell Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Compound Addition: Prepare serial dilutions of 9-HODE methyl ester and this compound in HBSS.
-
Calcium Flux Measurement: Use a fluorescence plate reader capable of kinetic reading with excitation at ~355 nm and emission at ~405 nm and ~485 nm. Establish a baseline fluorescence reading for 30 seconds. Inject the HODE solutions or controls (Ionomycin for maximum response, DMSO for vehicle) and continue to record the fluorescence ratio (405 nm / 485 nm) for at least 3 minutes.
-
Data Analysis: The change in the fluorescence ratio over time indicates the intracellular calcium concentration. Calculate the peak response for each concentration and plot a dose-response curve to determine the EC50 values.
Macrophage Stimulation and Cytokine Analysis
This protocol details the stimulation of macrophage-like cells with 9-HODE and this compound to measure the production of pro-inflammatory cytokines.
Cell Line: THP-1 human monocytic cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
9-HODE methyl ester and this compound (stock solutions in DMSO)
-
Lipopolysaccharide (LPS) (positive control for inflammation)
-
Human IL-6 and TNF-α ELISA kits
-
DMSO (vehicle control)
-
6-well plates
Procedure:
-
Macrophage Differentiation: Seed THP-1 monocytes at a density of 5 x 105 cells/well in a 6-well plate in complete RPMI-1640 medium. Differentiate the cells into macrophage-like cells by adding PMA to a final concentration of 100 ng/mL and incubating for 48 hours. After differentiation, wash the adherent cells with fresh medium and allow them to rest for 24 hours.
-
Cell Stimulation: Prepare various concentrations of 9-HODE methyl ester and this compound (e.g., 1, 5, 10, 25 µM) in serum-free RPMI-1640. As a positive control, use LPS (100 ng/mL). Use DMSO as a vehicle control.
-
Incubation: Remove the medium from the differentiated macrophages and add the HODE solutions, LPS, or vehicle control. Incubate for 24 hours at 37°C.
-
Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Compare the levels of cytokine production in response to different concentrations of 9-HODE and this compound to the vehicle control and the LPS-stimulated positive control.
Visualizing the Mechanisms of Action
To better understand the distinct signaling pathways and experimental approaches discussed, the following diagrams have been generated.
Caption: 9-HODE potently activates GPR132, leading to pro-inflammatory gene expression.
Caption: 13-HODE activates PPARγ, promoting anti-inflammatory gene expression.
Caption: Workflow for comparing cytokine production in macrophages after HODE stimulation.
References
- 1. Development of a Potent and Selective G2A (GPR132) Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
13-HODE Methyl Ester: A Comparative Guide for its Validation as a Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of 13-hydroxyoctadecadienoic acid (13-HODE) methyl ester as a potential biomarker for various diseases. It objectively compares its performance with alternative biomarkers, supported by available experimental data, and offers detailed methodologies for key experiments.
Executive Summary
13-HODE, a prominent oxidized metabolite of linoleic acid, has emerged as a candidate biomarker for a range of pathologies linked to oxidative stress and inflammation. Its levels are altered in cardiovascular diseases, certain cancers, and neurodegenerative disorders. This guide delves into the current evidence supporting the validation of 13-HODE as a biomarker, presenting quantitative performance data where available and outlining the key signaling pathways it modulates. While promising, particularly in the context of cardiovascular disease, further validation is required to establish its clinical utility across a broader spectrum of diseases.
Comparison of 13-HODE with Alternative Biomarkers
The utility of a biomarker is determined by its sensitivity, specificity, and the area under the receiver operating characteristic curve (AUC). The following tables summarize the available quantitative data for 13-HODE and its comparison with other biomarkers in different disease states.
Table 1: Acute Coronary Syndrome (ACS) & Atherosclerosis
| Biomarker | Disease | Sensitivity (%) | Specificity (%) | AUC | Notes |
| 13-HODE | ACS | 70 | 71.9 | 0.735 | Strong diagnostic potential.[1] |
| Creatine Kinase-MB (CK-MB) | ACS | - | - | 0.963 | Superior diagnostic accuracy.[1] |
| High-Sensitivity C-Reactive Protein (hs-CRP) | ACS | - | - | - | Significantly higher in ACS patients.[1] |
| Troponin (Tp) | ACS | - | - | - | High diagnostic utility.[1] |
| Multi-marker Panel (including metabolites) | Coronary Atherosclerosis | 93.75 | 80 | >0.933 | Demonstrates the power of combined biomarkers. |
| Lipoprotein-associated phospholipase A2 (Lp-PLA2) & hs-CRP | Carotid Atherosclerosis | - | - | - | Combination improves prediction of carotid stenosis.[2] |
Data for direct comparison of 13-HODE with all listed atherosclerosis biomarkers in a single study is not currently available.
Table 2: Cancer
| Biomarker | Disease | Finding | Quantitative Data |
| 13-HODE | Colon Cancer | Levels are reduced in tumor tissue compared to normal tissue.[2] | No sensitivity/specificity data available for diagnosis. |
| 13-HODE Dehydrogenase | Colon Cancer | Enzyme activity is lower in adenomas and adenocarcinomas.[3] | P = 0.001 (adenoma vs. normal), P = 0.041 (adenocarcinoma vs. normal).[3] No sensitivity/specificity data available. |
| 13(S)-HODE | Breast Cancer | Inhibits cell growth and induces apoptosis in breast cancer cell lines.[4] Elevated in rapidly growing cancers.[5] | No sensitivity/specificity data available for diagnosis or prognosis. |
| Standard Biomarkers (ER, PR, HER2, CA 15-3) | Breast Cancer | Used for diagnosis, prognosis, and guiding therapy.[6] | Established clinical utility with defined performance metrics. |
Table 3: Neurodegenerative Disease
| Biomarker | Disease | Finding | Quantitative Data |
| Total HODEs (including 13-HODE) | Alzheimer's Disease | Elevated in plasma and erythrocytes of patients. | No specific sensitivity/specificity data available for 13-HODE alone. |
| Amyloid-PET | Alzheimer's Disease | 100% negative predictive value for ruling out AD in MCI patients. | High diagnostic accuracy. |
| CSF Aβ and Tau | Alzheimer's Disease | Established core biomarkers for AD diagnosis. | High diagnostic accuracy. |
Signaling Pathways and Mechanisms of Action
13-HODE exerts its biological effects through various signaling pathways, influencing cellular processes implicated in disease.
PPARγ Signaling in Atherosclerosis
13-HODE is a known agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and inflammation. In the context of atherosclerosis, the activation of PPARγ by 13-HODE in macrophages can lead to both pro- and anti-atherogenic effects.
Caption: 13-HODE/PPARγ signaling in atherosclerosis.
mTOR Signaling Inhibition in Cancer
Recent studies have identified 13-S-HODE as a direct inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and proliferation. This inhibitory action contributes to the anti-tumorigenic effects observed for 13-S-HODE.
Caption: 13-S-HODE inhibits mTOR signaling in cancer cells.
Catalase Inhibition in Liver Steatosis
In the context of age-related liver steatosis, 13-HODE has been shown to directly bind to and inhibit the activity of catalase, a key antioxidant enzyme. This inhibition leads to increased oxidative stress and promotes lipid accumulation in hepatocytes.
Caption: 13-HODE inhibits catalase, promoting liver steatosis.
Experimental Protocols
Accurate and reproducible measurement of 13-HODE is crucial for its validation as a biomarker. The following protocol outlines a common method for the quantification of 13-HODE in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of 13-HODE in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
Collection: Collect whole blood into EDTA-containing tubes.
-
Plasma Separation: Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.
-
Storage: Store plasma samples at -80°C until analysis.
-
Extraction:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., 13-HODE-d4).
-
Perform protein precipitation by adding 400 µL of ice-cold methanol.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM):
-
13-HODE: Precursor ion (m/z) 295.2 -> Product ion (m/z) 195.1.
-
13-HODE-d4 (Internal Standard): Precursor ion (m/z) 299.2 -> Product ion (m/z) 197.1.
-
-
Data Analysis: Quantify 13-HODE concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Conclusion
13-HODE methyl ester shows considerable promise as a biomarker, particularly in the realm of cardiovascular diseases where quantitative data on its performance is emerging. Its involvement in key signaling pathways associated with cancer and liver disease also highlights its potential in these areas. However, for 13-HODE to be widely adopted in clinical practice, further large-scale validation studies are imperative. These studies should focus on establishing robust sensitivity and specificity data across diverse patient populations and directly comparing its performance against a broader range of existing and emerging biomarkers for specific diseases. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a foundation for researchers and drug development professionals to advance the validation and potential clinical application of 13-HODE.
References
- 1. ejgm.co.uk [ejgm.co.uk]
- 2. Association between high‐sensitivity C‐reactive protein, lipoprotein‐associated phospholipase A2 and carotid atherosclerosis: A cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decreased levels of 13-hydroxyoctadecadienoic acid (13-HODE) dehydrogenase in neoplastic tissue of human colon biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Apoptosis Induced by 13-S-hydroxyoctadecadienoic acid in the Breast Cancer Cell Lines, MCF-7 and MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13-Hydroxyoctadecadienoic acid - Wikipedia [en.wikipedia.org]
- 6. Exploring Biomarkers in Breast Cancer: Hallmarks of Diagnosis, Treatment, and Follow-Up in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of 13-HODE and its Methyl Ester Derivative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical stability of 13-hydroxyoctadecadienoic acid (13-HODE) and its methyl ester counterpart. Understanding the relative stability of these two molecules is crucial for accurate experimental design, sample storage, and interpretation of biological activity in the fields of lipidomics, cell signaling, and drug development. While direct comparative quantitative stability data under identical stress conditions is limited in publicly available literature, this guide synthesizes established principles of lipid chemistry and available data to provide a comprehensive overview.
Executive Summary
13-HODE methyl ester is inherently more stable than its free acid form, 13-HODE. The esterification of the carboxylic acid group in 13-HODE to a methyl ester mitigates the potential for reactions involving the acidic proton and reduces susceptibility to certain enzymatic and pH-dependent degradation pathways. This increased stability makes this compound a preferred standard for analytical applications and for studies where the native biological activity of the free acid is not a prerequisite.
Data Presentation: Comparative Stability Profile
The following table summarizes the key stability attributes of 13-HODE and this compound based on chemical principles and extrapolated from available data.
| Parameter | 13-HODE (Free Acid) | This compound | Rationale |
| Overall Stability | Less Stable | More Stable | The esterified carboxyl group is less reactive than the free carboxylic acid. |
| Susceptibility to Oxidation | High | High | Both molecules possess a conjugated diene system and a hydroxyl group, which are prone to oxidation. |
| Susceptibility to pH-related degradation | Higher | Lower | The free carboxylic acid can participate in acid-base reactions and catalysis of degradation, whereas the ester is stable over a wider pH range. |
| Recommended Storage | Short-term at -20°C, Long-term at -80°C in an inert solvent. | Stable for ≥ 2 years at -20°C in an ethanol solution.[1] | Esterification reduces reactivity, allowing for less stringent long-term storage conditions. |
| Potential Degradation Products | Aldehydes, ketones, and other oxidation byproducts. | Aldehydes, ketones, and other oxidation byproducts. | Both are susceptible to oxidative cleavage of the carbon-carbon double bonds. |
Experimental Protocols
To empirically determine the comparative stability of 13-HODE and this compound, the following experimental protocols can be employed.
Protocol 1: Accelerated Stability Study via Oxidative Stress
This protocol is designed to assess the degradation of both compounds under forced oxidation conditions.
1. Sample Preparation:
- Prepare stock solutions of 13-HODE and this compound (e.g., 1 mg/mL) in an appropriate organic solvent such as ethanol or methanol.
- Aliquot the solutions into amber glass vials to minimize light exposure.
- Prepare a control set of vials for each compound to be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen).
2. Stress Conditions:
- Expose the experimental vials to one or more of the following stress conditions:
- Thermal Stress: Incubate at elevated temperatures (e.g., 40°C, 60°C).
- Oxidative Stress: Add a controlled amount of an oxidizing agent, such as hydrogen peroxide or expose to air and UV light.
- pH Stress: Adjust the pH of the solution to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions using appropriate buffers.
3. Time-Point Analysis:
- At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial.
- Immediately quench any ongoing reactions by adding an antioxidant (e.g., butylated hydroxytoluene - BHT) and storing at -80°C until analysis.
4. Analytical Method:
- Analyze the samples using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
- The method should be capable of separating the parent compound from its degradation products.
- Quantify the remaining percentage of the parent compound at each time point relative to the initial concentration (time 0).
Protocol 2: Long-Term Stability Study
This protocol assesses the stability of the compounds under recommended storage conditions over an extended period.
1. Sample Preparation:
- Prepare solutions of 13-HODE and this compound in a suitable solvent and store in amber vials under an inert atmosphere.
2. Storage Conditions:
- Store the vials at the recommended long-term storage temperatures: -80°C for 13-HODE and -20°C for this compound.
3. Time-Point Analysis:
- Analyze the samples at extended time points (e.g., 0, 3, 6, 12, 24 months).
4. Analytical Method:
- Use the same analytical method as described in Protocol 1 to determine the concentration of the parent compound.
Visualization of Key Biological Pathway and Experimental Workflow
13-HODE Biosynthesis and Signaling Pathway
The following diagram illustrates the enzymatic synthesis of 13-HODE from linoleic acid and its subsequent role in activating the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) signaling pathway, which is involved in the regulation of lipid metabolism and inflammation.
References
Safety Operating Guide
Proper Disposal of 13-HODE Methyl Ester: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 13-HODE methyl ester, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with general laboratory hazardous waste guidelines.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While this compound is a fatty acid methyl ester and may not be classified as hazardous, adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | ANSI-approved safety glasses or goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). |
| Body Protection | Laboratory coat. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through a designated hazardous waste program within your institution. Under no circumstances should it be disposed of down the drain or in regular trash.
-
Segregation and Collection:
-
Collect waste this compound and any materials contaminated with it (e.g., pipette tips, empty containers) in a dedicated, properly labeled, and sealed waste container.
-
The container should be compatible with the chemical. For solutions of this compound in organic solvents, a high-density polyethylene (HDPE) or glass container is appropriate.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the concentration and the solvent used, if applicable.
-
Indicate the date of waste accumulation.
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Waste Pickup and Disposal:
-
Once the waste container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor.[1]
-
Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.
-
Experimental Protocols Referenced
This guidance is based on standard laboratory hazardous waste management protocols. For specific experimental procedures involving this compound, researchers should develop a detailed protocol that includes a waste disposal plan formulated in consultation with their institution's EH&S department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 13-HODE methyl ester
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of 13-HODE methyl ester (CAS RN: 109837-85-6). All personnel must review this guide before commencing any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Minimum Required Personal Protective Equipment:
| PPE Category | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of the solution. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from spills. |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound solutions.
2.1. Preparation and Acclimatization
-
Storage: Upon receipt, store the this compound solution in a tightly sealed glass container with a Teflon-lined cap at -20°C, protected from light.
-
Acclimatization: Before use, allow the container to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture, which could degrade the compound.
2.2. Handling in a Controlled Environment
-
Ventilation: Conduct all work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure to ethanol vapors.
-
Dispensing: Use glass or stainless steel pipettes or syringes for transferring the solution. Avoid using plastic, as ethanol can leach plasticizers.
-
Spill Prevention: Work on a chemically resistant tray or absorbent pad to contain any potential spills.
2.3. Experimental Use
-
Inert Atmosphere: For applications sensitive to oxidation, handle the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Avoid Ignition Sources: Keep the ethanol solution away from open flames, hot plates, and other potential ignition sources.
Disposal Plan
The disposal of this compound and its ethanol solution must comply with local, state, and federal regulations.
3.1. Waste Segregation and Collection
-
Waste Container: Collect all waste containing this compound and its ethanol solvent in a designated, clearly labeled, and sealed glass waste container.
-
Labeling: The label should include "Waste Ethanol Solution with this compound" and the appropriate hazard warnings (Flammable Liquid).
3.2. Disposal Pathway
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on the disposal of this chemical waste stream.
-
Non-Hazardous Waste (Provisional): In the absence of specific institutional guidance and based on the GHS07 classification, it is prudent to treat the waste as a flammable chemical waste due to the ethanol content. Do not pour down the drain.
Quantitative Data Summary
| Property | Value |
| CAS Number | 109837-85-6 |
| Molecular Formula | C₁₉H₃₄O₃ |
| GHS Pictogram | GHS07 (Warning) |
| Potential Hazards | Skin and eye irritation |
| Common Solvent | Ethanol (Flammable) |
Experimental Workflow Diagram
Caption: Workflow for safe handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
